molecular formula C14H12N2 B1295015 4,7-Dimethyl-1,10-phenanthroline CAS No. 3248-05-3

4,7-Dimethyl-1,10-phenanthroline

货号: B1295015
CAS 编号: 3248-05-3
分子量: 208.26 g/mol
InChI 键: JIVLDFFWTQYGSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4,7-Dimethyl-1,10-phenanthroline is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.4 mg/l (at 25 °c)1.07e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4,7-dimethyl-1,10-phenanthroline
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InChI

InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3
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InChI Key

JIVLDFFWTQYGSR-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C
Source PubChem
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Molecular Formula

C14H12N2
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DSSTOX Substance ID

DTXSID9062932
Record name 1,10-Phenanthroline, 4,7-dimethyl-
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Molecular Weight

208.26 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4,7-Dimethyl-1,10-phenanthroline
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CAS No.

3248-05-3, 308134-34-1
Record name 4,7-Dimethyl-1,10-phenanthroline
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Record name 4,7-Dimethyl-[1,10]Phenanthroline
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Record name 1,10-Phenanthroline, 4,7-dimethyl-
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Record name 4,7-DIMETHYL-1,10-PHENANTHROLINE
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Foundational & Exploratory

4,7-Dimethyl-1,10-phenanthroline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3248-05-3

This technical guide provides an in-depth overview of 4,7-Dimethyl-1,10-phenanthroline, a versatile heterocyclic organic compound widely utilized in chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, experimental protocols for its application, and insights into its biological significance.

Core Properties and Specifications

This compound, a derivative of 1,10-phenanthroline, is a crystalline solid at room temperature. Its chemical structure features a planar tricyclic system with two nitrogen atoms strategically positioned for the chelation of metal ions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and execution.

PropertyValueReference
CAS Number 3248-05-3[1][2][3][4]
Molecular Formula C₁₄H₁₂N₂[1][2][3]
Molecular Weight 208.26 g/mol [1][3]
Appearance White to off-white or pale brown crystalline powder[3]
Melting Point 193-195 °C[1][3]
Solubility Soluble in benzene (B151609) and alcohol; slightly soluble in water.[1][3]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table outlines its key spectral features.

Spectral DataKey Features
¹H NMR Provides information on the proton environment in the molecule.
Infrared (IR) Shows characteristic absorption bands for the aromatic rings and C-H bonds.
UV-Vis Exhibits absorption maxima in the ultraviolet region, which can be influenced by solvent and metal complexation.

Experimental Protocols

This section details methodologies for the synthesis, purification, and a key application of this compound in quantitative analysis.

Synthesis of this compound

A more modern approach for synthesizing substituted phenanthrolines involves a one-step reaction of o-diaminobenzene with a suitable ketone or diketone in the presence of a mixed dehydrating agent, such as a mixture of hydrochloric acid and an organic acid. This method is reported to be milder and produce high-purity products.

Purification

Purification of the synthesized this compound is typically achieved through recrystallization. A suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and water, can be employed to obtain high-purity crystals. The purity of the compound can be assessed by its melting point and spectroscopic techniques.

Spectrophotometric Determination of Iron

This compound is an excellent chelating agent for the spectrophotometric determination of iron(II) ions. The formation of a stable, colored complex allows for sensitive and accurate quantification. The following is a general protocol:

  • Preparation of Standard Solutions: A series of standard iron(II) solutions of known concentrations are prepared.

  • Reduction of Iron(III): If the sample contains iron(III), a reducing agent such as hydroxylamine (B1172632) hydrochloride is added to convert it to iron(II).

  • Complex Formation: A solution of this compound is added to the iron(II) solutions. The pH is adjusted to an optimal range (typically between 3 and 9) using a buffer solution to ensure complete complex formation.

  • Spectrophotometric Measurement: The absorbance of the resulting colored complex is measured at its wavelength of maximum absorbance (λmax) using a spectrophotometer.

  • Calibration Curve: A calibration curve is constructed by plotting the absorbance values of the standard solutions against their corresponding concentrations.

  • Determination of Unknown Concentration: The absorbance of the unknown sample is measured, and its iron concentration is determined from the calibration curve.

Applications in Research and Drug Development

This compound and its metal complexes have garnered significant interest in various research fields, particularly in the development of novel therapeutic agents.

Anticancer Properties of a Vanadium Complex (METVAN)

A notable application of this compound is as a ligand in the organometallic compound Bis(4,7-dimethyl-1,10 phenanthroline) sulfatooxovanadium(IV), known as METVAN. This complex has demonstrated promising antileukemic activity.[5][6]

The mechanism of action of METVAN involves the induction of apoptosis (programmed cell death) in cancer cells.[5][6] Key events in this process include:

  • Inhibition of Matrix Metalloproteinases (MMPs): METVAN has been shown to inhibit the activity of MMPs, enzymes that play a crucial role in cancer cell invasion and metastasis.[5][6]

  • Induction of Apoptosis: The complex triggers the apoptotic cascade in leukemic cells, leading to their elimination.[5][6]

Visualizations

To further elucidate the experimental workflows and biological pathways discussed, the following diagrams are provided in the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectrophotometric Analysis of Iron start Starting Materials (o-Phenylenediamine derivative + Ketone) reaction One-Pot Synthesis (Mixed Acid Catalyst) start->reaction crude Crude Product reaction->crude purification Recrystallization crude->purification pure Pure this compound purification->pure sample Iron Sample (Fe²⁺/Fe³⁺) reduction Reduction (Hydroxylamine HCl) sample->reduction complexation Complexation with This compound reduction->complexation measurement Absorbance Measurement (Spectrophotometer) complexation->measurement result Iron Concentration measurement->result

Caption: Experimental workflow for the synthesis and application of this compound.

signaling_pathway METVAN METVAN [Bis(this compound) sulfatooxovanadium(IV)] MMP Matrix Metalloproteinases (MMP-2, MMP-9) METVAN->MMP inhibition Apoptosis Apoptosis Induction METVAN->Apoptosis Invasion Cancer Cell Invasion & Metastasis MMP->Invasion CellDeath Leukemic Cell Death Apoptosis->CellDeath

Caption: Proposed signaling pathway for the antileukemic activity of METVAN.

References

physical and chemical properties of 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4,7-Dimethyl-1,10-phenanthroline: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound and a substituted derivative of 1,10-phenanthroline (B135089). As a bidentate chelating agent, it forms stable complexes with a variety of transition metals.[1][2] This property makes it an invaluable ligand in coordination chemistry, catalysis, and the development of luminescent materials.[1] For drug development professionals, its role as a key component in potential therapeutic agents, particularly in anticancer research, is of significant interest.[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and a visualization of its functional applications.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, application in experimental setups, and for the characterization of its derivatives.

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 3248-05-3[3]
Molecular Formula C₁₄H₁₂N₂[3]
Molecular Weight 208.26 g/mol [3]
Appearance White to gray or light brown powder/crystals[4]
Melting Point 193-195 °C[1][4]
Boiling Point 338.63 °C (rough estimate)[4]
Solubility Soluble in benzene (B151609) and alcohol; Slightly soluble in water (22.4 mg/L at 25 °C)[1][3][4]
pKa (Predicted) 6.01 ± 0.10[4]
UV-Vis λmax ~232 nm, with shifts upon metal complexation[5][6]

Spectroscopic Data

  • ¹H NMR: Spectral data shows characteristic peaks for the aromatic protons and the methyl groups. Key shifts are observed around 9.00 ppm, 7.91 ppm, 7.39 ppm, and 2.71 ppm.

  • ¹³C NMR: The carbon spectrum provides confirmation of the 14 carbon atoms in their respective chemical environments within the heterocyclic structure.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands corresponding to C-H stretching of the aromatic rings and methyl groups, as well as C=C and C=N stretching vibrations within the phenanthroline core.[7]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its practical use in research.

Protocol 1: Synthesis via Skraup Reaction

The Skraup reaction is a classical method for synthesizing quinolines and their fused heterocyclic analogs like phenanthrolines. This protocol is a generalized procedure adapted for this compound.[8][9][10]

Objective: To synthesize this compound from 4-methyl-1,2-phenylenediamine.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Glycerol (B35011)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Ferrous sulfate (B86663) (catalyst)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Organic solvent for extraction (e.g., Toluene)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully prepare a mixture of concentrated sulfuric acid and water.

  • Addition of Reactants: To the cooled acid solution, add 4-methyl-1,2-phenylenediamine and a catalytic amount of ferrous sulfate.

  • Glycerol Addition: Slowly add glycerol to the mixture with constant stirring.

  • Heating and Reflux: Add the oxidizing agent. Heat the mixture gently at first, then increase the temperature to initiate the exothermic reaction. Maintain a reflux temperature of approximately 130-150 °C for several hours.

  • Neutralization: After cooling, pour the reaction mixture into a large volume of water and neutralize with a concentrated NaOH solution to precipitate the crude product.

  • Purification: The crude product can be purified by steam distillation or solvent extraction followed by recrystallization from a suitable solvent like ethanol (B145695) or a toluene/petroleum ether mixture.

G Workflow for Skraup Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Mix H₂SO₄, H₂O, 4-methyl-1,2-phenylenediamine, and FeSO₄ catalyst B Slowly add Glycerol and Oxidizing Agent A->B With stirring C Heat mixture to 130-150 °C and reflux for several hours B->C D Cool and pour into water, then neutralize with NaOH C->D E Extract with Toluene or perform Steam Distillation D->E F Recrystallize from Ethanol/Toluene E->F G Obtain pure This compound F->G

Caption: Generalized workflow for the synthesis of this compound.

Protocol 2: Spectrophotometric Determination of Iron(II)

This compound forms a stable, colored complex with ferrous ions (Fe²⁺), allowing for its quantitative determination using UV-Vis spectrophotometry. This protocol is adapted from standard methods using 1,10-phenanthroline.[11][12][13][14]

Objective: To determine the concentration of an unknown Fe²⁺ sample.

Materials:

  • Standard Fe²⁺ solution (e.g., from ferrous ammonium (B1175870) sulfate)

  • This compound solution (0.1% w/v in ethanol)

  • Hydroxylamine (B1172632) hydrochloride solution (10% w/v, to reduce any Fe³⁺ to Fe²⁺)

  • Sodium acetate (B1210297) buffer solution (to maintain pH ~4-6)

  • Unknown iron sample

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Standards: Create a series of standard solutions with known Fe²⁺ concentrations by diluting the stock solution in volumetric flasks.

  • Prepare Blank and Sample: Prepare a blank solution (containing all reagents except iron) and a flask with the unknown iron sample.

  • Complex Formation: To each flask (standards, unknown, and blank), add hydroxylamine hydrochloride solution, the this compound solution, and the sodium acetate buffer. Dilute to the mark with deionized water and allow time for the color to fully develop.

  • Wavelength Scan: Use one of the standards to scan the absorbance from 400-600 nm to determine the wavelength of maximum absorbance (λmax) for the Fe²⁺-complex.

  • Measure Absorbance: Set the spectrophotometer to the determined λmax. Zero the instrument using the blank solution. Measure and record the absorbance of each standard and the unknown sample.

  • Data Analysis: Plot a calibration curve of Absorbance vs. Concentration for the standard solutions. Use the linear regression equation from the curve and the absorbance of the unknown sample to calculate its Fe²⁺ concentration.

G Workflow for Spectrophotometric Iron(II) Analysis cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis A Prepare Fe²⁺ standards, unknown sample, and blank B Add reducing agent, buffer, and this compound to all solutions A->B Complexation C Determine λmax using a standard solution B->C D Measure absorbance of all standards and unknown at λmax C->D E Plot calibration curve (Absorbance vs. Concentration) D->E F Calculate unknown concentration using linear regression E->F G Final Fe²⁺ Concentration F->G

Caption: Experimental workflow for the quantification of Iron(II).

Applications in Drug Development

The ability of 1,10-phenanthroline and its derivatives to chelate metal ions is central to their biological activity. They are known inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs).[2][15]

Mechanism of MMP Inhibition

MMPs are zinc-dependent endopeptidases that degrade extracellular matrix components. Their overactivity is linked to cancer invasion and metastasis.[2] Phenanthroline-based compounds act as inhibitors by chelating the essential Zn²⁺ ion in the enzyme's active site, rendering it inactive. This prevents the breakdown of the extracellular matrix, thereby reducing the invasive potential of cancer cells.

G Mechanism of MMP Inhibition by Phenanthrolines MMP Active MMP Enzyme (with Zn²⁺ cofactor) Inactive_MMP Inactive MMP-Phenanthroline Complex (Zn²⁺ chelated) MMP->Inactive_MMP Degradation ECM Degradation MMP->Degradation Catalyzes Phen 4,7-Dimethyl- 1,10-phenanthroline Phen->Inactive_MMP Chelates Zn²⁺ Inactive_MMP->Degradation Inhibits ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Cancer Cell Invasion & Metastasis Degradation->Invasion

Caption: Logical diagram of Matrix Metalloproteinase (MMP) inhibition.

This inhibitory action makes this compound and its metal complexes, such as the vanadium complex METVAN, promising candidates for the development of novel antimetastatic agents. Research has shown that such compounds can induce apoptosis in cancer cells and inhibit their adhesion and invasion capabilities.

Conclusion

This compound is a versatile compound with well-defined physical and chemical properties. Its utility spans from fundamental synthesis and analytical chemistry to advanced applications in catalysis and drug discovery. The protocols and mechanisms outlined in this guide provide a solid foundation for researchers and scientists to explore and harness the potential of this important molecule in their respective fields.

References

An In-depth Technical Guide to 4,7-Dimethyl-1,10-phenanthroline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key applications of 4,7-Dimethyl-1,10-phenanthroline. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound and a derivative of 1,10-phenanthroline. The presence of two methyl groups on the phenanthroline core influences its electronic properties and steric hindrance, which in turn affects its coordination chemistry and applications.

Molecular Structure:

The structure consists of a planar tricyclic system with two nitrogen atoms positioned at the 1 and 10 positions, and methyl groups attached to the 4 and 7 positions.

Chemical and Physical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₄H₁₂N₂[1]
Molecular Weight 208.26 g/mol [1]
CAS Number 3248-05-3[1]
Appearance White, gray, or brown crystalline powder
Melting Point 193-195 °C
Solubility Soluble in benzene (B151609) and alcohol; slightly soluble in water[2]
IUPAC Name This compound[1]

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the reviewed literature, the synthesis of substituted phenanthrolines generally follows established methods such as the Skraup or Doebner-von Miller reactions.[3] These reactions typically involve the condensation of an aromatic amine with α,β-unsaturated carbonyl compounds or glycerol (B35011) in the presence of an acid catalyst and an oxidizing agent.

For the synthesis of 4,7-disubstituted-1,10-phenanthrolines, a common starting material is a substituted o-phenylenediamine. For instance, the synthesis of 4,7-diphenyl-1,10-phenanthroline (B7770734) has been achieved through a Skraup reaction of 4-phenyl-8-aminoquinoline with 3-chloropropiophenone (B135402) in the presence of iodine/potassium iodide as an oxidant.[4] A similar strategy, likely starting from 4-methyl-o-phenylenediamine, would be a plausible route to this compound.

Applications and Experimental Protocols

This compound is a versatile compound with numerous applications in analytical chemistry, coordination chemistry, and biomedical research.

Analytical Chemistry: Spectrophotometric Determination of Metal Ions

As a strong chelating agent, this compound forms stable and often colored complexes with various metal ions. This property is widely utilized in the spectrophotometric determination of metals, such as iron(II). The following is a detailed protocol adapted from the use of the parent compound, 1,10-phenanthroline, for this purpose.

Experimental Protocol: Spectrophotometric Determination of Iron(II)

Objective: To determine the concentration of iron(II) in a sample using this compound as a chromogenic reagent.

Materials:

  • This compound solution (0.1% w/v in ethanol (B145695) or water)

  • Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)

  • Sodium acetate (B1210297) buffer solution (pH 4.5)

  • Standard iron(II) solution (e.g., 10 mg/L Fe²⁺)

  • Unknown iron sample

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Curve:

    • Pipette a series of known volumes of the standard iron(II) solution into separate 50 mL volumetric flasks to create a range of concentrations (e.g., 0.5, 1, 2, 4, 6, 8 mg/L).

    • To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Mix well.

    • Add 5 mL of the this compound solution to each flask.

    • Add 10 mL of the sodium acetate buffer to each flask and dilute to the mark with deionized water. Mix thoroughly.

    • Allow the solutions to stand for 15 minutes for full color development.

  • Preparation of Sample:

    • Pipette a known volume of the unknown iron sample into a 50 mL volumetric flask.

    • Follow the same steps as for the standards (addition of hydroxylamine hydrochloride, this compound, and sodium acetate buffer, followed by dilution to volume).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron(II)-4,7-Dimethyl-1,10-phenanthroline complex (this should be determined by scanning one of the standard solutions, but will be around 510 nm).

    • Use a blank solution (containing all reagents except iron) to zero the spectrophotometer.

    • Measure the absorbance of each standard solution and the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the iron standards.

    • Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.

Drug Development: Antileukemic Activity of a Vanadium Complex

A vanadium(IV) complex incorporating this compound as a ligand, namely bis(this compound) sulfatooxovanadium(IV) (METVAN), has demonstrated significant antileukemic properties.[5][6] METVAN induces apoptosis in various leukemia cell lines and primary leukemic cells.[5] The mechanism of action involves the generation of reactive oxygen species (ROS), depletion of cellular glutathione, and depolarization of the mitochondrial membrane.[7]

Furthermore, METVAN has been shown to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[5] MMPs are enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis.[8] By inhibiting these enzymes, METVAN can potentially reduce the metastatic potential of cancer cells.

Mandatory Visualizations

Signaling Pathway of METVAN-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by the METVAN complex in leukemic cells.

METVAN_Apoptosis_Pathway METVAN METVAN Complex ROS Reactive Oxygen Species (ROS) Generation METVAN->ROS GSH Glutathione (GSH) Depletion METVAN->GSH Mito Mitochondrial Membrane Depolarization ROS->Mito GSH->Mito PS Phosphatidylserine Translocation Mito->PS Apoptosis Apoptosis PS->Apoptosis

Caption: Proposed signaling pathway of METVAN-induced apoptosis in cancer cells.

Experimental Workflow for Spectrophotometric Metal Ion Analysis

The diagram below outlines the general experimental workflow for the determination of a metal ion concentration using this compound in a spectrophotometric assay.

Spectrophotometry_Workflow cluster_prep Sample and Standard Preparation cluster_measurement Measurement cluster_analysis Data Analysis Standards Prepare Standard Solutions (Known Metal Concentrations) Reagents Add Reducing Agent (if needed), This compound, and Buffer Standards->Reagents Sample Prepare Unknown Sample Sample->Reagents Spectro Measure Absorbance at λmax using Spectrophotometer Reagents->Spectro After color development CalCurve Generate Calibration Curve (Absorbance vs. Concentration) Spectro->CalCurve Concentration Determine Unknown Concentration CalCurve->Concentration

Caption: Experimental workflow for spectrophotometric metal ion analysis.

References

An In-depth Technical Guide to the Solubility of 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,7-Dimethyl-1,10-phenanthroline in water and various organic solvents. This document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who utilize this compound in their work.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Understanding the solubility of this compound is crucial for a wide range of applications, including reaction kinetics, formulation development, and analytical method development.

Solubility Profile of this compound

This compound, a derivative of phenanthroline, is a heterocyclic organic compound. Its solubility is influenced by the presence of the aromatic phenanthroline core and the two methyl groups. The nitrogen atoms in the heterocyclic rings can participate in hydrogen bonding, which plays a significant role in its solubility in polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventSolubilityTemperature (°C)Notes
Water 22.4 mg/L[1]25Slightly soluble.[2][3]
Water 1.07 x 10⁻⁴ M[4]Not SpecifiedSlightly soluble.[2][3]
Benzene Soluble[2][3][4]Not SpecifiedNo quantitative data available.
Alcohol Soluble[2][3][4]Not SpecifiedRefers generally to alcohols; specific quantitative data for methanol, ethanol, etc., is not readily available.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the public literature, standardized methods are routinely employed for such assessments. The OECD Guideline 105 and the Shake-Flask method are two widely accepted protocols.

OECD Guideline 105: Water Solubility

This guideline describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.

1. Column Elution Method (for solubilities below 10⁻² g/L):

  • Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which corresponds to the water solubility.

  • Apparatus:

    • A temperature-controlled column with a packed bed of inert support material (e.g., glass wool, glass beads).

    • A pump for delivering water at a constant flow rate.

    • A system for collecting the eluate.

    • An analytical instrument for quantifying the concentration of the solute (e.g., UV-Vis spectrophotometer, HPLC).

  • Procedure:

    • The support material is coated with an excess of this compound.

    • The coated support is packed into the column.

    • Water is pumped through the column at a low flow rate to ensure saturation.

    • Fractions of the eluate are collected at regular intervals.

    • The concentration of this compound in each fraction is determined.

    • A graph of concentration versus time (or volume) is plotted. The plateau of this curve indicates the water solubility.

2. Flask Method (for solubilities above 10⁻² g/L):

  • Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the supernatant is then determined, which represents its solubility.

  • Apparatus:

    • A constant temperature bath or shaker.

    • Flasks with stoppers.

    • A filtration or centrifugation system to separate the undissolved solid.

    • An analytical instrument for quantification.

  • Procedure:

    • An excess of this compound is added to a known volume of water in a flask.

    • The flask is sealed and agitated in a constant temperature bath. The agitation time required to reach equilibrium should be determined in preliminary tests (e.g., 24 to 48 hours).

    • After equilibration, the mixture is allowed to stand to let the undissolved solid settle.

    • A sample of the supernatant is carefully withdrawn and filtered or centrifuged to remove any solid particles.

    • The concentration of the dissolved this compound in the clear solution is measured.

Shake-Flask Method for Organic Solvents

A similar flask method, often referred to as the "shake-flask" method, is the most common technique for determining the solubility of a compound in organic solvents.

  • Principle: This method is analogous to the OECD Flask Method but uses an organic solvent instead of water.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the chosen organic solvent (e.g., ethanol, benzene) in a sealed container.

    • The container is agitated at a constant temperature for a sufficient period to achieve equilibrium.

    • The undissolved solid is separated from the saturated solution by filtration or centrifugation.

    • The concentration of this compound in the filtrate or supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, gravimetric analysis after solvent evaporation).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start: Solid Compound (this compound) weigh Weigh excess compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (e.g., 24-48h) add_solvent->agitate separate Separate solid from saturated solution (Filter/Centrifuge) agitate->separate analyze Analyze concentration of supernatant separate->analyze result Determine Solubility analyze->result

Caption: Generalized workflow for solubility determination via the shake-flask method.

Conclusion

This technical guide has summarized the currently available solubility data for this compound and outlined standard experimental protocols for its determination. While quantitative data in organic solvents is not widely published, the provided methodologies offer a robust framework for researchers to determine these values in their own laboratory settings. The inherent properties of its chemical structure suggest good solubility in various organic solvents, a characteristic that is vital for its application in synthesis and analysis.

References

An In-depth Technical Guide to the Synthesis of 4,7-Dimethyl-1,10-phenanthroline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways for 4,7-Dimethyl-1,10-phenanthroline and its derivatives, tailored for researchers, scientists, and professionals in drug development. The document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Furthermore, logical workflows and relevant biological signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and application of these compounds.

Core Synthesis of the 1,10-Phenanthroline (B135089) Scaffold

The synthesis of the 4,7-disubstituted-1,10-phenanthroline core can be approached through several classical methods, including the Skraup, and Doebner-von Miller reactions. However, a more versatile and widely employed contemporary method involves a multi-step synthesis commencing from ortho-phenylenediamines, which allows for greater control over substitution patterns. This latter approach typically proceeds via a 4,7-dichloro-1,10-phenanthroline (B1630597) intermediate, which serves as a versatile precursor for a wide array of derivatives.[1][2]

A common modern approach avoids the harsh conditions of the one-pot Skraup-Doebner-Miller cyclocondensation, which can fail due to intermolecular condensation.[1] Instead, a three-step condensation involving 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), orthoesters, and ortho-phenylenediamines is utilized to construct the phenanthroline framework.[1][2] The resulting dicarbonyl intermediate is then chlorinated to yield the 4,7-dichloro-1,10-phenanthroline precursor.[1][2]

Synthesis of 4,7-Dichloro-1,10-phenanthroline Derivatives: A Key Intermediate

The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives is a crucial step, providing a versatile platform for further functionalization. This process involves the condensation of Meldrum's acid, orthoesters, and ortho-phenylenediamines, followed by thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride.[1][2] This method is adaptable for producing these intermediates on a multi-gram scale with high yields.[2]

Experimental Protocol: Synthesis of 4,7-dichloro-1,10-phenanthroline derivatives[1][2]
  • Condensation: An appropriate ortho-phenylenediamine is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and an orthoester in a suitable solvent.

  • Cyclization and Decarboxylation: The resulting intermediate is heated to induce cyclization and decarboxylation, forming the 1,10-phenanthroline-4,7-dione.

  • Chlorination: The dione (B5365651) intermediate is treated with refluxing phosphoryl chloride to yield the 4,7-dichloro-1,10-phenanthroline derivative. High yields of 68-93% are typically achieved for this step.[1]

Derivatization of the 4,7-Disubstituted-1,10-phenanthroline Core

The 4,7-dichloro-1,10-phenanthroline core is readily functionalized through nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4 and 7 positions.

Amination Reactions

The chlorine atoms at the 4 and 7 positions can be displaced by various amines. For instance, microwave-assisted nucleophilic aromatic substitution with an excess of an amine, such as pyrrolidine, in a sealed vial at elevated temperatures (e.g., 130 °C) provides the corresponding 4,7-diamino derivatives in good yields.[1]

Sonogashira Coupling for C-C Bond Formation

Palladium-catalyzed Sonogashira coupling of 4,7-dichloro-1,10-phenanthroline with terminal alkynes is an effective method for extending the π-conjugation of the phenanthroline system.[3]

A mixture of 4,7-dichloro-1,10-phenanthroline, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or piperidine) in a suitable solvent (e.g., THF or DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the product is isolated and purified by column chromatography.

EntryPhenanthroline DerivativeR GroupYield (%)
1a1,10-phenanthrolineTIPS acetylene25
1b2,9-dimethyl-1,10-phenanthrolineTIPS acetylene30
2a1,10-phenanthrolineacetylene90
2b2,9-dimethyl-1,10-phenanthrolineacetylene91
3a1,10-phenanthrolinephenylacetylene78
3b2,9-dimethyl-1,10-phenanthrolinephenylacetylene75
Table 1: Yields for the synthesis of 4,7-disubstituted phenanthrolines via Sonogashira coupling.[3]
Lithiation and Alkylation

Direct derivatization of this compound can be achieved via lithiation followed by alkylation. This method allows for the introduction of various alkyl groups at the methyl positions.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Meldrum's acid, Orthoester Cyclization/\nDecarboxylation Cyclization/ Decarboxylation Condensation->Cyclization/\nDecarboxylation Heat 4,7-Dichloro-1,10-phenanthroline 4,7-Dichloro-1,10-phenanthroline Cyclization/\nDecarboxylation->4,7-Dichloro-1,10-phenanthroline POCl3 4,7-Diamino-1,10-phenanthroline 4,7-Diamino-1,10-phenanthroline 4,7-Dichloro-1,10-phenanthroline->4,7-Diamino-1,10-phenanthroline Amine, Microwave 4,7-Dialkynyl-1,10-phenanthroline 4,7-Dialkynyl-1,10-phenanthroline 4,7-Dichloro-1,10-phenanthroline->4,7-Dialkynyl-1,10-phenanthroline Terminal Alkyne, Pd/Cu catalyst This compound This compound 4,7-Dialkyl-1,10-phenanthroline 4,7-Dialkyl-1,10-phenanthroline This compound->4,7-Dialkyl-1,10-phenanthroline 1. Lithiation 2. Alkylation

Caption: General synthesis workflow for 4,7-disubstituted-1,10-phenanthrolines.

Biological Activity and Signaling Pathways of Derivatives

Metal complexes of this compound have garnered significant interest due to their potential as anticancer agents.[5][6][7] In particular, a vanadium complex, bis(this compound) sulfatooxovanadium(IV) (METVAN), has demonstrated potent in vitro and in vivo antitumor activity against various cancer cell lines, including leukemia, multiple myeloma, breast cancer, and glioblastoma.[5][6][7]

The mechanism of action for these metal complexes often involves the induction of apoptosis and the inhibition of matrix metalloproteinases (MMPs).[7] METVAN has been shown to induce apoptosis in cancer cells at low micromolar concentrations.[5][7] Furthermore, it can inhibit the activity of MMP-2 and MMP-9, which are crucial for tumor cell invasion and metastasis.[7] Copper complexes with 1,10-phenanthroline ligands have also been reported to act as potent and selective proteasome inhibitors, leading to apoptosis in tumor cells.[8]

CompoundCancer Cell LineIC50 (µM)Reference
METVANU87 (Glioblastoma)2.1 ± 0.6[5]
METVANU118 (Glioblastoma)0.82 ± 0.1[5]
METVANMDA-MB-231 (Breast Cancer)0.5 ± 0.1[5]
METVANNALM-6 (Leukemia)0.19 ± 0.03[7]
METVANMOLT-3 (Leukemia)0.19 ± 0.01[7]
METVANHL-60 (Leukemia)1.1 ± 0.2[7]
Table 2: In vitro cytotoxicity of METVAN against various human cancer cell lines.

Signaling Pathway Diagram

Signaling_Pathway cluster_cell Cancer Cell Metal-Phen_Complex Metal-Phenanthroline Complex (e.g., METVAN) Proteasome Proteasome Metal-Phen_Complex->Proteasome Inhibition Pro-apoptotic_Proteins Pro-apoptotic Proteins Metal-Phen_Complex->Pro-apoptotic_Proteins Upregulation MMPs MMP-2, MMP-9 Metal-Phen_Complex->MMPs Inhibition Anti-apoptotic_Proteins Anti-apoptotic Proteins Proteasome->Anti-apoptotic_Proteins Degradation Caspase_Activation Caspase Activation Pro-apoptotic_Proteins->Caspase_Activation Anti-apoptotic_Proteins->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Invasion_Metastasis Invasion & Metastasis MMPs->Invasion_Metastasis

Caption: Proposed mechanism of action for anticancer metal-phenanthroline complexes.

This guide provides a foundational understanding of the synthesis and biological relevance of this compound and its derivatives. The detailed protocols and compiled data offer a practical resource for researchers in the field, while the visual diagrams provide a clear conceptual framework for both the chemical synthesis and the biological mechanisms of action.

References

understanding the coordination chemistry of 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of 4,7-Dimethyl-1,10-phenanthroline

Introduction

This compound (dmphen) is a heterocyclic organic compound and a prominent bidentate chelating ligand in coordination chemistry. As a derivative of 1,10-phenanthroline (B135089), it features two methyl groups at the 4 and 7 positions of the aromatic ring system. These electron-donating methyl groups enhance the basicity of the nitrogen atoms compared to the parent phenanthroline, leading to the formation of highly stable complexes with a wide array of metal ions.[1] Its rigid, planar structure and strong π-accepting capabilities make it an invaluable component in the design of functional metal complexes. This guide provides a comprehensive overview of its synthesis, coordination behavior, physicochemical properties, and diverse applications, targeted at professionals in research and drug development.

The versatility of dmphen is demonstrated by its use in various fields, including catalysis, the development of luminescent materials for sensors and OLEDs, and biochemical research involving DNA/RNA interactions for therapeutic purposes.[2][3]

Synthesis and General Properties

This compound is typically synthesized via a Skraup reaction, a classic method for quinoline (B57606) synthesis, adapted for the phenanthroline framework. While specific multi-step syntheses can be complex, commercial availability makes it readily accessible for most research applications.[3][4]

Physical and Chemical Properties:

  • Molecular Formula: C₁₄H₁₂N₂[5][6]

  • Molecular Weight: 208.26 g/mol [5][7]

  • Appearance: White to light brown crystalline powder[3][7]

  • Melting Point: 193-195 °C[3][4][7]

  • Solubility: Soluble in benzene (B151609) and alcohol; slightly soluble in water.[4][7]

  • CAS Number: 3248-05-3[5][6]

Coordination Chemistry and Structural Features

This compound functions as a strong σ-donating and π-accepting bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This chelation results in the formation of a stable five-membered ring with the metal center. It forms complexes with most transition metals, including iron, copper, nickel, platinum, ruthenium, and rhenium.[1][8][9][10] The steric hindrance from the methyl groups is minimal as they are positioned away from the coordination site, unlike substituents at the 2 and 9 positions.

The coordination geometry is dictated by the metal ion and the stoichiometry of the complex. For instance, with octahedral metal ions like Fe(II), it readily forms tris-chelate complexes such as [Fe(dmphen)₃]²⁺. With square-planar ions like Pt(II), it forms complexes like [Pt(dmphen)(L)₂]²⁺, and with tetrahedral ions like Cu(I), it can form bis-chelate complexes such as [Cu(dmphen)₂]⁺.[8][10]

Structural Data

The structural parameters of dmphen complexes have been extensively studied using single-crystal X-ray diffraction. The data reveals characteristic metal-nitrogen bond lengths and bite angles.

ComplexMetal IonCoordination GeometryM-N Bond Length (Å)N-M-N Bite Angle (°)Reference
[Pt(C₁₄H₁₂N₂)(C₂H₄D₄N₂)]Cl₂Pt(II)Square-planarNot specifiedNot specified[8]
[HgCl₂(C₂₆H₂₀N₂)] (Ligand: 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline)Hg(II)Distorted tetrahedralNot specifiedNot specified[11]

Note: Specific bond lengths and angles for a simple dmphen complex were not available in the provided search results. The table reflects the types of structural studies performed. The Pt(II) complex shows a slight tilt of 4.34° between the phenanthroline plane and the coordination plane.[8]

Physicochemical and Spectroscopic Properties

Stability of Metal Complexes

The electron-donating methyl groups on the dmphen ligand increase its basicity, leading to the formation of metal complexes with higher stability constants compared to those of unsubstituted 1,10-phenanthroline.[1] These constants are crucial for applications in analytical chemistry and for understanding competitive binding in biological systems.

Metal Ionlog K₁log K₂log K₃log β₃ (Overall)ConditionsReference
Fe(II)7.16.68.121.825 °C, I = 0.1 M[1]
Co(II)7.37.06.721.025 °C, I = 0.1 M[1]
Ni(II)8.07.67.022.625 °C, I = 0.1 M[1]
Cu(II)8.87.35.821.925 °C, I = 0.1 M[1]
Zn(II)6.96.45.618.925 °C, I = 0.1 M[1]

K₁, K₂, K₃ are the stepwise formation constants. β₃ is the overall stability constant (K₁ * K₂ * K₃).

NMR Spectroscopy

¹H NMR spectroscopy is a fundamental tool for characterizing dmphen and its complexes. The free ligand exhibits a distinct set of signals in the aromatic region, along with a singlet for the methyl protons.

Proton AssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2, H-99.004-
H-3, H-87.905-
H-5, H-67.385J(A,C) = 4.5 Hz
-CH₃ (4, 7)2.710-

Data from a spectrum of the free ligand.[12]

Upon coordination to a metal center, the proton signals of the phenanthroline ring typically shift downfield due to the deshielding effect of the metal ion and changes in the electronic structure. The magnitude of this shift provides insights into the nature and strength of the metal-ligand bond.

Electronic Absorption and Photophysical Properties

Complexes of dmphen often display intense electronic absorption bands in the UV-Visible region. These can be broadly categorized as:

  • Intraligand (IL) π-π* transitions: Occurring in the UV region (typically < 300 nm), these are characteristic of the aromatic phenanthroline ring system.

  • Metal-to-Ligand Charge Transfer (MLCT) transitions: These are often observed in the visible region for complexes with d-block metals (e.g., Ru(II), Re(I), Cu(I)). The energy of these transitions is sensitive to the metal, its oxidation state, and the solvent environment. These MLCT states are often responsible for the rich photophysical and photochemical properties of the complexes.[9][13]

For example, Rhenium(I) complexes like [Re(dmphen)(CO)₃py]⁺ exhibit luminescence, making them suitable for applications in sensors and light-emitting devices.[9] Similarly, Cu(I) complexes with substituted phenanthrolines are known for their luminescent properties.[14]

Complexλ_abs (nm)λ_em (nm)Quantum Yield (Φ)NotesReference
fac-[Re(et-isonic)(Am₂phen)(CO)₃]⁺ (Ligand: 4,7-diamine-1,10-phenanthroline)300-400-LowThe absorption band is a combination of IL and MLCT transitions. The substitution of Cl with ethyl isonicotinate (B8489971) (et-isonic) causes a bathochromic shift in emission and a low quantum yield compared to typical Re(I) polypyridyl complexes.[13]
Electrochemical Properties

Cyclic voltammetry (CV) is widely used to study the redox behavior of dmphen metal complexes. These studies provide information on the oxidation and reduction potentials, which are critical for applications in catalysis, electrochemistry, and for understanding electron transfer processes in biological systems.[15][16] The redox potentials are influenced by the coordinated metal ion, other ligands in the coordination sphere, and the solvent. For instance, the CV of ferrocenyl-phenanthroline copper complexes reveals reversible oxidation peaks associated with the Fe²⁺/Fe³⁺ couple.[17] The interaction of these complexes with DNA can also be monitored by shifts in peak potentials.[16][18]

Experimental Protocols

Synthesis of a Representative Complex: [Pt(dmphen)(en)]Cl₂

This protocol is adapted from the synthesis of (this compound)(ethylenediamine)platinum(II) dichloride.[8]

  • Step 1: Synthesis of the intermediate [Pt(dmphen)Cl₂]

    • Dissolve this compound (0.283 g, 1.36 mmol) and an equimolar amount of K₂PtCl₄ (0.56 g, 1.36 mmol) in a mixture of water (4 ml) and dimethyl sulfoxide (B87167) (12 ml).

    • Stir the mixture. A yellow precipitate of [Pt(dmphen)Cl₂] will form.

    • Isolate the precipitate by filtration.

  • Step 2: Ligand Exchange Reaction

    • Reflux the resulting yellow precipitate with an excess of ethylenediamine (B42938) (0.40 g, 6.66 mmol).

    • The reaction mixture should turn into a clear yellow solution.

  • Step 3: Purification and Salt Conversion

    • Purify the product by precipitation with NaClO₄ (5 ml).

    • Wash the precipitate sequentially with HCl (1 M), water, acetone, ethanol, and ether.

    • Convert the perchlorate (B79767) salt back to the chloride salt using an Amberlite ion-exchange resin.

    • Crystals can be obtained by slow evaporation from a suitable solvent (e.g., D₂O for NMR studies).[8]

Methodology for Cyclic Voltammetry

Cyclic voltammetry experiments are typically performed using a three-electrode setup.[16][19]

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Solvent: Acetonitrile (MeCN) or other suitable non-aqueous solvent.

  • Supporting Electrolyte: A non-reactive salt, such as 0.1 M tetrabutylammonium (B224687) perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) ((Bu₄N)PF₆), to ensure conductivity.[19]

  • Procedure: The complex of interest is dissolved in the solvent containing the supporting electrolyte. The potential is swept between set limits, and the resulting current is measured. The resulting voltammogram provides information on the redox potentials of the complex.

Applications

The unique properties of dmphen and its metal complexes have led to their use in several advanced applications.

Catalysis

Derivatives of dmphen, such as 4,7-dimethoxy-1,10-phenanthroline, have proven to be highly efficient ligands in copper-catalyzed cross-coupling reactions. For example, they facilitate the N-arylation of imidazoles with aryl iodides and bromides under mild conditions, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[20][21]

Biological and Medicinal Chemistry

Platinum(II) complexes containing dmphen have been investigated for their potential as anticancer drugs.[8] These planar complexes can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription processes, leading to cytotoxicity in cancer cells. The specific activity can be modulated by changing the ancillary ligands attached to the platinum center.[8] Vanadium complexes with dmphen have also shown potential antineoplastic activity against cancer cell lines.[22]

Materials Science and Sensors

The strong luminescence of certain dmphen complexes, particularly those of Re(I), Ru(II), and Cu(I), makes them excellent candidates for use in luminescent materials, such as in Organic Light-Emitting Diodes (OLEDs) and chemical sensors.[2][3] Their photophysical properties are often sensitive to their local environment, allowing them to function as probes for detecting specific metal ions or small molecules.[7]

Visualizations

Coordination cluster_ligand This compound Ligand M Metal Ion (M) N1 M->N1 N2 M->N2

Caption: Coordination of dmphen to a central metal ion.

Workflow cluster_char Analysis Techniques Start dmphen Ligand + Metal Salt Reaction Reaction in Solvent Start->Reaction Isolation Isolation/ Precipitation Reaction->Isolation Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Characterization Characterization Purification->Characterization End Final Complex Characterization->End NMR NMR Characterization->NMR UVVis UV-Vis Characterization->UVVis XRay X-Ray Crystallography Characterization->XRay CV Cyclic Voltammetry Characterization->CV

Caption: General workflow for synthesis and characterization.

DNA_Intercalation cluster_DNA DNA Double Helix bp1 A-T Base Pair bp2 G-C Base Pair bp3 C-G Base Pair bp4 T-A Base Pair Complex [M(dmphen)L]ⁿ⁺ Complex Complex->bp2 Intercalation Complex->bp3

Caption: DNA intercalation by a planar dmphen metal complex.

Conclusion

This compound is a superior ligand in coordination chemistry, prized for its enhanced stability and versatile electronic properties. Its ability to form robust complexes with a wide range of metals has established its importance in fields from homogeneous catalysis to medicinal chemistry and materials science. The continued exploration of dmphen and its derivatives promises to yield novel catalysts, more effective therapeutic agents, and advanced functional materials, making it a subject of enduring interest for researchers and developers.

References

Luminescent Properties of 4,7-Dimethyl-1,10-phenanthroline Metal Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the luminescent properties of metal complexes incorporating the 4,7-Dimethyl-1,10-phenanthroline ligand. This compound is a versatile bidentate chelating agent that forms stable and luminescent complexes with a variety of transition metals.[1][2] These complexes are of significant interest due to their unique photophysical characteristics, which make them suitable for a wide range of applications, including in biological imaging, sensor technology, and the development of advanced materials for optoelectronics.[1][3][4] This document details the core photophysical principles, summarizes the luminescent properties of key metal complexes, outlines detailed experimental protocols for their characterization, and explores their applications in research and drug development.

Introduction to this compound Metal Complexes

1,10-Phenanthroline (B135089) (phen) and its derivatives are a cornerstone of coordination chemistry, prized for their rigid, planar structure and efficient chelating ability with numerous metal ions.[2][5] The introduction of methyl groups at the 4 and 7 positions to create this compound (also known as dmphen) significantly influences the electronic and steric properties of the resulting metal complexes. These modifications can enhance solubility, tune excited-state energies, and improve photophysical performance, such as quantum yield and excited-state lifetime.

Complexes of dmphen with transition metals like Ruthenium(II), Rhenium(I), Iridium(III), Copper(I), and Zinc(II) often exhibit strong luminescence, typically arising from metal-to-ligand charge-transfer (MLCT) excited states.[6][7][8][9][10] The properties of this emission—including its color, intensity, and lifetime—are highly sensitive to the choice of metal center, the coordination environment, and the surrounding medium. This tunability makes dmphen metal complexes highly valuable as molecular probes and functional materials.

Fundamental Photophysical Processes

The luminescence of dmphen metal complexes is governed by a series of photophysical events that occur following the absorption of light. A generalized model for these processes is depicted in the Jablonski diagram below.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Figure 1: Generalized Jablonski diagram illustrating key photophysical processes.

  • Absorption: The process where a molecule absorbs a photon, promoting an electron from the ground state (S₀) to a higher energy singlet state (S₁ or S₂).

  • Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁).

  • Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). This is particularly efficient in complexes with heavy metal ions due to strong spin-orbit coupling.[11]

  • Fluorescence: Radiative decay from an excited singlet state to the ground state (S₁ → S₀).

  • Phosphorescence: Radiative decay from an excited triplet state to the ground state (T₁ → S₀). For many transition metal complexes, the observed luminescence is phosphorescence originating from a ³MLCT state.[12]

The key quantitative descriptors for these processes are:

  • Absorption Maximum (λ_abs): The wavelength at which the complex shows maximum light absorption.

  • Emission Maximum (λ_em): The wavelength at which the complex shows maximum luminescence intensity.

  • Photoluminescence Quantum Yield (Φ_p or PLQY): The ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the emission process.[13]

  • Excited-State Lifetime (τ): The average time the complex spends in the excited state before returning to the ground state.

Luminescent Properties of Key Metal Complexes

The choice of the metal center is critical in determining the luminescent characteristics of this compound complexes. The properties of complexes with several common transition metals are summarized below.

Rhenium(I) Complexes

Rhenium(I) tricarbonyl diimine complexes are widely studied for their robust and tunable photophysical properties.[3] Complexes of the general formula fac-[Re(dmphen)(CO)₃(L)]ⁿ⁺ typically display intense and long-lived luminescence from a Re(d) → π(dmphen) ³MLCT excited state.[12] Methyl substitution on the phenanthroline ligand can lead to the formation of composite phosphorescence bands arising from closely lying ³MLCT and ³ππ states.[12]

Copper(I) Complexes

Copper(I) complexes with substituted phenanthroline ligands are of great interest as emitters in applications like organic light-emitting diodes (OLEDs), often exhibiting thermally activated delayed fluorescence (TADF).[9][14] Homoleptic complexes of the type [Cu(dmphen)₂]⁺ can display relatively intense MLCT emission.[8][15] The introduction of bulky substituents at the 2,9 positions of the phenanthroline ligand is a common strategy to prevent geometric distortion in the excited state, thereby reducing non-radiative decay and enhancing quantum yields.[9][14]

Ruthenium(II) Complexes

Ruthenium(II) polypyridyl complexes, particularly those based on 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, are classical photosensitizers.[16] While many Ru(II) complexes with substituted phenanthrolines have been synthesized, some are non-luminescent at room temperature in solution.[17][18] This is often attributed to rapid, thermally activated non-radiative decay from the initially populated ³MLCT state to a lower-lying ligand field (LF) state, which quickly returns to the ground state without emitting light.[17][18] The emission properties of these complexes are highly dependent on the specific ligand set and the rigidity of the environment.

Iridium(III) and Zinc(II) Complexes

Cyclometalated Iridium(III) complexes are known for their high phosphorescence quantum yields and are widely used in OLEDs and as biological probes.[7][11][19] The emission is typically from a ³MLCT state, though ³IL states can also be involved.[7][19] Zinc(II) complexes with phenanthroline derivatives are also luminescent, with emission often arising from intra-ligand (π-π*) transitions, as the d¹⁰ electronic configuration of Zn(II) precludes MLCT transitions.[20][21] These complexes are often used as blue-emitting materials.[21]

Data Summary

The following table summarizes representative photophysical data for metal complexes containing this compound or closely related phenanthroline ligands.

ComplexSolventλ_abs (nm)λ_em (nm)Φ_p (%)τ (ns)Reference(s)
[Cu(dmphen)₂]⁺ (dmp = 2,9-dimethyl)CH₂Cl₂~458~730~0.1>100[8],[15]
[Re(4,7-Me₂phen)(CO)₃(py)]⁺Solid Matrix-535, 570--[22]
[Zn(1,10-phen)₂I₂] (phen)DMSO-539--[20]
[Ir(ppy)₂(phen)]⁺ (ppy=2-phenylpyridine, phen)CH₂Cl₂~380~595HighLong[7],[19]

Note: Data for exact this compound complexes can be sparse in compiled sources. The table includes data from closely related and parent phenanthroline complexes to provide context for expected photophysical behavior. "dmp" in the copper complex refers to 2,9-dimethyl-1,10-phenanthroline, a structural isomer.

Experimental Protocols

Accurate characterization of luminescent properties requires standardized experimental procedures.

General Synthesis of a [M(dmphen)Lₓ]ⁿ⁺ Complex

A common synthetic route involves the reaction of a suitable metal precursor with the this compound ligand. For example, the synthesis of a heteroleptic Ruthenium(II) complex can be achieved in a two-step procedure.[23]

SynthesisWorkflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Ligand Exchange RuCl3 RuCl₃·xH₂O Reflux1 Reflux RuCl3->Reflux1 dmphen1 2 eq. dmphen dmphen1->Reflux1 Solvent1 Ethanol/Water Solvent1->Reflux1 Precursor cis-[Ru(dmphen)₂Cl₂] Reflux1->Precursor Reflux2 Reflux Precursor->Reflux2 Intermediate Ancillary Ancillary Ligand (L) Ancillary->Reflux2 Solvent2 Ethanol/Water Solvent2->Reflux2 Product [Ru(dmphen)₂L]²⁺ Reflux2->Product

Figure 2: General workflow for the synthesis of a heteroleptic Ru(II)-dmphen complex.

  • Synthesis of Precursor: A metal salt (e.g., RuCl₃·xH₂O) is refluxed with two equivalents of the dmphen ligand in a suitable solvent system (e.g., ethanol/water) to form the dichlorinated intermediate, cis-[Ru(dmphen)₂Cl₂].

  • Ligand Exchange: The intermediate is then reacted with an ancillary ligand (L) under reflux to yield the final heteroleptic complex, [Ru(dmphen)₂L]²⁺.

  • Purification: The final product is typically purified by column chromatography and characterized using techniques such as NMR, mass spectrometry, and elemental analysis.[23]

Photophysical Measurements

Sample Preparation:

  • Complexes are dissolved in a spectroscopic-grade solvent to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength for emission measurements.

  • For measurements of phosphorescence and to avoid quenching by molecular oxygen, solutions are typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[14]

UV-Vis Absorption Spectroscopy:

  • A dual-beam spectrophotometer is used.

  • A quartz cuvette containing the pure solvent is used as a reference.

  • The absorption spectrum of the sample solution is recorded over the desired wavelength range (e.g., 250-800 nm).

Steady-State Emission Spectroscopy:

  • A spectrofluorometer equipped with a corrected emission channel is used.

  • The sample is excited at a wavelength corresponding to an absorption band (typically the lowest energy MLCT band).

  • The emission spectrum is recorded, scanning wavelengths longer than the excitation wavelength.

  • Spectra are corrected for the wavelength-dependent sensitivity of the detector and grating.

Photoluminescence Quantum Yield (PLQY) Determination: The PLQY (Φ) is a critical measure of emission efficiency. It can be determined by two primary methods.[13][24]

  • Comparative (Relative) Method: This widely used technique involves comparing the emission of the sample to that of a well-characterized standard with a known quantum yield.[13][24]

    The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' denote the sample and reference, respectively.

  • Absolute Method: This method uses an integrating sphere to collect all photons emitted by the sample.[13][24] It does not require a reference standard. The sphere captures both the scattered excitation light and the sample's emission, allowing for direct calculation of the PLQY.[24]

PLQY_Workflow cluster_Comparative Comparative Method cluster_Absolute Absolute Method A1 Prepare Sample & Known Standard Solutions A2 Measure Absorbance (A) at Excitation Wavelength A1->A2 A3 Measure Integrated Emission Intensity (I) A2->A3 A4 Calculate PLQY using comparative formula A3->A4 B1 Place Sample in Integrating Sphere B2 Measure Emission (Ec) & Scatter (Lc) of Sample B1->B2 B3 Measure Emission (Ea) & Scatter (La) of Blank B2->B3 B4 Calculate PLQY from direct measurements B3->B4

Figure 3: Experimental workflows for PLQY determination.

Time-Resolved Emission Spectroscopy:

  • Excited-state lifetimes are commonly measured using Time-Correlated Single Photon Counting (TCSPC).

  • The sample is excited with a pulsed light source (e.g., a laser or LED).

  • The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

  • A histogram of these delay times is constructed, which represents the decay of the luminescence intensity over time.

  • The resulting decay curve is fitted to an exponential function to extract the lifetime (τ).

Applications in Research and Drug Development

The favorable luminescent properties of this compound metal complexes have led to their use in several high-impact areas.

  • Biological Probes and Cellular Imaging: Long-lived and bright emission makes these complexes excellent labels for biological molecules.[19] They can be conjugated to proteins or DNA and used to monitor biological processes via luminescence microscopy.[19] Some iridium(III) complexes have been shown to specifically stain cellular compartments like the plasma membrane.[7]

  • DNA Intercalators and Probes: The planar phenanthroline ligand can intercalate between the base pairs of DNA.[5] This interaction often results in a change in the complex's luminescent properties, allowing it to function as a "light switch" probe that only emits upon binding to DNA.[25] This is particularly useful for detecting specific DNA structures like G-quadruplexes.[25]

  • Sensors for Ions and Small Molecules: The luminescence of these complexes can be quenched or enhanced in the presence of specific analytes. This principle is used to design chemosensors for detecting metal ions or molecular oxygen.

  • Optoelectronic Devices: The high emission efficiencies of some dmphen complexes, especially those of Ir(III) and Cu(I), make them suitable as emitters in OLEDs and light-emitting electrochemical cells (LECs).[11]

  • Photocatalysis: As potent photosensitizers, these complexes can absorb light and initiate electron transfer reactions, driving a range of photocatalytic transformations in synthetic chemistry.[3]

Conclusion

Metal complexes of this compound represent a versatile and powerful class of luminescent materials. The strategic placement of methyl groups on the phenanthroline scaffold allows for the fine-tuning of their photophysical properties. By carefully selecting the metal center and ancillary ligands, researchers can design complexes with tailored absorption and emission profiles, high quantum yields, and long excited-state lifetimes. These characteristics, coupled with established synthetic and characterization protocols, ensure their continued importance in fields ranging from analytical chemistry and materials science to biology and medicine. Future work will likely focus on developing novel complexes with enhanced performance for targeted applications in diagnostics, therapeutics, and next-generation optoelectronic devices.

References

The Role of 4,7-Dimethyl-1,10-phenanthroline as a Bidentate Ligand: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,7-Dimethyl-1,10-phenanthroline (dmphen) is a heterocyclic organic compound and a derivative of 1,10-phenanthroline. It functions as a robust bidentate chelating agent, coordinating to metal ions through its two nitrogen atoms.[1][2] This ligand has garnered significant interest across various scientific disciplines due to the unique properties it imparts to the resulting metal complexes. The presence of methyl groups at the 4 and 7 positions enhances the electron-donating ability of the ligand and introduces steric bulk, which can influence the stability, reactivity, and photophysical properties of its coordination compounds.[3] This technical guide provides an in-depth overview of the core functionalities of this compound, focusing on its coordination chemistry, applications in catalysis and drug development, and relevant experimental methodologies.

Core Principles of Coordination

As a bidentate ligand, this compound forms a stable five-membered ring with a central metal ion.[4] This chelation effect significantly enhances the stability of the resulting complexes compared to monodentate ligands.[1] The planar, rigid structure of the phenanthroline backbone, combined with the electronic effects of the methyl substituents, makes it a versatile building block in coordination chemistry.[5] It readily forms stable complexes with a wide range of transition metal ions, which is crucial for its application in various chemical and biological systems.[1][6]

Caption: Bidentate coordination of this compound to a metal center.

Quantitative Data Summary

The physicochemical properties of this compound and the characteristics of its metal complexes are crucial for their application.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₄H₁₂N₂[7]
Molecular Weight208.26 g/mol [7]
Melting Point193-195 °C[6]
SolubilitySoluble in benzene (B151609) and alcohol; slightly soluble in water.[8]
AppearanceWhite to yellow or light brown crystals or powder.[6]
Table 2: Spectroscopic Data of Representative Metal Complexes
ComplexTechniqueKey Data (λmax, δ, etc.)Reference
[Cu(dmphen)₂(NO₃)]NO₃UV-Vis275 nm (π→π*), 680 nm (d-d)[9]
[Re(dmphen)(CO)₃py]⁺Emissionλem = 550 nm[10]
This compound¹H NMR (CDCl₃)δ 9.00 (d), 7.91 (s), 7.39 (d), 2.71 (s) ppm[11]
This compound¹³C NMRSee reference for full spectrum[12]
Table 3: Cytotoxicity Data of Metal Complexes
ComplexCell LineIC₅₀ (µM)Reference
[Cu(dmphen)(tyr)(H₂O)]NO₃·H₂OMCF-7, Caco-2, A549Lower than cisplatin[9]
Bis(this compound) sulfatooxovanadium(IV) (METVAN)NALM-60.19 ± 0.03[13]
Bis(this compound) sulfatooxovanadium(IV) (METVAN)MOLT-30.19 ± 0.01[13]
Bis(this compound) sulfatooxovanadium(IV) (METVAN)HL-601.1 ± 0.2[13]

Key Applications

The unique properties of this compound-based metal complexes have led to their use in diverse fields.

Catalysis

Derivatives of dmphen, such as 4,7-dimethoxy-1,10-phenanthroline, have proven to be highly efficient ligands in copper-catalyzed reactions.[14][15] They facilitate processes like the N-arylation of imidazoles with aryl iodides and bromides under mild conditions, which is a significant reaction in the synthesis of biologically active compounds.[14]

Luminescent Materials and Sensors

The rigid aromatic structure of dmphen contributes to the development of luminescent materials when complexed with metals like Rhenium(I).[1][10] These complexes can exhibit strong photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and as luminescent probes for detecting metal ions or for fluorescence studies in biological systems.[1][2]

Drug Development and Biological Research

A significant area of research is the application of dmphen metal complexes as therapeutic agents, particularly in oncology.

  • Anticancer Activity: Copper(II) and Oxovanadium(IV) complexes of dmphen have demonstrated potent cytotoxic activity against various cancer cell lines, in some cases exceeding the efficacy of cisplatin.[3][9][13] For instance, the complex bis(this compound) sulfatooxovanadium(IV), known as METVAN, induces apoptosis in leukemia cells at micromolar concentrations.[13][16]

  • Mechanism of Action: The anticancer effects are often attributed to multiple mechanisms. These complexes can interact with DNA, leading to cleavage of the supercoiled plasmid DNA.[9] Another proposed mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptosis.[13] Furthermore, these complexes can act as inhibitors of matrix metalloproteinases, enzymes involved in cancer cell invasion and metastasis.[16]

Complex [M(dmphen)n] complex Cell Cancer Cell Complex->Cell Enters Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS DNA DNA Interaction (Cleavage/Intercalation) Cell->DNA MMP MMP Inhibition Cell->MMP Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Invasion Inhibition of Invasion & Metastasis MMP->Invasion Stress->Apoptosis

Caption: Proposed anticancer mechanism of a dmphen-metal complex.

Experimental Protocols

Synthesis of a Representative Metal Complex: [Cu(dmphen)(tyr)(H₂O)]NO₃·H₂O

This protocol is adapted from the synthesis of a mixed-ligand copper(II) complex.[9]

Materials:

  • This compound (dmphen)

  • L-tyrosine (tyr)

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1 mmol of this compound in 10 mL of ethanol.

  • In a separate beaker, dissolve 1 mmol of L-tyrosine in 10 mL of deionized water.

  • Add the L-tyrosine solution to the dmphen solution with continuous stirring.

  • To this mixed-ligand solution, add a solution of 1 mmol of Cu(NO₃)₂·3H₂O in 10 mL of water dropwise.

  • Stir the resulting mixture at room temperature for 4-6 hours.

  • The resulting precipitate is collected by filtration, washed with a small amount of cold water and ethanol, and then dried in a desiccator over anhydrous CaCl₂.

Characterization Workflow

The synthesized complexes require thorough characterization to confirm their structure and purity.

Synthesis Complex Synthesis Purification Purification (Filtration, Washing) Synthesis->Purification Elemental Elemental Analysis (CHN) Purification->Elemental Spectro Spectroscopic Analysis Purification->Spectro XRD Single Crystal X-ray Diffraction Purification->XRD If single crystals are obtained Final Characterized Complex NMR ¹H & ¹³C NMR Spectro->NMR IR IR Spectroscopy Spectro->IR UV UV-Vis & Emission Spectro->UV

References

An In-depth Technical Guide to the Safe Handling of 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 4,7-Dimethyl-1,10-phenanthroline (CAS No. 3248-05-3). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound commonly used as a chelating agent in coordination chemistry and as a reagent in analytical chemistry.[1] A clear understanding of its physical and chemical properties is the first step in safe handling.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂[2]
Molecular Weight 208.26 g/mol [2][3]
CAS Number 3248-05-3[2]
Appearance White to yellow or light brown crystals or powder
Melting Point 193-195 °C[1][4]
Solubility Soluble in benzene (B151609) and alcohol. Slightly soluble in water.[1][4]
Storage Temperature Room temperature

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are associated with ingestion and irritation.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) 3H335: May cause respiratory irritation

Signal Word: Warning

GHS Pictograms:

  • alt text
    (GHS07)

Toxicological Information

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent exposure and adverse health effects. The following workflow outlines the necessary precautions.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Check_Ventilation Ensure Adequate Ventilation (Fume Hood) Select_PPE->Check_Ventilation Avoid_Dust Avoid Dust Generation Check_Ventilation->Avoid_Dust Avoid_Contact Avoid Contact with Skin, Eyes, & Clothing Avoid_Dust->Avoid_Contact No_Consumption Do Not Eat, Drink, or Smoke Avoid_Contact->No_Consumption Ground_Equipment Ground Equipment to Prevent Static Discharge No_Consumption->Ground_Equipment Store_Properly Store in Tightly Closed Container Ground_Equipment->Store_Properly Decontaminate Decontaminate Work Area Store_Properly->Decontaminate Wash_Hands Wash Hands Thoroughly Decontaminate->Wash_Hands Dispose_Waste Dispose of Waste Properly Wash_Hands->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

The following diagram details the necessary Personal Protective Equipment (PPE).

PPE_Requirements cluster_PPE Required Personal Protective Equipment Compound 4,7-Dimethyl- 1,10-phenanthroline Eye_Protection Chemical Safety Goggles (EN166 or equivalent) Compound->Eye_Protection Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Compound->Hand_Protection Body_Protection Laboratory Coat Compound->Body_Protection Respiratory_Protection NIOSH/MSHA-approved Respirator (if dust is generated and ventilation is inadequate) Compound->Respiratory_Protection

Caption: Required Personal Protective Equipment (PPE) for handling.

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5] Do NOT induce vomiting.
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[5]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • The compound is not combustible, but containers may burn.[3]

  • Use extinguishing media suitable for the surrounding fire.[3]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

  • Thermal decomposition can release irritating gases and vapors, including nitrogen oxides and carbon oxides.[6]

Accidental Release (Spill) Measures: A systematic approach is necessary to manage spills effectively and safely.

Spill_Response_Workflow cluster_initial Initial Response cluster_cleanup Cleanup cluster_final Final Steps Evacuate Evacuate Area & Restrict Access Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Wear_PPE Wear Full PPE Ventilate->Wear_PPE Avoid_Dust Avoid Generating Dust Wear_PPE->Avoid_Dust Contain Contain Spill Avoid_Dust->Contain Collect Sweep or Vacuum Up Material Contain->Collect Place_Container Place in a Sealed, Labeled Container Collect->Place_Container Decontaminate_Area Decontaminate Spill Area Place_Container->Decontaminate_Area Dispose Dispose of as Hazardous Waste Decontaminate_Area->Dispose Report Report Incident Dispose->Report

References

A Technical Guide to 4,7-Dimethyl-1,10-phenanthroline: From Sourcing to Cellular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4,7-Dimethyl-1,10-phenanthroline, a versatile heterocyclic compound with significant applications in chemical synthesis and biomedical research. We delve into its commercial availability, key suppliers, and its emerging role in cancer therapy, particularly through the formation of metal complexes that modulate critical cellular signaling pathways. This document offers detailed experimental protocols and visual representations of its mechanism of action to support researchers in their scientific endeavors.

Commercial Availability and Key Suppliers

This compound is readily available from a variety of chemical suppliers, catering to a range of research and development needs. The compound is typically offered in various purities and quantities, from milligrams to kilograms. Key suppliers include well-established chemical companies and specialized distributors.

Below is a summary of prominent suppliers and the typical commercial availability of this compound. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

SupplierPurity LevelsAvailable Quantities
Sigma-Aldrich (Merck) ≥98%, 99%100mg, 500mg, 1g, 5g
TCI (Tokyo Chemical Industry) >98.0%100mg, 1g, 5g, 25g
Alfa Aesar (Thermo Fisher Scientific) 98%250mg, 1g, 5g
GFS Chemicals Reagent Grade1g, 5g, 25g
ChemicalBook ≥98%, 99%+Grams to Kilograms
Santa Cruz Biotechnology 100mg, 500mg, 1g

Synthesis of this compound and its Metal Complexes

While commercially available, understanding the synthesis of this compound and its subsequent complexation with metal ions is crucial for researchers aiming to develop novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common method involves the Skraup-Doebner-von Miller reaction or variations thereof, starting from ortho-phenylenediamines and unsaturated carbonyl compounds. A generalized synthetic approach is outlined below.

Experimental Protocol: Synthesis of 4,7-dichloro-1,10-phenanthroline (B1630597) derivatives (a precursor)

This protocol describes a three-step condensation method to produce 4,7-dichloro-1,10-phenanthroline derivatives, which can be further modified to yield 4,7-dimethyl derivatives.[1]

  • Step 1: Condensation. A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), an appropriate orthoester, and an ortho-phenylenediamine derivative are condensed.[1]

  • Step 2: Thermal Cyclization and Decarboxylation. The product from the first step undergoes thermal cyclization and decarboxylation.[1]

  • Step 3: Chlorination. The resulting intermediate is treated with refluxing phosphoryl chloride (POCl₃) to yield the 4,7-dichloro-1,10-phenanthroline derivative.[1]

Further functionalization, such as the replacement of the chloro groups with methyl groups, can be achieved through subsequent reactions, for instance, via lithiation followed by alkylation.[2]

Synthesis of Metal Complexes

The true potential of this compound in drug development is often realized upon its complexation with transition metals such as copper (Cu), vanadium (V), and ruthenium (Ru). These metal complexes have demonstrated enhanced biological activity compared to the ligand alone.

Experimental Protocol: General Synthesis of a Ni(II) Complex of a 1,10-phenanthroline (B135089) Derivative

This protocol provides a general method for the synthesis of a metal complex with a 1,10-phenanthroline derivative, which can be adapted for this compound.[3]

  • Preparation of Solutions. Prepare a solution of the 1,10-phenanthroline derivative (e.g., 3.2 mmol) in hot ethanol (B145695) (40 mL). In a separate two-necked flask, prepare a solution of the metal salt (e.g., NiCl₂·6H₂O, 1.6 mmol) in ethanol (40 mL).[3]

  • Reaction. Slowly add the ligand solution to the metal salt solution with magnetic stirring.[3]

  • Reflux. Reflux the reaction mixture for a specified time (e.g., 11 hours) at a controlled temperature (e.g., 60°C).[3]

  • Isolation. The resulting precipitate is collected by filtration, washed with ethanol and ether, and the solvent is evaporated under reduced pressure.[3]

Applications in Cancer Research and Drug Development

Metal complexes of 1,10-phenanthroline and its derivatives, including this compound, have emerged as promising candidates for anticancer drug development. Their mechanisms of action are multifaceted and often involve the modulation of key cellular signaling pathways.

Anticancer Activity and Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of these complexes against various cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.

Quantitative Cytotoxicity Data

Compound/ComplexCell LineIC₅₀ (µM)Reference
METVAN [bis(4,7-dimethyl-1,10 phenanthroline) sulfatooxovanadium(IV)]NALM-6 (ALL)0.19 ± 0.03[4]
METVAN [bis(4,7-dimethyl-1,10 phenanthroline) sulfatooxovanadium(IV)]MOLT-3 (ALL)0.19 ± 0.01[4]
METVAN [bis(4,7-dimethyl-1,10 phenanthroline) sulfatooxovanadium(IV)]HL-60 (AML)1.1 ± 0.2[4]
Copper(II) complexes with 1,10-phenanthroline derivativesMDA-MB-231 (TNBC)< 20[5]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[6]

  • Cell Seeding. Plate cancer cells in a 96-well plate at a density of approximately 8 × 10⁴ cells/mL and allow them to adhere overnight.[1]

  • Compound Treatment. Treat the cells with varying concentrations of the this compound complex for a specified duration (e.g., 12, 24, 48, or 72 hours).[1]

  • MTT Addition. After the incubation period, add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization. Aspirate the media and add 200 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement. Measure the absorbance at 570 nm using a plate reader, with a reference wavelength of 680 nm.[7]

Modulation of Cellular Signaling Pathways

The anticancer effects of this compound complexes are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The MAPK and PI3K/AKT pathways are two such key pathways.

3.2.1. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, and its dysregulation is a hallmark of many cancers.[8] Some metal complexes of phenanthroline derivatives have been shown to modulate this pathway.

Experimental Workflow: Investigating MAPK Pathway Modulation

MAPK_Workflow CancerCells Cancer Cells Treatment Treat with 4,7-DMPhen Complex CancerCells->Treatment CellLysis Cell Lysis & Protein Extraction Treatment->CellLysis WesternBlot Western Blot Analysis CellLysis->WesternBlot Quantification Densitometry & Quantification WesternBlot->Quantification p_ERK p-ERK WesternBlot->p_ERK ERK Total ERK WesternBlot->ERK p_p38 p-p38 WesternBlot->p_p38 p38 Total p38 WesternBlot->p38 p_JNK p-JNK WesternBlot->p_JNK JNK Total JNK WesternBlot->JNK

Workflow for analyzing MAPK pathway protein phosphorylation.

Experimental Protocol: Western Blot Analysis of MAPK Pathway Proteins

This protocol outlines the general steps for analyzing the phosphorylation status of key MAPK pathway proteins (e.g., ERK, p38, JNK) after treatment with a this compound complex.[9]

  • Cell Lysis and Protein Quantification. After treatment, wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer. Determine the protein concentration of the lysates.[9]

  • SDS-PAGE and Protein Transfer. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting. Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-p38 MAPK, anti-total p38 MAPK).[9]

  • Detection. After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[9]

  • Data Analysis. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[9]

3.2.2. PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and proliferation.[10]

Signaling Pathway: PI3K/AKT Inhibition

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes DMPhen_Complex 4,7-DMPhen Complex DMPhen_Complex->pAKT Inhibits

Proposed inhibition of the PI3K/AKT signaling pathway.

Experimental Protocol: Analysis of PI3K/AKT Pathway Activation

Similar to the MAPK pathway, Western blotting can be employed to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT itself.

  • Cell Treatment and Lysis. Treat cancer cells with the this compound complex and prepare cell lysates as previously described.

  • Western Blotting. Perform Western blot analysis using primary antibodies against phosphorylated AKT (at key residues like Ser473 and Thr308) and total AKT.

  • Analysis. Quantify and compare the levels of phosphorylated AKT relative to total AKT to determine the inhibitory effect of the complex on the pathway.

Conclusion

This compound is a commercially accessible and synthetically versatile compound with significant potential in the field of drug development. Its ability to form bioactive metal complexes that target and modulate key cancer-related signaling pathways, such as the MAPK and PI3K/AKT cascades, makes it a valuable scaffold for the design of novel anticancer therapeutics. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the promising applications of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Spectrophotometric Iron Determination using 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of iron concentration is critical in various fields, including biomedical research, pharmaceutical development, and environmental monitoring. 4,7-Dimethyl-1,10-phenanthroline, also known as bathophenanthroline, is a highly sensitive and selective chromogenic reagent for the spectrophotometric quantification of iron. This application note provides a detailed protocol for the determination of iron in aqueous samples using this compound.

The method is based on the reaction of ferrous iron (Fe²⁺) with three molecules of this compound to form a stable, intensely red-colored complex, tris(this compound)iron(II).[1][2] The intensity of the color, measured spectrophotometrically at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of iron in the sample.[2] Since the reagent is specific for the ferrous form of iron, a reducing agent is required to convert any ferric iron (Fe³⁺) present in the sample to Fe²⁺ prior to color development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of iron using this compound.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)533 nm[1][2]
Molar Absorptivity (ε)22,400 L·mol⁻¹·cm⁻¹[1]
Optimal pH Range4.0 - 4.5[2]
Applicable Concentration Range40 - 1000 µg/L[2]

Signaling Pathway and Experimental Workflow

Chemical Reaction

The chemical reaction for the formation of the colored iron(II) complex with this compound is illustrated below.

G Spectrophotometric Iron Determination Workflow cluster_prep Sample and Standard Preparation cluster_reaction Color Development cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis arrow arrow prep_sample Sample Collection and Preparation add_reducing Add Reducing Agent (e.g., Hydroxylamine HCl) prep_sample->add_reducing prep_standards Preparation of Iron Standard Solutions prep_standards->add_reducing prep_reagents Reagent Preparation (Reducing Agent, Buffer, This compound) prep_reagents->add_reducing add_buffer Add pH 4.0-4.5 Buffer (e.g., Sodium Acetate) add_reducing->add_buffer add_phen Add this compound and Incubate add_buffer->add_phen measure_abs Measure Absorbance at 533 nm add_phen->measure_abs cal_curve Construct Calibration Curve (Absorbance vs. Concentration) measure_abs->cal_curve det_conc Determine Iron Concentration in Sample cal_curve->det_conc

References

Application Notes and Protocols for Copper Analysis using 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of copper in aqueous samples using the chromogenic reagent 4,7-Dimethyl-1,10-phenanthroline. The method is based on the formation of a stable, colored complex between cuprous ions (Cu(I)) and this compound, which can be quantified spectrophotometrically. This assay is valuable for various applications, including monitoring copper levels in biological samples, environmental water analysis, and quality control in drug development processes where copper may be a contaminant or a component of the formulation.

Principle

The assay is based on a two-step reaction. First, any cupric ions (Cu(II)) present in the sample are reduced to cuprous ions (Cu(I)) using a suitable reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid. Subsequently, two molecules of this compound chelate with one cuprous ion to form a stable, orange-colored complex. The intensity of the color, which is directly proportional to the copper concentration, is measured by spectrophotometry. The expected maximum absorbance (λmax) for the Cu(I)-(this compound)₂ complex is in the range of 440-460 nm.

Experimental Protocols

Materials and Reagents
  • This compound solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol (B145695) or a 1:1 (v/v) ethanol-water mixture.

  • Hydroxylamine Hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution should be prepared fresh.

  • Sodium Citrate (B86180) solution (20% w/v): Dissolve 20 g of sodium citrate dihydrate in 100 mL of deionized water. This solution acts as a buffering and chelating agent to prevent precipitation of metal hydroxides.

  • Copper Standard Stock Solution (1000 mg/L): A commercially available certified copper standard is recommended. Alternatively, dissolve 0.3929 g of CuSO₄·5H₂O in deionized water, add 1 mL of concentrated sulfuric acid, and dilute to 100 mL with deionized water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.1 - 10 mg/L).

  • Deionized Water: High-purity, copper-free deionized water should be used for all dilutions and reagent preparations.

Instrumentation
  • Spectrophotometer capable of measuring absorbance in the visible range (e.g., UV-Vis spectrophotometer).

  • Cuvettes with a 1 cm path length.

  • Calibrated pipettes and volumetric flasks.

  • pH meter.

Sample Preparation
  • Aqueous Samples: Acidify the samples with nitric acid to a pH below 2 to prevent precipitation of copper. If the sample contains particulate matter, it should be filtered through a 0.45 µm filter.

  • Biological Samples: Samples may require digestion with a mixture of nitric acid and perchloric acid to remove organic matter and release the copper into solution. The final solution should be neutralized and buffered before analysis.

Assay Procedure
  • Sample and Standard Preparation: Pipette 10 mL of the sample, blank (deionized water), and each working standard solution into separate 25 mL volumetric flasks.

  • Reduction of Cu(II): To each flask, add 1 mL of the 10% hydroxylamine hydrochloride solution. Mix well and allow to stand for 10 minutes to ensure complete reduction of Cu(II) to Cu(I).

  • Buffering: Add 5 mL of the 20% sodium citrate solution to each flask and mix. This will adjust the pH to the optimal range for complex formation (typically between 4 and 6).

  • Complex Formation: Add 2 mL of the 0.1% this compound solution to each flask.

  • Dilution: Bring the volume in each flask to 25 mL with deionized water and mix thoroughly.

  • Incubation: Allow the solutions to stand for 15 minutes for full color development.

  • Measurement: Measure the absorbance of the blank, standards, and samples at the wavelength of maximum absorbance (λmax), which should be determined experimentally within the 440-460 nm range. Use the blank to zero the spectrophotometer.

Data Analysis
  • Calibration Curve: Plot the absorbance values of the working standards against their corresponding copper concentrations (in mg/L).

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1.

  • Sample Concentration: Use the equation of the calibration curve to calculate the copper concentration in the unknown samples based on their measured absorbance.

Data Presentation

The quantitative data from the copper analysis should be summarized in tables for clarity and ease of comparison.

Table 1: Calibration Data for Copper Analysis

Standard Concentration (mg/L)Absorbance at λmax (AU)
0.0 (Blank)0.000
0.5[Absorbance Value]
1.0[Absorbance Value]
2.5[Absorbance Value]
5.0[Absorbance Value]
7.5[Absorbance Value]
10.0[Absorbance Value]

Table 2: Copper Concentration in Unknown Samples

Sample IDAbsorbance at λmax (AU)Calculated Concentration (mg/L)
Sample A[Absorbance Value][Calculated Value]
Sample B[Absorbance Value][Calculated Value]
Sample C[Absorbance Value][Calculated Value]

Mandatory Visualization

The following diagrams illustrate the chemical principle and the experimental workflow of the copper analysis protocol.

G cluster_reaction Chemical Principle Cu2 Cu²⁺ (in sample) Reducer Reducing Agent (e.g., Hydroxylamine HCl) Cu2->Reducer Reduction Cu1 Cu⁺ Reducer->Cu1 Reagent 2 x this compound Cu1->Reagent Complexation Complex [Cu(4,7-Me₂-phen)₂]⁺ (Colored Complex) Reagent->Complex

Caption: Reaction pathway for the formation of the colored copper complex.

G cluster_workflow Experimental Workflow start Start prep Prepare Sample, Standards, and Blank start->prep reduction Add Reducing Agent (Hydroxylamine HCl) prep->reduction buffer Add Buffer (Sodium Citrate) reduction->buffer complexation Add Reagent (this compound) buffer->complexation incubation Incubate for Color Development complexation->incubation measurement Measure Absorbance at λmax (440-460 nm) incubation->measurement analysis Data Analysis: Calibration Curve & Concentration Calculation measurement->analysis end End analysis->end

Caption: Step-by-step experimental workflow for copper analysis.

G cluster_data_flow Data Analysis Flow abs_standards Absorbance of Standards calibration_curve Plot Absorbance vs. Concentration (Calibration Curve) abs_standards->calibration_curve conc_standards Concentration of Standards conc_standards->calibration_curve regression Linear Regression (y = mx + c, R²) calibration_curve->regression calc_conc Calculate Sample Concentration (x = (y - c) / m) regression->calc_conc abs_sample Absorbance of Sample abs_sample->calc_conc result Final Copper Concentration calc_conc->result

Caption: Logical flow of the data analysis process.

Application Note: Preparation of 4,7-Dimethyl-1,10-phenanthroline Indicator Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethyl-1,10-phenanthroline is a bidentate chelating agent known for its strong affinity for transition metals, particularly iron(II).[1][2] It forms a stable, intensely colored tris-complex with ferrous ions, [Fe(C₁₄H₁₂N₂)₃]²⁺. This complex, a derivative of the well-known ferroin (B110374) indicator, serves as a high-performance redox indicator in various titrimetric analyses.[3][4] The addition of methyl groups to the phenanthroline core can modify the redox potential of the iron complex, offering advantages in specific analytical applications.[3] This document provides a detailed protocol for the preparation of a 0.025 M this compound ferrous sulfate (B86663) indicator solution, often referred to as "4,7-dimethyl-ferroin."

Principle of Operation

The indicator functions based on a reversible oxidation-reduction reaction. The iron(II) complex has an intense red color, while the corresponding iron(III) complex is a pale blue. The transition between the two states is sharp and occurs at a specific electrode potential.

[Fe(4,7-(CH₃)₂-phen)₃]²⁺ (Red) ⇌ [Fe(4,7-(CH₃)₂-phen)₃]³⁺ (Pale Blue) + e⁻

This distinct color change makes it an excellent visual indicator for redox titrations, such as cerimetry.[3] The indicator is stable, the color change is rapid and reversible, and it is effective in acidic media.[4]

Quantitative Data and Reagent Properties

The following table summarizes the key quantitative information for the reagents required to prepare 100 mL of a 0.025 M indicator solution.

CompoundChemical FormulaMolar Mass ( g/mol )Quantity for 100 mL of 0.025 M SolutionRole
This compoundC₁₄H₁₂N₂208.26[2][5]1.56 gLigand
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.010.70 gIron(II) Source
Deionized WaterH₂O18.02q.s. to 100 mLSolvent
Final Indicator Solution [Fe(C₁₄H₁₂N₂)₃]SO₄-100 mLRedox Indicator
Molarity0.025 M

Experimental Protocol: Preparation of 0.025 M Indicator Solution

This protocol details the steps to prepare 100 mL of this compound ferrous sulfate indicator solution.

1. Materials and Equipment:

  • This compound (C₁₄H₁₂N₂)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Deionized or distilled water

  • 100 mL volumetric flask (Class A)

  • Analytical balance (readable to 0.001 g)

  • Weighing paper/boats

  • Glass funnel

  • Spatula

  • Beaker (50 mL)

  • Wash bottle with deionized water

  • Magnetic stirrer and stir bar (optional)

2. Step-by-Step Procedure:

  • Weighing the Reagents:

    • Accurately weigh 0.70 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) and transfer it into a 50 mL beaker.

    • In a separate weighing boat, accurately weigh 1.56 g of this compound.

  • Dissolving Ferrous Sulfate:

    • Add approximately 50 mL of deionized water to the beaker containing the ferrous sulfate.

    • Stir the mixture gently with a stir bar or by swirling until the solid is completely dissolved.

  • Adding the Ligand:

    • Carefully add the pre-weighed 1.56 g of this compound to the ferrous sulfate solution. This compound is slightly soluble in water but will dissolve readily as it complexes with the iron(II) ions.[1]

    • Stir the mixture. The solution will develop an intense red color as the [Fe(4,7-(CH₃)₂-phen)₃]²⁺ complex forms.[4]

  • Final Volume Adjustment:

    • Once the ligand has completely dissolved, quantitatively transfer the solution into a 100 mL volumetric flask using a glass funnel.

    • Rinse the beaker, funnel, and stir bar several times with small portions of deionized water, adding the rinsings to the volumetric flask to ensure no reagent is lost.

    • Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization and Storage:

    • Stopper the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.

    • Transfer the final indicator solution to a clearly labeled, airtight reagent bottle.

    • Store the solution in a dark place at room temperature. The solution is stable for several months.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound indicator solution.

G cluster_reagents 1. Reagent Preparation cluster_dissolution 2. Dissolution & Complexation cluster_finalization 3. Finalization A Weigh 0.70 g FeSO₄·7H₂O C Dissolve FeSO₄·7H₂O in ~50 mL Deionized Water A->C B Weigh 1.56 g This compound D Add Ligand to Fe(II) Solution & Stir to Form Red Complex B->D C->D Fe(II) Solution E Quantitatively Transfer to 100 mL Volumetric Flask D->E F Add Deionized Water to Calibration Mark (q.s.) E->F G Stopper, Invert to Mix, and Transfer to Storage Bottle F->G H Final Product: 0.025 M 4,7-Dimethyl-Ferroin Indicator Solution G->H Ready for Use

References

Application of 4,7-Dimethyl-1,10-phenanthroline in Organic Synthesis Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethyl-1,10-phenanthroline is a bidentate N-heterocyclic ligand widely recognized for its strong chelating properties with various transition metals.[1][2] In the realm of organic synthesis, it serves as a crucial component in the formation of catalysts, primarily for cross-coupling reactions. Its complexes with metals such as copper and palladium are instrumental in facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][3] While specific detailed protocols for this compound are not extensively documented in readily available literature, the closely related analog, 4,7-dimethoxy-1,10-phenanthroline (B1245073), has been thoroughly investigated as a highly effective ligand in copper-catalyzed N-arylation reactions. This document will provide detailed application notes and protocols for the use of 4,7-dimethoxy-1,10-phenanthroline as a representative and highly efficient example of this class of ligands in organic synthesis catalysis.

Application Notes: Copper-Catalyzed N-Arylation of Imidazoles

The copper-catalyzed N-arylation of imidazoles is a powerful method for the synthesis of N-aryl-imidazole moieties, which are prevalent in many biologically active compounds. The use of 4,7-dimethoxy-1,10-phenanthroline as a ligand in these reactions offers several advantages, including mild reaction conditions and broad substrate scope.[4][5] This catalytic system has been shown to be effective for the coupling of a variety of aryl iodides and bromides with imidazoles, including sterically hindered and functionalized substrates.[4][5][6]

Key Features:

  • High Efficiency: The ligand promotes high yields of the desired N-arylated products.[4][5]

  • Mild Conditions: The reactions can often be carried out at moderate temperatures.[4]

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl halide and the imidazole (B134444).[4][6]

  • Improved Reaction Rates: The use of this phenanthroline derivative can lead to enhanced reaction kinetics compared to uncatalyzed or other ligand-assisted reactions.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the copper-catalyzed N-arylation of various aryl halides with imidazole using 4,7-dimethoxy-1,10-phenanthroline as a ligand.

EntryAryl HalideCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-IodobenzonitrileCu₂O (2.5)4,7-dimethoxy-1,10-phenanthroline (7.5)Cs₂CO₃Butyronitrile902494[7]
23-NitroiodobenzeneCu₂O (2.5)4,7-dimethoxy-1,10-phenanthroline (7.5)Cs₂CO₃Acetonitrile802991[6]
31-IodonaphthaleneCu₂O (5)4,7-dimethoxy-1,10-phenanthroline (15)Cs₂CO₃NMP1102492[6]
44-BromobenzonitrileCu₂O (5)4,7-dimethoxy-1,10-phenanthroline (15)Cs₂CO₃Butyronitrile1102495
54-IodoanisoleCu₂O (2.5)4,7-dimethoxy-1,10-phenanthroline (7.5)Cs₂CO₃Butyronitrile1102498
62-IodotolueneCu₂O (5)4,7-dimethoxy-1,10-phenanthroline (15)Cs₂CO₃Butyronitrile1104885

Experimental Protocols

General Procedure for the Copper-Catalyzed N-Arylation of Imidazole with an Aryl Iodide

This protocol is adapted from the work of Altman and Buchwald.[5][6][7]

Materials:

  • Aryl iodide (1.00 mmol)

  • Imidazole (1.2 mmol)

  • Copper(I) oxide (Cu₂O) (3.6 mg, 0.025 mmol, 2.5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (18 mg, 0.075 mmol, 7.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (0.45 g, 1.4 mmol)

  • Poly(ethylene glycol) (PEG, Mn 3,400) (200 mg)

  • Butyronitrile (0.5 mL)

  • Anhydrous solvent (e.g., dichloromethane (B109758) for workup)

  • Celite

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Resealable test tube with a Teflon septum

  • Magnetic stir bar

  • Argon or nitrogen gas supply

  • Oil bath

Procedure:

  • Reaction Setup: To an oven-dried resealable test tube containing a magnetic stir bar, add Cu₂O (3.6 mg, 0.025 mmol), 4,7-dimethoxy-1,10-phenanthroline (18 mg, 0.075 mmol), imidazole (82 mg, 1.2 mmol), the aryl iodide (1.00 mmol, if solid), PEG (200 mg), and Cs₂CO₃ (0.45 g, 1.4 mmol).

  • Inert Atmosphere: Seal the test tube with a Teflon septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle two more times to ensure an inert atmosphere.

  • Addition of Reagents: If the aryl iodide is a liquid, add it (1.00 mmol) via syringe, followed by the solvent (butyronitrile, 0.5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the specified temperature (e.g., 90 °C) and stir for the designated time (e.g., 24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (10 mL).

    • Filter the mixture through a plug of Celite, eluting with additional dichloromethane (50 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired N-arylated imidazole product.

Visualizations

Experimental Workflow for Copper-Catalyzed N-Arylation

experimental_workflow reagents Reagents: Aryl Halide Imidazole Cu₂O, Ligand Base, PEG setup Reaction Setup in Resealable Tube reagents->setup 1. Add solids inert Inert Atmosphere (Ar or N₂) setup->inert 2. Evacuate/Backfill reaction Reaction at Elevated Temp inert->reaction 3. Add liquids 4. Heat & Stir workup Workup: Dilution & Filtration reaction->workup 5. Cool & Dilute purification Purification: Column Chromatography workup->purification 6. Concentrate product Pure N-Arylated Imidazole purification->product 7. Isolate

Caption: Workflow for the copper-catalyzed N-arylation of imidazoles.

Proposed Catalytic Cycle

catalytic_cycle cluster_legend Legend Cu_I_X L-Cu(I)-X Cu_I_Im L-Cu(I)-Imidazole Cu_I_X->Cu_I_Im + Imidazole - HX Cu_III_complex [L-Cu(III)(Ar)(Imidazole)X] Cu_I_Im->Cu_III_complex + Ar-X (Oxidative Addition) Cu_III_complex->Cu_I_X (Reductive Elimination) Product N-Aryl Imidazole Cu_III_complex->Product Product Release L L = 4,7-Disubstituted-1,10-phenanthroline Ar Ar = Aryl group X X = Halide (I, Br)

Caption: A plausible catalytic cycle for the copper-catalyzed N-arylation.

References

Application Notes and Protocols for 4,7-Dimethyl-1,10-phenanthroline in OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,7-Dimethyl-1,10-phenanthroline in the development of Organic Light-Emitting Diode (OLED) materials. While direct application as a standalone electron transport or hole-blocking layer is less documented in publicly available research compared to its close analogue 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen), this compound serves as a critical ligand in the synthesis of advanced emissive materials, particularly for Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Introduction to this compound in OLEDs

Ortho-phenanthroline and its derivatives are a vital class of organic materials in high-performance OLEDs due to their high electron mobility, wide energy gap, and excellent thermal stability.[1] These properties make them suitable for various layers within the OLED architecture.[1] this compound is primarily utilized as a bidentate ligand in the synthesis of organometallic complexes, especially with metals like Copper(I). These complexes can function as highly efficient emitters in the emissive layer (EML) of an OLED. The methyl groups at the 4 and 7 positions influence the steric and electronic properties of the resulting metal complexes, which in turn affects their photophysical characteristics and performance in OLED devices.

Key Applications in OLED Materials

The primary role of this compound in OLEDs is as a ligand in emissive metal complexes. These complexes are often designed to exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can theoretically enable 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.

  • Ligand in Copper(I) TADF Emitters: this compound is used to synthesize heteroleptic Cu(I) complexes. In these complexes, it acts as the N^N ligand, and when combined with suitable P^P ligands (like phosphine (B1218219) derivatives), the resulting complexes can exhibit efficient TADF.[2] The steric hindrance from the methyl groups can enforce a distorted tetrahedral geometry around the Cu(I) center, which is beneficial for achieving a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, a key requirement for efficient TADF.

Performance Data of OLEDs

Quantitative performance data for OLEDs specifically using this compound as a standalone layer is scarce in the reviewed literature. However, its role as a ligand in emissive complexes is well-documented. Below is a summary of the performance of an OLED employing a Cu(I) complex with a phenanthroline derivative ligand. For comparison, performance data of devices using the related compound 4,7-diphenyl-1,10-phenanthroline (Bphen) as an electron transport or hole-blocking layer is also provided.

Table 1: Performance of an OLED with a Phenanthroline Derivative-based Cu(I) Complex Emitter

Emitter (Ligand)Host MaterialMax. Current Efficiency (cd/A)Max. Brightness (cd/m²)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
[Cu(ac1m)POP]BF4 (phenanthroline derivative)Not Specified5.86[3]3215[3]Not Specified

Table 2: Performance of OLEDs Utilizing 4,7-Diphenyl-1,10-phenanthroline (Bphen) as a Functional Layer

Device Role of BphenEmissive SystemMax. External Quantum Efficiency (EQE) (%)Driving Voltage (V)Power Efficiency (lm/W)
Electron Transport Layer (ETL)Blue exciplex (TCTA:Bphen)2.65[2][4]Not SpecifiedNot Specified
Control for p-bPPhenB in Red Phosphorescent OLEDRed Phosphor27.1[5]3.7[5]39[5]
Triplet Exciton Blocking and ETLCu(I) Complex in PVKNot SpecifiedNot Specified10.5 cd/A at 105 cd/m²[2]

Experimental Protocols

Protocol 1: Synthesis of a [Cu(N^N)(P^P)]+ type TADF Emitter using this compound

This protocol describes the synthesis of a representative heteroleptic Copper(I) complex, which can be adapted for various phosphine (P^P) ligands.

Materials:

  • [Cu(CH₃CN)₄]BF₄ (Tetrakis(acetonitrile)copper(I) tetrafluoroborate)

  • This compound (dmphen)

  • Bis[2-(diphenylphosphino)phenyl]ether (POP) or another suitable diphosphine ligand

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Diethyl ether or hexane

Procedure:

  • In a nitrogen-filled glovebox, dissolve one equivalent of [Cu(CH₃CN)₄]BF₄ in a minimal amount of anhydrous acetonitrile.

  • In a separate flask, dissolve one equivalent of this compound in anhydrous dichloromethane.

  • Slowly add the this compound solution to the stirring solution of the copper precursor at room temperature. Stir for 1 hour.

  • In a third flask, dissolve one equivalent of the diphosphine ligand (e.g., POP) in anhydrous dichloromethane.

  • Add the diphosphine ligand solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Reduce the solvent volume under vacuum.

  • Precipitate the product by adding diethyl ether or hexane.

  • Collect the solid product by filtration, wash with a small amount of diethyl ether or hexane, and dry under vacuum.

  • The product can be further purified by recrystallization from a dichloromethane/hexane solvent system.

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a generic OLED device by thermal evaporation, a common technique for small-molecule OLEDs.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for each layer (HIL, HTL, EML host and dopant, ETL, EIL)

  • Metal for cathode (e.g., LiF/Al)

  • Deionized water, acetone, isopropyl alcohol

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning station (ultrasonic bath)

  • Oxygen plasma treatment system

  • Glovebox for encapsulation

Procedure:

  • Substrate Cleaning: a. Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each.[1] b. Dry the substrates using a nitrogen gun and then bake in an oven. c. Treat the cleaned substrates with oxygen plasma for 5 minutes to improve the work function of the ITO and enhance hole injection.[1]

  • Layer Deposition: a. Transfer the substrates into a high-vacuum thermal evaporation chamber. b. Deposit the organic and metal layers sequentially. The deposition rate for organic materials is typically 1-2 Å/s, and for metals, it can be higher. A typical device structure could be: i. Hole Injection Layer (HIL): 10 nm of HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile). ii. Hole Transport Layer (HTL): 40 nm of NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine). iii. Emissive Layer (EML): 20 nm of a host material (e.g., CBP) doped with the synthesized Cu(I) complex (e.g., 5-10 wt%). iv. Hole Blocking Layer (HBL)/Electron Transport Layer (ETL): 30 nm of a suitable material like TPBi (2,2',2"-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)). v. Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF). vi. Cathode: 100 nm of Aluminum (Al).

  • Encapsulation: a. Without breaking the vacuum, or by transferring in a nitrogen-filled glovebox, encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.

  • Characterization: a. The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated devices should be measured using a programmable sourcemeter and a spectroradiometer.

Visualizations

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Cu_precursor [Cu(CH3CN)4]BF4 mixing1 Mix in ACN/DCM Cu_precursor->mixing1 dmphen 4,7-Dimethyl- 1,10-phenanthroline dmphen->mixing1 diphosphine Diphosphine Ligand (e.g., POP) addition Add Diphosphine diphosphine->addition stirring1 Stir (1 hr) mixing1->stirring1 stirring1->addition stirring2 Stir (2-4 hrs) addition->stirring2 precipitation Precipitate with Hexane stirring2->precipitation filtration Filter and Dry precipitation->filtration final_complex [Cu(dmphen)(P^P)]BF4 TADF Emitter filtration->final_complex

Caption: Synthesis workflow for a Cu(I) TADF complex.

OLED_Structure cluster_device OLED Device Structure cluster_charge_flow Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) e- Electrons ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Host + Dopant HTL Hole Transport Layer (HTL) light Light Emission EML->light HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Substrate (Glass) h+ Holes e-:e->EML:w h+:w->EML:e

Caption: A typical multilayer OLED device structure.

References

Application Notes and Protocols: 4,7-Dimethyl-1,10-phenanthroline as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethyl-1,10-phenanthroline is a robust bidentate chelating ligand widely utilized in analytical chemistry for the detection of various metal ions.[1] Its rigid, planar structure and the presence of two nitrogen atoms in a prime position for metal coordination make it an excellent scaffold for fluorescent probes. Upon complexation with metal ions, the photophysical properties of this compound can be significantly altered, leading to either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence signal. This response is often highly selective, allowing for the sensitive detection and quantification of specific metal ions in complex biological and environmental samples.

This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe for the detection of key metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺).

Signaling Mechanisms

The fluorescence response of this compound upon metal ion binding is primarily governed by two key mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

  • Chelation-Enhanced Fluorescence (CHEF): In the free ligand, non-radiative decay pathways can diminish fluorescence. Upon chelation to a metal ion, the molecule's rigidity increases, which can suppress these non-radiative processes and lead to a significant enhancement of the fluorescence quantum yield. This "turn-on" response is particularly common in the detection of diamagnetic metal ions like Zn²⁺.

  • Photoinduced Electron Transfer (PET): For paramagnetic metal ions such as Cu²⁺ and Fe²⁺/Fe³⁺, a different mechanism often dominates. After the fluorophore is excited by light, an electron can be transferred from the excited state of the phenanthroline to the d-orbitals of the bound metal ion. This process provides a non-radiative pathway for the excited state to return to the ground state, resulting in the quenching of fluorescence, a "turn-off" signal.

Fluorescence Signaling Mechanisms of this compound cluster_0 Chelation-Enhanced Fluorescence (CHEF) - 'Turn-On' cluster_1 Photoinduced Electron Transfer (PET) - 'Turn-Off' FreeProbe_CHEF Free Probe (Low Fluorescence) ExcitedState_CHEF Excited State FreeProbe_CHEF->ExcitedState_CHEF Excitation Complex_CHEF Rigid Complex (High Fluorescence) FreeProbe_CHEF->Complex_CHEF Chelation ExcitedState_CHEF->FreeProbe_CHEF Non-radiative decay MetalIon_CHEF Zn²⁺ Complex_CHEF->Complex_CHEF FreeProbe_PET Free Probe (Fluorescent) ExcitedState_PET Excited State* FreeProbe_PET->ExcitedState_PET Excitation Complex_PET Complex FreeProbe_PET->Complex_PET Chelation ExcitedState_PET->FreeProbe_PET Fluorescence MetalIon_PET Cu²⁺ / Fe²⁺ QuenchedState Quenched State (Non-fluorescent) Complex_PET->QuenchedState Photoinduced Electron Transfer

Signaling pathways for metal ion detection.

Quantitative Data

The following table summarizes the key quantitative parameters for the detection of various metal ions using this compound and its derivatives. Please note that specific data for the parent this compound can be limited in the literature, and data for closely related derivatives are included for illustrative purposes.

Metal IonProbeExcitation (λex, nm)Emission (λem, nm)Binding Constant (Kd)Limit of Detection (LOD)Response TypeReference
Zn²⁺ Imidazo[4,5-f][2][3]phenanthroline derivative308498-6.74 x 10⁻⁷ MTurn-On[1]
Cu²⁺ 1,10-phenanthroline (B135089)266368-10.4 ng/mLTurn-Off[4]
Fe²⁺ Imidazo[4,5-f][2][3]phenanthroline derivative----Colorimetric Change[1]

Experimental Protocols

The following are generalized protocols for the detection of metal ions using this compound as a fluorescent probe. These should be optimized for specific experimental conditions and instrumentation.

General Workflow

General Experimental Workflow PrepProbe Prepare Probe Stock Solution Titration Perform Fluorescence Titration PrepProbe->Titration PrepMetal Prepare Metal Ion Standard Solutions PrepMetal->Titration PrepSample Prepare Sample Solutions PrepSample->Titration Measure Measure Fluorescence Intensity Titration->Measure Analysis Data Analysis and Quantification Measure->Analysis

A generalized workflow for metal ion detection.
Protocol 1: "Turn-On" Detection of Zn²⁺

This protocol is based on the chelation-enhanced fluorescence of a phenanthroline derivative upon binding to Zn²⁺.[1]

1. Materials and Reagents:

  • This compound (or derivative)

  • Zinc chloride (ZnCl₂) or other suitable zinc salt

  • HEPES buffer (0.1 M, pH 7.2)

  • Methanol (B129727) (CH₃OH)

  • Deionized water

  • Volumetric flasks, pipettes, and cuvettes

2. Preparation of Solutions:

  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in methanol to prepare a 1 mM stock solution.

  • Working Probe Solution (e.g., 13 µM): Dilute the stock solution in a 0.1 M HEPES buffer containing 0.1% methanol (v/v) to the desired working concentration.[1]

  • Zinc Standard Solutions: Prepare a series of standard zinc solutions of known concentrations by dissolving ZnCl₂ in deionized water.

3. Fluorescence Measurement:

  • Set the excitation and emission wavelengths on the fluorometer according to the probe's spectral characteristics (e.g., λex = 308 nm, λem = 498 nm for a derivative).[1]

  • To a cuvette containing the working probe solution, add increasing aliquots of the zinc standard solutions.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence intensity.

  • Record the fluorescence emission spectrum over the desired range.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

Protocol 2: "Turn-Off" Detection of Cu²⁺

This protocol is based on the fluorescence quenching of phenanthroline upon complexation with Cu²⁺.[4]

1. Materials and Reagents:

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) or other suitable copper salt

  • Phosphate (B84403) buffer (pH 6.25-7.55)

  • Deionized water

  • Volumetric flasks, pipettes, and cuvettes

2. Preparation of Solutions:

  • Probe Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Working Probe Solution: Dilute the stock solution in the phosphate buffer to the desired working concentration.

  • Copper Standard Solutions: Prepare a series of standard copper solutions of known concentrations by dissolving CuSO₄ in deionized water.

3. Fluorescence Measurement:

  • Set the excitation and emission wavelengths on the fluorometer (e.g., λex = 266 nm, λem = 368 nm for 1,10-phenanthroline).[4]

  • To a cuvette containing the working probe solution, add increasing aliquots of the copper standard solutions.

  • After each addition, mix the solution and allow for equilibration before measuring the fluorescence intensity.

  • Record the fluorescence emission spectrum.

4. Data Analysis:

  • Analyze the fluorescence quenching using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (Cu²⁺), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

  • A linear plot of F₀/F versus [Cu²⁺] indicates a single type of quenching mechanism.

  • The concentration of an unknown sample can be determined from the calibration curve. The linear range for 1,10-phenanthroline has been reported as 8-300 ng/mL.[4]

Protocol 3: Detection of Fe²⁺/Fe³⁺

The detection of iron with phenanthroline derivatives can be achieved through both colorimetric and fluorescence methods. Fe²⁺ forms a colored complex with many phenanthroline derivatives, and this interaction can also lead to fluorescence quenching due to the paramagnetic nature of the ion.

1. Materials and Reagents:

  • This compound

  • Iron(II) sulfate (FeSO₄) and Iron(III) chloride (FeCl₃)

  • Reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) for total iron determination

  • Buffer solution (e.g., acetate (B1210297) buffer)

  • Deionized water

2. Sample Preparation for Total Iron:

  • To determine the total iron concentration, Fe³⁺ in the sample must first be reduced to Fe²⁺. This is typically achieved by adding a reducing agent like hydroxylamine hydrochloride.

3. Measurement:

  • Colorimetric Detection: The formation of the Fe²⁺-phenanthroline complex results in a colored solution that can be quantified using a UV-Vis spectrophotometer.

  • Fluorescence Quenching: Similar to the protocol for Cu²⁺, the fluorescence quenching of this compound by Fe²⁺ can be measured. The procedure would be analogous to Protocol 2, using iron standards.

4. Data Analysis:

  • For colorimetric analysis, a calibration curve of absorbance versus Fe²⁺ concentration is constructed.

  • For fluorescence quenching analysis, the Stern-Volmer equation is used as described for Cu²⁺.

Conclusion

This compound is a versatile and effective fluorescent probe for the detection of a range of metal ions. Its ability to produce distinct "turn-on" or "turn-off" signals depending on the nature of the metal ion provides a basis for selective and sensitive analytical methods. The protocols provided herein offer a starting point for researchers to develop and optimize assays for their specific applications in biological research, drug development, and environmental monitoring. Further investigation into the photophysical properties of the parent this compound with a wider range of metal ions will undoubtedly expand its utility as a powerful analytical tool.

References

Application Notes and Protocols for Trace Metal Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of trace metal concentrations in environmental samples is of paramount importance for environmental monitoring, toxicological assessment, and ensuring the safety of food and water resources. These analyses are critical in various fields, including environmental science, clinical diagnostics, and pharmaceutical development, where trace metal impurities can impact product safety and efficacy. This document provides detailed application notes and standardized protocols for the analysis of trace metals in diverse environmental matrices, including water, soil, and biological tissues. The methodologies described herein leverage modern analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS) to achieve the requisite sensitivity and accuracy for trace-level quantification.

General Considerations and Quality Control

To ensure the reliability and accuracy of trace metal analysis, stringent quality control (QC) measures are essential. Contamination is a significant risk at every stage, from sample collection to final analysis, due to the ubiquitous nature of trace metals and the high sensitivity of the analytical instruments.[1][2]

Key Quality Control Procedures:

  • Ultra-Clean Handling: All sample collection containers, labware, and instrument components that come into contact with the samples must be meticulously cleaned to remove any leachable contaminants.[1] A common cleaning procedure involves soaking in a dilute acid bath (e.g., 1% nitric acid) for 24 hours, followed by rinsing with deionized water.[1]

  • Use of High-Purity Reagents: All acids and reagents used for sample preservation and digestion must be of ultra-high purity or trace metal grade to minimize the introduction of contaminants.[3]

  • Method Blanks: A method blank, consisting of all reagents used in the sample preparation process, should be carried through the entire procedure to assess for any contamination introduced during sample handling and preparation.

  • Certified Reference Materials (CRMs): CRMs are materials with known and certified concentrations of trace elements.[4][5] They are used to validate the accuracy of the analytical method and ensure the traceability of the results.[4][5]

  • Spike Recovery: A known quantity of the analyte is added to a sample (spiking) to evaluate the effect of the sample matrix on the analytical measurement. The recovery of the added analyte is then calculated.

  • Internal Standards: For ICP-MS analysis, internal standards are added to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.[6]

Experimental Workflow

The general workflow for trace metal analysis in environmental samples involves several key stages, from sample acquisition to final data reporting.

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection Sample_Preservation Sample Preservation Sample_Collection->Sample_Preservation Sample_Preparation Sample Preparation (e.g., Digestion) Sample_Preservation->Sample_Preparation Instrumental_Analysis Instrumental Analysis (ICP-MS, ICP-OES, AAS) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing Instrumental_Analysis->Data_Processing QA_QC_Validation QA/QC Validation Data_Processing->QA_QC_Validation Data_Reporting Data Reporting QA_QC_Validation->Data_Reporting

Caption: General workflow for trace metal analysis in environmental samples.

Analysis of Water Samples

Sample Collection and Preservation

Proper sample collection and preservation are critical to maintain the integrity of water samples for trace metal analysis.

Protocol for Water Sample Collection and Preservation:

  • Container Selection: Use pre-cleaned, high-density polyethylene (B3416737) (HDPE) or Teflon® containers.[7][8]

  • Sampling Technique: For surface water, a grab sampling technique is employed by rapid immersion of the sample bottle.[9] For dissolved metals, the sample must be filtered through a 0.45 µm capsule filter at the collection site.[9]

  • Preservation: Preserve the sample by adding high-purity nitric acid (HNO₃) to reduce the pH to < 2.[10] This minimizes the precipitation of metal oxides and hydroxides and prevents adsorption to the container walls.[7][10] Preservation can be done in the field or in the laboratory.[9] Lab preservation is often preferred to improve data quality.[10]

  • Storage: Store the preserved samples at 4°C in the dark until analysis.[8]

Sample Preparation

For the determination of total metals, a digestion step is typically required to break down organic matter and dissolve suspended solids. For dissolved metals in filtered water, direct analysis may be possible after acidification.

Protocol for Microwave-Assisted Acid Digestion of Water Samples (adapted from EPA Method 3015A):

  • Transfer a representative aliquot (e.g., 45 mL) of the well-mixed, acid-preserved sample to a clean microwave digestion vessel.[11]

  • Add concentrated nitric acid (e.g., 5 mL).[11] Optionally, for certain analytes, concentrated hydrochloric acid can also be added.[11]

  • Seal the vessels and place them in the microwave digestion system.

  • Heat the samples to a specified temperature (e.g., 170 ± 5°C) and hold for a designated time (e.g., 10 minutes).[11]

  • After cooling, open the vessels, and dilute the digestate to a final volume (e.g., 50 mL) with deionized water. The sample is now ready for analysis.[11]

Instrumental Analysis

The choice of analytical instrument depends on the required detection limits and the number of elements to be analyzed.

TechniqueTypical ApplicationAdvantages
ICP-MS Ultra-trace analysis of a wide range of elements.High sensitivity (ppt levels), multi-element capability, high throughput.[12][13]
ICP-OES Analysis of major, minor, and trace elements.Good sensitivity (ppb levels), wide linear dynamic range, robust for high matrix samples.[14][15]
AAS Analysis of a specific element.Cost-effective, simple to use.[16][17]

Table 1. Comparison of common analytical techniques for trace metal analysis in water.

Analysis of Soil and Sediment Samples

Sample Collection and Preparation

Protocol for Soil/Sediment Sample Preparation:

  • Collection: Collect composite samples from the desired depth (e.g., 0-20 cm) using a soil auger after removing surface debris.[18]

  • Drying and Sieving: Air-dry the samples, then grind them using a mortar and pestle and pass them through a sieve to obtain a homogeneous fine powder.

  • Digestion: A strong acid digestion is necessary to extract the metals from the solid matrix. Microwave-assisted acid digestion is a common and efficient method.[1][19]

Protocol for Microwave-Assisted Acid Digestion of Soil/Sediment Samples (adapted from EPA Method 3051A):

  • Weigh a representative amount of the dried, sieved sample (e.g., 0.5 g) into a microwave digestion vessel.[1][19]

  • Add concentrated nitric acid (e.g., 10 mL).[19] For some applications, a mixture of nitric and hydrochloric acid (aqua regia) may be used.[20]

  • Seal the vessels and place them in the microwave digestion system.

  • Heat the samples to a specified temperature (e.g., 175 ± 5°C) and hold for a designated time.[19]

  • After cooling, open the vessels and filter the digestate.[1]

  • Bring the filtered solution to a final volume (e.g., 50 mL) with deionized water. The sample is now ready for analysis.[1]

Instrumental Analysis

ICP-OES and ICP-MS are commonly used for the multi-element analysis of soil and sediment digests. AAS can also be employed for the determination of specific elements.[18][21][22]

Analysis of Biological Tissues

Sample Collection and Preparation

Protocol for Biological Tissue Sample Preparation:

  • Collection: Collect tissue samples using clean, non-metallic instruments to avoid contamination.[2] Store samples frozen until preparation.

  • Homogenization: Homogenize the tissue sample to ensure uniformity.

  • Digestion: A digestion step is required to break down the organic matrix and release the trace metals into solution.

Protocol for Acid Digestion of Biological Tissues:

  • Weigh a small amount of the homogenized tissue (e.g., 0.3 g) into a digestion vessel.[23]

  • Add concentrated nitric acid (e.g., 2 mL) and, if necessary, a small amount of sulfuric acid.[23]

  • Heat the mixture until the tissue is completely dissolved.[23]

  • Dilute the resulting solution to a final volume with deionized water. The sample is now ready for analysis.

Instrumental Analysis

ICP-MS is a highly sensitive technique well-suited for the analysis of trace metals in biological tissues, where concentrations can be very low.[13] AAS, particularly with a graphite (B72142) furnace atomizer, is also a viable option for specific elements.[23]

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

ElementWater (µg/L) - Typical Detection Limit (ICP-MS)Soil (mg/kg) - Typical Concentration RangeBiological Tissue (µg/g) - Typical Concentration Range
Lead (Pb)0.01 - 0.110 - 1000.1 - 1
Cadmium (Cd)0.005 - 0.050.1 - 10.05 - 0.5
Mercury (Hg)0.01 - 0.10.01 - 0.30.01 - 0.2
Arsenic (As)0.05 - 0.51 - 200.01 - 1
Chromium (Cr)0.1 - 110 - 1000.05 - 1
Copper (Cu)0.1 - 15 - 502 - 20
Zinc (Zn)0.5 - 520 - 30010 - 100

Table 2. Example of typical detection limits and concentration ranges of selected trace metals in different environmental matrices. These values can vary significantly depending on the specific sample and analytical conditions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the sample matrix, the chosen analytical technique, and the expected sensitivity.

Logical_Relationships cluster_matrix Sample Matrix cluster_technique Analytical Technique cluster_sensitivity Relative Sensitivity Water Water ICPMS ICP-MS Water->ICPMS ICPOES ICP-OES Water->ICPOES Soil Soil/Sediment Soil->ICPOES AAS AAS Soil->AAS Tissue Biological Tissue Tissue->ICPMS High High (ppt) ICPMS->High Medium Medium (ppb) ICPOES->Medium Low Low (ppm) AAS->Low

Caption: Relationship between sample matrix, analytical technique, and sensitivity.

References

Application Notes and Protocols: The Role of 4,7-Dimethyl-1,10-phenanthroline in Biochemical and DNA Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dimethyl-1,10-phenanthroline is a heterocyclic organic compound and a prominent bidentate ligand in coordination chemistry.[1][2] Its rigid, planar structure and nitrogen donor atoms allow it to form stable complexes with a variety of metal ions. This property is central to its diverse applications in biochemical research and drug development. When complexed with metals such as copper, vanadium, or ruthenium, this compound and its parent compound, 1,10-phenanthroline (B135089), become powerful tools for probing biological systems. These complexes are widely utilized as enzyme inhibitors, agents for DNA binding and cleavage, and as potential anticancer therapeutics. This document provides an overview of its key applications, quantitative data on its activity, and detailed protocols for its use in DNA interaction studies.

Biochemical Applications

Metalloenzyme Inhibition

A primary role of 1,10-phenanthroline and its derivatives in biochemistry is the inhibition of metalloenzymes. Many enzymes require a metal ion cofactor, such as zinc (Zn²⁺), for catalytic activity. This compound functions as a potent chelating agent, binding to and sequestering the essential metal ion from the enzyme's active site.[3] This process inactivates the enzyme, leaving behind an apoenzyme. This mechanism makes it a broad-spectrum inhibitor of metalloenzymes, most notably zinc-dependent Matrix Metalloproteinases (MMPs).[3][4] MMPs are crucial for the degradation of the extracellular matrix, and their dysregulation is implicated in diseases like cancer and arthritis.

cluster_0 Enzyme Active Site ActiveEnzyme Active Metalloenzyme (Holoenzyme) Apoenzyme Inactive Apoenzyme ActiveEnzyme->Apoenzyme Chelation Ligand This compound Complex Ligand-Metal Complex Ligand->Complex Metal Metal Ion (e.g., Zn²⁺) Metal->Complex

Caption: Mechanism of Metalloenzyme Inhibition via Metal Ion Chelation.

Anticancer and Antileukemic Activity

Organometallic complexes incorporating this compound have demonstrated significant potential as anticancer agents. A notable example is METVAN , or bis(this compound) sulfatooxovanadium(IV).[5][6] Studies have shown that METVAN induces apoptosis (programmed cell death) in a variety of cancer cell lines, particularly those associated with leukemia.[5][6] The cytotoxic activity is significantly enhanced by the presence of the dimethyl groups on the phenanthroline rings.[7] In addition to inducing apoptosis, METVAN also inhibits the activity of MMP-2 and MMP-9, enzymes that play a critical role in tumor invasion and metastasis.[5]

DNA Interaction Studies

The planar structure of the phenanthroline ligand allows its metal complexes to interact with DNA through various modes, making them invaluable tools for studying DNA structure and function.

DNA Binding and Intercalation

Complexes of this compound with metals like ruthenium, nickel, and copper can bind to DNA non-covalently. The primary binding modes are:

  • Groove Binding: The complex sits (B43327) within the minor or major groove of the DNA double helix. This interaction is often driven by van der Waals forces and hydrogen bonding. A nickel(II) complex with the related 4,7-diphenyl-1,10-phenanthroline (B7770734) ligand was shown to bind to the minor groove.[8]

  • Intercalation: The planar phenanthroline ligand inserts itself between the base pairs of the DNA helix.[9] This mode of binding can cause structural distortions, such as unwinding and lengthening of the DNA helix. The specific substituents on the phenanthroline ring can influence the preferred binding mode; for instance, bulky groups at the 2 and 9 positions can sterically hinder intercalation.[10]

DNA Cleavage

Copper complexes of 1,10-phenanthroline and its derivatives are renowned for their ability to function as chemical nucleases.[11] The [Cu(phen)₂]⁺ complex, in the presence of a reducing agent and molecular oxygen, can generate reactive oxygen species (ROS), such as hydroxyl radicals.[11][12] These ROS attack the deoxyribose backbone of DNA, leading to strand scission. This nuclease activity is not random; the complex often shows a preference for certain DNA sequences or structures.

Complex [Cu(I)(Me₂-phen)₂]⁺ ROS Reactive Oxygen Species (ROS) Complex->ROS + O₂ + Reducing Agent DNA Double-Stranded DNA CleavedDNA Cleaved DNA DNA->CleavedDNA Oxidation of Deoxyribose ROS->DNA Attacks

Caption: Simplified Pathway of DNA Cleavage by a Copper-Phenanthroline Complex.

DNA Footprinting

The efficient nuclease activity of copper-phenanthroline complexes is harnessed in DNA footprinting, a technique used to identify the specific binding sites of proteins on a DNA molecule.[13][14] When a protein is bound to its recognition sequence, it physically protects that segment of DNA from cleavage by the chemical nuclease. By comparing the cleavage pattern of the DNA in the presence and absence of the binding protein, a "footprint" emerges—a region of the DNA that is protected from cleavage. The small size of the copper-phenanthroline complex allows for very high-resolution footprints.[14]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related phenanthroline complexes from various studies.

Compound/ComplexApplicationTargetQuantitative Metric (Value)Reference(s)
[Ni(DIP)₃]²⁺ (DIP = 4,7-diphenyl-1,10-phenanthroline)DNA BindingCalf Thymus DNA (CT-DNA)Binding Constant (Kb): 4.34 x 10⁴ M⁻¹[8]
[Ho(Phen)₂Cl₃] (Phen = 1,10-phenanthroline)DNA BindingFish Salmon DNABinding Constant (Kb): 1.99 x 10⁴ M⁻¹ (at 296K)[15][16]
Ruthenium(II) phenanthroline-based complexDNA BindingCT-DNABinding Constant (Kb): 4.35 x 10⁵ M⁻¹[17]
METVAN [VO(SO₄)(Me₂-Phen)₂]Anticancer (Apoptosis)NALM-6, MOLT-3 Leukemia CellsEC₅₀: 0.19 µM[5][6]
METVAN [VO(SO₄)(Me₂-Phen)₂]Anticancer (Apoptosis)HL-60 Leukemia CellsEC₅₀: 1.1 µM[5][6]
[Ru(dip)₂L]²⁺ series (dip = 4,7-diphenyl-1,10-phenanthroline)MMP InhibitionMMP-2 and MMP-9IC₅₀: 2 - 12 µM[18]

Experimental Protocols

Protocol: Spectroscopic Analysis of DNA Binding (UV-Visible Titration)

This protocol outlines a general method to determine the DNA binding constant (Kb) of a this compound metal complex.

A Prepare Stock Solutions (Complex, DNA, Buffer) B Set Spectrophotometer (Scan Range, Blank) A->B C Record Spectrum of Complex Alone B->C D Add Aliquots of DNA Stock to Complex Solution C->D E Record Spectrum After Each Addition D->E E->D Repeat F Plot Absorbance Data ([DNA]/(εₐ-εբ) vs [DNA]) E->F G Calculate Kₑ from Slope/Intercept F->G

Caption: Workflow for a Spectroscopic DNA Binding Titration Experiment.

Materials:

  • This compound metal complex

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a concentrated stock solution of the metal complex in an appropriate solvent (e.g., DMSO or buffer).

    • Prepare a stock solution of CT-DNA in the Tris-HCl buffer. Determine its concentration in base pairs by measuring the absorbance at 260 nm (using ε = 6600 M⁻¹cm⁻¹).[19] Ensure the A₂₆₀/A₂₈₀ ratio is ~1.8-1.9, indicating the DNA is sufficiently free of protein.[19]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan the desired wavelength range (e.g., 200-600 nm).

    • Use the Tris-HCl buffer as a blank reference.

  • Titration:

    • Place a fixed concentration of the metal complex solution in the sample cuvette.

    • Record the initial absorption spectrum.

    • Add small, successive aliquots of the CT-DNA stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for ~5 minutes before recording the new spectrum.

  • Data Analysis:

    • Monitor the changes in the absorption spectrum upon DNA addition. Intercalative binding often results in hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the maximum wavelength.[8]

    • Calculate the intrinsic binding constant (Kb) by plotting [DNA]/(εa - εf) versus [DNA], where εa is the apparent extinction coefficient, and εf is the extinction coefficient of the free complex. The Kb is the ratio of the slope to the intercept.

Protocol: DNA Cleavage Assay via Agarose (B213101) Gel Electrophoresis

This protocol assesses the ability of a copper-(this compound) complex to cleave plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • This compound

  • Reducing agent (e.g., 3-mercaptopropionic acid or ascorbate)

  • Tris-HCl buffer

  • Agarose, Gel loading dye, Ethidium (B1194527) bromide

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reaction mixtures containing the buffer, a fixed amount of plasmid DNA (e.g., 0.5 µg), and varying concentrations of the copper complex.

    • Prepare control tubes: DNA alone, DNA + copper, DNA + ligand.

  • Initiate Cleavage:

    • Add the reducing agent to each tube to initiate the cleavage reaction.

    • Incubate the reactions at 37°C for a set time (e.g., 1 hour).

  • Stop Reaction & Electrophoresis:

    • Stop the reaction by adding gel loading dye (which often contains a chelator like EDTA).

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under a UV transilluminator.

    • Identify the different forms of the plasmid:

      • Form I: Supercoiled (fastest migrating)

      • Form II: Nicked/Circular (slowest migrating)

      • Form III: Linear (intermediate migration)

    • Effective cleavage is indicated by a decrease in the intensity of the Form I band and a corresponding increase in the Form II (and possibly Form III) band.[20]

Protocol: In-Gel DNA Footprinting

This advanced technique combines EMSA with the nuclease activity of copper-phenanthroline to map protein-DNA interactions.[13][21]

Materials:

  • Radiolabeled DNA probe containing the putative protein binding site

  • Purified DNA-binding protein or nuclear extract

  • EMSA binding buffer

  • Native polyacrylamide gel

  • 1,10-phenanthroline solution (e.g., 10 mM)

  • Copper(II) sulfate solution (e.g., 2 mM)

  • 3-mercaptopropionic acid (3-MPA) solution (e.g., 58 mM)

  • Sequencing gel apparatus

Procedure:

  • Perform EMSA:

    • Incubate the radiolabeled DNA probe with the protein to allow complex formation.

    • Resolve the free DNA from the DNA-protein complex(es) on a native polyacrylamide gel.

  • In-Gel Cleavage:

    • After electrophoresis, do not disassemble the gel plates. Submerge the entire gel cassette in a tray containing Tris-HCl buffer.

    • Sequentially add the 1,10-phenanthroline, CuSO₄, and finally the 3-MPA to the buffer to initiate the cleavage reaction directly within the gel matrix.[13] Allow the reaction to proceed for several minutes.

    • Quench the reaction by adding a chelating agent like 2,9-dimethyl-1,10-phenanthroline.

  • DNA Elution and Analysis:

    • Disassemble the gel plates and expose the gel to X-ray film to locate the bands corresponding to the free DNA and the DNA-protein complex.

    • Excise these bands from the gel.

    • Elute the DNA from the gel slices.

    • Analyze the cleaved DNA fragments on a denaturing (sequencing) polyacrylamide gel alongside a sequencing ladder.

  • Footprint Identification:

    • The lane corresponding to the DNA-protein complex will show a region of protection (a "footprint") where no cleavage occurred, which is absent in the lane with free DNA. This protected region identifies the protein's binding site.

A Incubate Radiolabeled DNA with Protein B Run Electrophoretic Mobility Shift Assay (EMSA) A->B C Submerge Gel in Cu-Phenanthroline Reagent B->C D Initiate In-Gel Cleavage Reaction C->D E Excise Bands (Free & Bound DNA) D->E F Elute DNA from Gel E->F G Run on Sequencing Gel F->G H Visualize Footprint by Autoradiography G->H

Caption: Experimental Workflow for In-Gel DNA Footprinting.

References

Quantitative Determination of Ferrous Iron (Fe²⁺) in Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of ferrous iron (Fe²⁺) in water samples is critical across various scientific and industrial fields, including environmental monitoring, water treatment process control, and in certain aspects of pharmaceutical and biotechnological research where iron may act as a catalyst or a contaminant. Ferrous iron is the soluble, reduced form of iron and its concentration can significantly impact chemical and biological processes. This document provides detailed application notes and protocols for two widely accepted methods for the quantitative determination of ferrous iron in water: Spectrophotometry using 1,10-phenanthroline (B135089) and Redox Titrimetry.

Method Selection and Comparison

The choice of method for ferrous iron determination depends on factors such as the expected concentration range, the presence of interfering substances, and the required accuracy and precision.

Spectrophotometry with 1,10-Phenanthroline: This colorimetric method is highly sensitive and suitable for detecting low concentrations of ferrous iron. It is based on the reaction of ferrous iron with 1,10-phenanthroline to form a stable, orange-red complex, the absorbance of which is measured spectrophotometrically.[1][2] The intensity of the color is directly proportional to the ferrous iron concentration and follows the Beer-Lambert law over a specific range.[2]

Redox Titrimetry: Titrimetric methods, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), are classic analytical techniques suitable for determining higher concentrations of ferrous iron.[3][4] These methods are based on the oxidation of Fe²⁺ to ferric iron (Fe³⁺) by the titrant. The endpoint of the titration can be detected by a distinct color change of the titrant itself (in the case of KMnO₄) or by using a redox indicator.[3][5]

The following table summarizes the key quantitative parameters of these methods for easy comparison.

ParameterSpectrophotometry (1,10-Phenanthroline)Redox Titrimetry (Potassium Permanganate)Redox Titrimetry (Potassium Dichromate)
Principle ColorimetryRedox OxidationRedox Oxidation
Working Range 0.1 - 6.0 mg/L Fe²⁺[6]Typically > 10 mg/L Fe²⁺Typically > 10 mg/L Fe²⁺
Limit of Detection (LOD) Approximately 0.1 mg/L Fe²⁺[6]Higher than spectrophotometry, dependent on titrant concentrationHigher than spectrophotometry, dependent on titrant concentration
Interferences Strong oxidizing agents, cyanide, nitrite, phosphates, certain metal ions (e.g., Cu²⁺, Zn²⁺)[6]Chloride ions, organic matter[3]Chloride ions (less than with KMnO₄)
Advantages High sensitivity, suitable for trace analysisCost-effective, no specialized equipment neededStable titrant, can be a primary standard
Disadvantages Susceptible to interferences from various ions and colored/oily samples[6]Titrant is not a primary standard and needs standardization, potential for over-titrationRequires a separate indicator for endpoint detection

Experimental Protocols

Method 1: Spectrophotometric Determination of Ferrous Iron using 1,10-Phenanthroline

This protocol is adapted for the analysis of ferrous iron in water samples. To determine total iron, a reduction step with hydroxylamine (B1172632) hydrochloride would be included to convert Fe³⁺ to Fe²⁺ prior to the addition of 1,10-phenanthroline.

1. Principle

Ferrous iron reacts with 1,10-phenanthroline to form an orange-red complex in a solution buffered to a pH between 3.0 and 4.0. The absorbance of this complex is measured at 510 nm.

2. Reagents

  • Standard Iron Solution (100 mg/L Fe²⁺): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 1000 mL in a volumetric flask.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.

  • Sodium Acetate (B1210297) Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.

  • Hydrochloric Acid (HCl), 1M

  • Deionized Water

3. Procedure

3.1. Calibration Curve

  • Prepare a series of standard solutions with concentrations ranging from 0.5 to 5.0 mg/L Fe²⁺ by diluting the 100 mg/L standard iron solution.

  • Pipette 50 mL of each standard solution into a 100 mL volumetric flask.

  • To each flask, add 1 mL of 1M HCl.

  • Add 10 mL of the 1,10-phenanthroline solution and 8 mL of the sodium acetate buffer solution.

  • Dilute to the 100 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 10-15 minutes for full color development.

  • Measure the absorbance of each standard at 510 nm using a spectrophotometer, with a reagent blank (containing all reagents except the iron standard) to zero the instrument.

  • Plot a calibration curve of absorbance versus Fe²⁺ concentration (mg/L).

3.2. Sample Analysis

  • Collect the water sample and filter if necessary to remove suspended solids. The sample should be analyzed as soon as possible after collection.

  • Pipette a suitable aliquot (e.g., 50 mL) of the water sample into a 100 mL volumetric flask.

  • Follow steps 3.1.3 to 3.1.7 for the sample.

  • From the measured absorbance of the sample, determine the concentration of ferrous iron using the calibration curve.

4. Calculation

Where:

  • C = Concentration of Fe²⁺ from the calibration curve (mg/L)

  • V₁ = Volume of the water sample taken (mL)

  • V₂ = Final volume of the diluted sample (100 mL)

Method 2: Redox Titration of Ferrous Iron with Potassium Permanganate

This protocol is suitable for water samples with higher concentrations of ferrous iron.

1. Principle

In an acidic solution, potassium permanganate (a strong oxidizing agent) reacts with ferrous iron, oxidizing it to ferric iron. The permanganate ion (MnO₄⁻) is reduced to the nearly colorless manganese(II) ion (Mn²⁺). The endpoint is reached when all the ferrous iron has been oxidized, and the first excess drop of permanganate imparts a persistent pink color to the solution.[7]

The reaction is: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O[7]

2. Reagents

  • Standard Potassium Permanganate Solution (0.02 M): Prepare by dissolving approximately 3.2 g of KMnO₄ in 1000 mL of deionized water. This solution must be standardized against a primary standard like sodium oxalate.

  • Sulfuric Acid (H₂SO₄), 1 M

  • Reinhardt-Zimmermann Solution (optional, to prevent interference from chlorides): This solution is a mixture of sulfuric acid, manganese(II) sulfate, and phosphoric acid.[3]

3. Procedure

  • Pipette a known volume (e.g., 50 mL) of the water sample into a 250 mL Erlenmeyer flask.

  • Acidify the sample by adding 10 mL of 1 M sulfuric acid.[7] If chloride interference is expected, add 5 mL of Reinhardt-Zimmermann solution.[3]

  • Titrate the solution with the standardized 0.02 M potassium permanganate solution from a burette.

  • Continuously swirl the flask during the titration. The purple color of the permanganate will disappear as it reacts with the ferrous iron.

  • The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds after the addition of a single drop of the permanganate solution.[3]

  • Record the volume of potassium permanganate solution used.

  • Perform a blank titration using deionized water and the same amount of acid to account for any impurities.

4. Calculation

Where:

  • V_sample = Volume of KMnO₄ solution used for the sample (L)

  • V_blank = Volume of KMnO₄ solution used for the blank (L)

  • M_KMnO₄ = Molarity of the standardized KMnO₄ solution (mol/L)

  • 5 = Stoichiometric factor (moles of Fe²⁺ per mole of MnO₄⁻)

  • 55.845 = Molar mass of iron ( g/mol )

  • 1000 = Conversion factor from g to mg

  • V_sample_initial = Initial volume of the water sample (L)

Method 3: Redox Titration of Ferrous Iron with Potassium Dichromate

This method is an alternative to the permanganate titration and is often preferred because potassium dichromate is a primary standard, meaning its solution is stable and its concentration can be accurately determined by weighing.[2]

1. Principle

In an acidic solution, potassium dichromate oxidizes ferrous iron to ferric iron, while the dichromate ion (Cr₂O₇²⁻) is reduced to the green chromium(III) ion (Cr³⁺). A redox indicator, such as sodium diphenylamine (B1679370) sulfonate, is used to detect the endpoint.[2]

The reaction is: 6Fe²⁺ + Cr₂O₇²⁻ + 14H⁺ → 6Fe³⁺ + 2Cr³⁺ + 7H₂O[5]

2. Reagents

  • Standard Potassium Dichromate Solution (0.025 N): Accurately weigh 1.2258 g of primary standard grade K₂Cr₂O₇, dissolve it in deionized water, and dilute to 1000 mL in a volumetric flask.

  • Sulfuric Acid (H₂SO₄), concentrated

  • Phosphoric Acid (H₃PO₄), 85%

  • Sodium Diphenylamine Sulfonate Indicator Solution (0.2% w/v)

3. Procedure

  • Pipette a known volume (e.g., 50 mL) of the water sample into a 250 mL Erlenmeyer flask.

  • Carefully add 5 mL of concentrated sulfuric acid and 5 mL of 85% phosphoric acid. The phosphoric acid helps to form a colorless complex with the ferric ions produced, making the endpoint clearer.[2]

  • Add 5-8 drops of the sodium diphenylamine sulfonate indicator.

  • Titrate with the standard 0.025 N potassium dichromate solution until the color changes from green to a persistent violet-blue.[2]

  • Record the volume of potassium dichromate solution used.

4. Calculation

Where:

  • V_K₂Cr₂O₇ = Volume of K₂Cr₂O₇ solution used (L)

  • N_K₂Cr₂O₇ = Normality of the K₂Cr₂O₇ solution (eq/L)

  • 55.845 = Equivalent weight of iron (g/eq)

  • 1000 = Conversion factor from g to mg

  • V_sample = Initial volume of the water sample (L)

Mandatory Visualizations

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Color Development cluster_analysis Analysis Sample Water Sample Filter Filter Sample Sample->Filter Add_HCl Add 1M HCl Filter->Add_HCl Standards Prepare Fe²⁺ Standards Standards->Add_HCl Add_Phen Add 1,10-Phenanthroline Add_HCl->Add_Phen Add_Buffer Add Sodium Acetate Buffer Add_Phen->Add_Buffer Dilute Dilute to Volume Add_Buffer->Dilute Incubate Incubate (10-15 min) Dilute->Incubate Measure_Abs Measure Absorbance at 510 nm Incubate->Measure_Abs Cal_Curve Generate Calibration Curve Measure_Abs->Cal_Curve from Standards Calc_Conc Calculate Fe²⁺ Concentration Measure_Abs->Calc_Conc from Sample Cal_Curve->Calc_Conc Titration_Workflow cluster_sample_prep Sample Preparation cluster_permanganate Permanganate Titration cluster_dichromate Dichromate Titration cluster_calculation Calculation Sample Water Sample Aliquot Acidify Acidify Sample (e.g., H₂SO₄) Sample->Acidify Titrate_KMnO4 Titrate with std. KMnO₄ Acidify->Titrate_KMnO4 Add_Indicator Add Redox Indicator Acidify->Add_Indicator Endpoint_KMnO4 Endpoint: Permanent Pink Color Titrate_KMnO4->Endpoint_KMnO4 Calc_Conc Calculate Fe²⁺ Concentration Endpoint_KMnO4->Calc_Conc Titrate_K2Cr2O7 Titrate with std. K₂Cr₂O₇ Add_Indicator->Titrate_K2Cr2O7 Endpoint_K2Cr2O7 Endpoint: Color Change (e.g., Green to Violet) Titrate_K2Cr2O7->Endpoint_K2Cr2O7 Endpoint_K2Cr2O7->Calc_Conc

References

Troubleshooting & Optimization

overcoming metal ion interference in 4,7-Dimethyl-1,10-phenanthroline assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to metal ion interference in 4,7-Dimethyl-1,10-phenanthroline (DMP) based assays, particularly for the spectrophotometric determination of copper.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (DMP) assay for copper determination?

The assay is based on a selective colorimetric reaction. First, a reducing agent, typically hydroxylamine (B1172632) hydrochloride, is used to reduce copper(II) ions to copper(I) ions. Subsequently, two molecules of this compound (also known as neocuproine) chelate one copper(I) ion, forming a stable, yellow-orange complex.[1] This complex can be extracted into an organic solvent like chloroform (B151607) and exhibits a strong absorbance at approximately 454-457 nm, which is proportional to the copper concentration in the sample.[1][2] The reaction is highly specific for copper(I) due to the steric hindrance imposed by the methyl groups adjacent to the nitrogen atoms in the DMP molecule.

Q2: My assay results are inconsistent or show high background absorbance. What are the likely causes?

High background absorbance or inconsistent results in a DMP assay can stem from several sources:

  • Metal Ion Interference: The presence of other metal ions in the sample can interfere with the assay. Some metals may form colored complexes, while others can precipitate at the optimal pH of the assay, causing turbidity.[2]

  • Contaminated Reagents: Reagents, including the water used for solutions, may contain trace amounts of copper or other interfering ions, leading to a high blank reading.

  • Improper pH: The formation of the Cu(I)-DMP complex is pH-dependent, with an optimal range of 3 to 9.[1] Deviations from this range can lead to incomplete complex formation or precipitation of metal hydroxides.

  • Incomplete Reduction of Copper(II): Insufficient reducing agent or the presence of strong oxidizing agents in the sample can prevent the complete reduction of Cu(II) to Cu(I), leading to lower than expected absorbance values.

Q3: Which metal ions are known to interfere with the DMP assay for copper?

While the DMP assay is highly selective for copper, high concentrations of certain other metal ions can cause interference. Known interfering ions include:

  • Chromium and Tin: Large amounts of chromium and tin have been reported to interfere with the assay.[1]

  • Ions that Precipitate: Metal ions that form hydroxides at the assay's pH (typically between 4 and 6) can precipitate and cause turbidity, leading to erroneously high absorbance readings. A complexing agent like sodium citrate (B86180) is often used to prevent this.[1][2]

  • Strong Oxidizing Ions: The presence of excessive amounts of oxidizing ions can consume the reducing agent (hydroxylamine hydrochloride), preventing the complete reduction of Cu(II) to Cu(I).[1]

  • Other Interferents: Cyanide, sulfide, and high concentrations of organic matter can also interfere with the assay.[1]

Q4: How can I eliminate or minimize interference from other metal ions?

The most common and effective strategy is the use of masking agents . These are reagents that form stable, often colorless, complexes with interfering ions, preventing them from reacting with the DMP or precipitating out of solution.

  • Sodium Citrate: This is the most frequently used masking agent in DMP assays. It effectively complexes a wide range of metal ions, including iron and yttrium, that could otherwise precipitate at the assay's pH.[2][3]

  • pH Adjustment: Careful control of the pH is crucial. Maintaining the pH within the optimal range of 4 to 6 helps to ensure complete formation of the Cu(I)-DMP complex while minimizing the precipitation of many metal hydroxides.[1]

  • Increased Reducing Agent: If significant concentrations of oxidizing ions are present, increasing the amount of hydroxylamine hydrochloride solution can help ensure the complete reduction of copper.[1]

  • Sulfurous Acid: For interference from chromium, the addition of sulfurous acid can be used to reduce chromate (B82759) and complex the resulting chromic ion.[1]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during DMP assays.

Diagram: Troubleshooting Workflow for DMP Assays

G start Start: Unexpected Assay Results (e.g., High Blank, Low Signal, Poor Reproducibility) check_reagents 1. Check Reagent Quality & Blank - Use high-purity water and reagents. - Run a reagent blank. start->check_reagents blank_high Is Reagent Blank High? check_reagents->blank_high reagent_issue Troubleshoot Reagents: - Prepare fresh solutions. - Test water for copper contamination. blank_high->reagent_issue Yes check_ph 2. Verify Assay pH - Measure pH of the final aqueous solution. - Ensure pH is within the 4-6 range. blank_high->check_ph No reagent_issue->check_ph ph_incorrect Is pH Incorrect? check_ph->ph_incorrect adjust_ph Adjust pH with NH4OH or HCl. Re-run the assay. ph_incorrect->adjust_ph Yes suspect_interference 3. Suspect Metal Ion Interference - Is the sample matrix complex? - Are interfering ions likely present? ph_incorrect->suspect_interference No end_success Problem Resolved adjust_ph->end_success add_masking Implement Masking Strategy: - Add Sodium Citrate to complex interfering ions. - See Protocol 2. suspect_interference->add_masking check_oxidants 4. Suspect Oxidizing Agents - Does the sample contain strong oxidants? add_masking->check_oxidants add_masking->end_success increase_reducer Increase concentration or volume of Hydroxylamine Hydrochloride solution. check_oxidants->increase_reducer increase_reducer->end_success G start Start: Sample containing Cu²⁺ and Interfering Ions (Mⁿ⁺) reducer 1. Add Hydroxylamine HCl (Reduction) start->reducer state1 Sample contains Cu⁺ and Mⁿ⁺ reducer->state1 masking 2. Add Sodium Citrate (Masking) state1->masking state2 Sample contains Cu⁺ and Mⁿ⁺-Citrate complex masking->state2 adjust_ph 3. Adjust pH to 4-6 state2->adjust_ph add_dmp 4. Add DMP Reagent (Complexation) adjust_ph->add_dmp state3 Aqueous Phase: [Cu(DMP)₂]⁺ (Yellow-Orange) and Mⁿ⁺-Citrate complex add_dmp->state3 extract 5. Extract with Chloroform state3->extract organic_phase Organic Phase: [Cu(DMP)₂]⁺ in Chloroform extract->organic_phase measure 6. Measure Absorbance at 454 nm organic_phase->measure

References

optimizing pH for stable complex formation with 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing pH during stable complex formation with 4,7-Dimethyl-1,10-phenanthroline.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for forming a stable complex with this compound?

A1: There is no single universal pH for all complexation reactions with this compound, as the optimal pH is highly dependent on the specific metal ion being used. However, a crucial factor to consider is the ligand's pKa value, which is approximately 6.01.[1][2] For effective complex formation, the pH of the solution should generally be at or above the pKa to ensure a sufficient concentration of the deprotonated, active form of the ligand. A good starting point for many divalent metal ions is a slightly acidic to neutral pH range of 5 to 7.[3]

Q2: How does the pKa of this compound influence my experimental setup?

A2: The pKa of ~6.01 represents the pH at which the ligand exists in a 50:50 equilibrium between its protonated (inactive for chelation) and deprotonated (active for chelation) forms.[1][2]

  • Below pH 6.01: The ligand will be predominantly protonated (HL+). This protonation of the nitrogen atoms prevents them from effectively coordinating with the metal ion, leading to poor or no complex formation.[3]

  • Above pH 6.01: The ligand will be primarily in its neutral, deprotonated form, which is available to form stable complexes with metal ions. Therefore, maintaining a pH above this value is critical for successful complexation.

Q3: Which buffer system should I use for my complexation reaction?

A3: The choice of buffer is critical. You should select a buffer that:

  • Effectively maintains the desired pH in the optimal range you determine for your specific metal-ligand system (e.g., pH 5-7).

  • Does not interact with or chelate the metal ion you are studying. Commonly used buffers in this pH range include MES (2-(N-morpholino)ethanesulfonic acid) and acetate (B1210297) buffers. It is advisable to avoid phosphate (B84403) buffers if working with metal ions that can form insoluble phosphate precipitates, such as many divalent and trivalent cations.

Q4: Can the order of reagent addition affect complex formation?

A4: Yes, the order of addition can be important.[3] It is often best practice to have the ligand and buffer solution prepared before adding the metal ion solution. This ensures that the pH is already established in the optimal range to prevent the metal ion from precipitating as a hydroxide (B78521), especially if the stock metal solution is unbuffered.

Troubleshooting Guide

Problem 1: Low or no yield of the metal complex.

Possible Cause Troubleshooting Step
pH is too low (acidic) The ligand is protonated and cannot bind the metal ion. Measure the pH of your solution. Adjust the pH upwards to a value above the ligand's pKa of ~6.01 using a suitable non-coordinating buffer or a dilute base.[1][2]
Incorrect Stoichiometry The molar ratio of ligand to metal is incorrect. Ensure you are using an appropriate excess of the ligand if necessary to drive the equilibrium towards complex formation.
Reagent Degradation One or more of your reagents may have degraded. Prepare fresh solutions of the ligand and the metal salt.

Problem 2: A precipitate forms immediately upon adding reagents.

Possible Cause Troubleshooting Step
pH is too high (alkaline) The metal ion is precipitating as a metal hydroxide or oxide.[3] This is a common issue at higher pH values. Measure the final pH of the solution. Lower the pH to the optimal range (e.g., 5-7) where the ligand is active but the metal remains in solution.
Insoluble Salt Formation Your buffer system may be reacting with the metal ion (e.g., phosphate buffer with Ca²⁺ or Fe³⁺). Switch to a non-coordinating buffer system like MES or acetate.
Low Ligand Solubility This compound is only slightly soluble in water.[1][2][4] Ensure it is fully dissolved, potentially using a co-solvent like ethanol (B145695) or benzene (B151609) if your experimental system allows, before adding the aqueous metal salt solution.

Quantitative Data Summary

The stability and formation of the complex are critically dependent on pH-related parameters.

ParameterValue / ObservationSignificanceCitations
pKa ~6.01Dictates the pH required for the ligand to be in its active, deprotonated form.[1][2]
General Optimal pH Range Slightly acidic to neutral (e.g., 5.0 - 7.0)A common starting range that balances ligand deprotonation with metal ion solubility.[3]
Consequence of Low pH (< pKa) Ligand nitrogen atoms are protonated.Inhibits or prevents the formation of the metal-ligand bond.[3]
Consequence of High pH Formation of metal hydroxide species.Causes metal precipitation and competes with the desired complex formation.[3]

Experimental Protocols

Methodology for Determining Optimal pH via UV-Vis Spectrophotometry

This protocol allows for the empirical determination of the optimal pH for complex formation by measuring the absorbance of the formed complex.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent. A co-solvent like ethanol may be needed for initial dissolution before dilution in water.

    • Prepare a stock solution of the metal salt of interest (e.g., 1 mM) in deionized water.

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9). Ensure the buffers are non-coordinating.

  • Sample Preparation:

    • For each pH value, prepare a sample in a cuvette or vial.

    • Add a fixed volume of the buffer solution.

    • Add a fixed volume of the this compound stock solution.

    • Initiate the reaction by adding a fixed volume of the metal salt stock solution to achieve the desired final concentrations.

    • Bring all samples to the same final volume with deionized water.

    • Prepare a "blank" for each pH value containing only the buffer and ligand to zero the spectrophotometer.

  • Absorbance Measurement:

    • Allow the solutions to equilibrate for a set period to ensure complex formation is complete.

    • Determine the maximum absorbance wavelength (λmax) of the metal complex by scanning one of the samples where the color is most intense.

    • Measure the absorbance of each sample at the determined λmax.

  • Data Analysis:

    • Plot the measured absorbance (Y-axis) against the corresponding pH value (X-axis).

    • The pH at which the maximum absorbance is observed corresponds to the optimal pH for stable complex formation under your experimental conditions.

Visualizations

TroubleshootingWorkflow start Low / No Complex Formation check_ph Is solution pH known? start->check_ph measure_ph Measure pH of the solution check_ph->measure_ph No ph_too_low Is pH < pKa (~6.0)? check_ph->ph_too_low Yes measure_ph->ph_too_low increase_ph pH is too acidic. Increase pH gradually above 6.0 to deprotonate the ligand. ph_too_low->increase_ph Yes precipitate Is a precipitate observed? ph_too_low->precipitate No ph_too_high pH is too alkaline. Metal hydroxide is precipitating. Lower the pH. precipitate->ph_too_high Yes other_issue pH is likely not the primary issue. Investigate stoichiometry, reagent purity, or reaction conditions. precipitate->other_issue No

Caption: Troubleshooting workflow for optimizing pH in complex formation.

EquilibriaDiagram cluster_ligand Ligand Speciation cluster_metal Metal Speciation & Competing Reactions HL HL⁺ (Protonated Ligand) Inactive L L (Deprotonated Ligand) Active HL->L + H⁺ / - H⁺ (pKa ≈ 6.01) ML [ML]ⁿ⁺ (Desired Complex) L->ML + Mⁿ⁺ M Mⁿ⁺ (Free Metal Ion) MOH M(OH)ₙ (Metal Hydroxide Ppt.) M->MOH + OH⁻ (High pH) M->ML

Caption: Relationship between pH, ligand protonation, and complex formation.

References

improving the sensitivity of iron detection with 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Iron Detection with 4,7-Dimethyl-1,10-phenanthroline

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for the sensitive detection of iron using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for iron detection?

A1: The method is a colorimetric technique based on the reaction where three molecules of this compound chelate with one ferrous iron ion (Fe²⁺).[1] This forms a stable, orange-red tris(this compound)iron(II) complex.[1][2] The intensity of the color is directly proportional to the Fe²⁺ concentration and can be quantified using a spectrophotometer.[2]

Q2: Why is a reducing agent necessary for this assay?

A2: this compound only reacts with ferrous iron (Fe²⁺) to produce the colored complex.[2][3] Iron in experimental samples often exists in the ferric state (Fe³⁺). Therefore, a reducing agent is required to convert all Fe³⁺ to Fe²⁺, ensuring the accurate measurement of total iron.[2][3][4] Hydroxylamine (B1172632) hydrochloride is a commonly used reducing agent for this purpose.[2][3]

Q3: What is the optimal pH for the reaction?

A3: The iron-phenanthroline complex is stable over a wide pH range, typically between 2 and 9.[3][5][6] However, for rapid and complete color development, a pH between 3 and 4 is often recommended.[2] A buffer solution, such as sodium acetate (B1210297), is typically used to maintain the optimal pH.[2][3]

Q4: What is the wavelength of maximum absorbance (λmax) for the complex?

A4: The Fe(II)-phenanthroline complex exhibits maximum absorbance at approximately 510 nm.[2][3][7] Using this wavelength for measurement provides the highest sensitivity and adherence to Beer's law.

Standard Experimental Protocol

This protocol outlines the necessary steps for determining iron concentration using a spectrophotometer.

Reagent Preparation
  • Standard Iron Stock Solution (e.g., 100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O], dissolve it in deionized water in a 1 L volumetric flask.[1] Carefully add 2.5 mL of concentrated sulfuric acid, and then dilute to the mark with deionized water.[3][7]

  • Working Iron Solution (e.g., 10 mg/L): Pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.[1]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[3]

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol (B145695) or deionized water, warming gently if necessary.

  • Sodium Acetate Buffer Solution (1.0 M): Dissolve 13.6 g of sodium acetate trihydrate in 100 mL of deionized water.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis A Prepare Standards & Unknowns C Add Hydroxylamine HCl (Reduce Fe³⁺ to Fe²⁺) A->C B Prepare Blank (All reagents except Iron) D Add Buffer (Adjust pH to ~3.5) C->D E Add this compound D->E F Incubate (Allow for color development) E->F G Set Spectrophotometer to λmax (~510 nm) F->G H Zero instrument with Blank G->H I Measure Absorbance of Standards & Unknowns H->I J Plot Calibration Curve & Calculate Concentration I->J

Caption: General workflow for iron determination.

Procedure
  • Prepare Standards: Into a series of 100 mL volumetric flasks, pipette appropriate volumes (e.g., 1, 5, 10, 25 mL) of the working iron solution to create a calibration curve.[3] Prepare a separate flask for your unknown sample and another for the blank, which contains deionized water instead of an iron standard.[3]

  • Reduction: To each flask (including the blank and unknown), add 1 mL of the 10% hydroxylamine hydrochloride solution and mix.[3][7]

  • Complexation: Add 10 mL of the this compound solution, followed by 8 mL of the sodium acetate buffer to each flask.[3][7]

  • Dilution & Incubation: Dilute each solution to the 100 mL mark with deionized water, mix thoroughly, and allow the solutions to stand for at least 10 minutes for full color development.[3]

  • Measurement: Set the spectrophotometer to the predetermined λmax (~510 nm). Use the blank solution to zero the instrument.[5] Measure the absorbance of each standard and the unknown sample.[5]

  • Analysis: Plot a graph of absorbance versus iron concentration for the standards. Use the linear regression of this curve to determine the iron concentration in your unknown sample.[5][8]

Quantitative Data Summary

ParameterValueNotes
Complex Stoichiometry 3:1Three molecules of phenanthroline to one Fe²⁺ ion.[1][2]
Wavelength (λmax) ~510 nmWavelength of maximum absorbance for the orange-red complex.[2][3]
Molar Absorptivity (ε) ~11,100 L·mol⁻¹·cm⁻¹For the parent 1,10-phenanthroline (B135089) complex.[3][7][9]
Optimal pH Range 2.0 - 9.0The colored complex is highly stable within this range.[3][5][6]
Recommended pH 3.0 - 4.0For rapid and complete color formation.[2]
Linear Range Typically 0.1 - 5.0 mg/LAdherence to Beer's Law is observed in this range.[8]

Troubleshooting Guide

Q5: Why is my blank absorbance reading high?

A5: A high blank reading is typically caused by iron contamination.

  • Glassware: Ensure all glassware is scrupulously clean. A common practice is to acid-wash with dilute HCl and then rinse thoroughly with deionized water.[2]

  • Reagents: Use high-purity, analytical grade reagents and deionized water to minimize trace iron contamination.

Q6: My absorbance readings are low or there is no color development. What went wrong?

A6: Low or no signal can result from several issues in the reaction setup.

  • Incomplete Reduction: If your sample contains ferric iron (Fe³⁺), the reducing agent (hydroxylamine HCl) is crucial. Ensure it was added in sufficient quantity and had time to react. Strong oxidizing agents in the sample can consume the reducer, preventing the conversion of Fe³⁺ to Fe²⁺.[2]

  • Incorrect pH: The color development is pH-dependent. Verify that the buffer was added and that the final pH of the solution is within the optimal range (3-9).[2][3]

  • Insufficient Reagent: Ensure an excess of this compound is present to react with all the iron in your sample.[2]

Q7: My results are not reproducible. What are the likely causes?

A7: Poor reproducibility often points to inconsistencies in the experimental procedure.

  • Pipetting Errors: Use calibrated pipettes and consistent technique for adding all reagents, standards, and samples.[2]

  • Inconsistent Incubation Time: Allow all samples and standards to incubate for the same amount of time before measurement to ensure color development is complete and uniform across all solutions.[3]

  • Cuvette Handling: Ensure cuvettes are clean, free of scratches, and placed in the spectrophotometer in a consistent orientation for each reading.[5]

Troubleshooting Logic Diagram

G Start Problem: Inaccurate or Inconsistent Results CheckBlank Is Blank Absorbance High (>0.05)? Start->CheckBlank CheckSignal Is Sample Signal Too Low? CheckBlank->CheckSignal No Sol_Blank Solution: - Use acid-washed glassware. - Prepare fresh reagents with high-purity water. CheckBlank->Sol_Blank Yes CheckCurve Is Calibration Curve Non-Linear? CheckSignal->CheckCurve No Sol_LowSignal Solution: - Check addition of reducing agent. - Verify final sample pH is 3-9. - Ensure phenanthroline is in excess. CheckSignal->Sol_LowSignal Yes Sol_Curve Solution: - Remake standards carefully. - Check for interfering substances. - Ensure assay is within linear range. CheckCurve->Sol_Curve Yes End Re-run Assay CheckCurve->End No, check for random error (e.g., pipetting) Sol_Blank->End Sol_LowSignal->End Sol_Curve->End

Caption: Decision tree for troubleshooting common assay issues.

Managing Interferences

Q8: What substances can interfere with the assay and how can I mitigate them?

A8: Several ions and compounds can interfere with the accuracy of the phenanthroline method.

Interfering SubstanceEffectMitigation Strategy
Strong Oxidizing Agents Prevents the complete reduction of Fe³⁺ to Fe²⁺.[2]Add an excess of the reducing agent (hydroxylamine hydrochloride).[2]
Cyanide, Nitrite, Phosphate (B84403) Interfere with color development.[2]For phosphate interference, adding citrate (B86180) can be effective.[2]
Other Metal Ions (Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺) Can form colorless or weakly colored complexes with phenanthroline, consuming the reagent.[2][10][11]Add a significant excess of the this compound reagent.[2]
Bi³⁺, Cd²⁺, Hg²⁺, Ag⁺ May precipitate the phenanthroline reagent.[2]Add excess reagent. If precipitation persists, sample pre-treatment may be required.[2]
High Fe³⁺ Concentration Can interfere even in the specific determination of Fe²⁺.[12][13]For selective Fe²⁺ measurement, fluoride (B91410) can be used as a masking agent for Fe³⁺.[2][13]

References

Technical Support Center: 4,7-Dimethyl-1,10-phenanthroline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4,7-Dimethyl-1,10-phenanthroline solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the preparation and use of this compound solutions.

Issue 1: Precipitation in Aqueous Solutions

  • Question: I observed a precipitate after preparing an aqueous solution of this compound. What is the cause and how can I resolve this?

  • Answer: this compound is only slightly soluble in water.[1][2] Precipitation is likely due to exceeding its solubility limit.

    • Solution: For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[3] For related compounds, a final DMSO concentration of less than 0.5% is often recommended in cellular assays to avoid solvent toxicity.

Issue 2: Inconsistent Results in Metal Chelation Assays

  • Question: My colorimetric assay for metal ion detection is giving inconsistent or non-reproducible results. What are the potential causes?

  • Answer: Inconsistent results in metal chelation assays can stem from several factors related to the this compound solution and the assay conditions.

    • Solution:

      • pH of the solution: The formation of metal complexes with phenanthroline derivatives is often pH-dependent. Ensure the pH of your assay buffer is optimized for the specific metal ion you are detecting.

      • Interfering substances: Other metal ions in your sample can compete for binding to the phenanthroline ligand, leading to inaccurate measurements.

      • Incomplete reduction of metal ions: Some assays require the metal ion to be in a specific oxidation state (e.g., Cu(I)) for complex formation.[4] Ensure that your protocol includes an appropriate reducing agent if necessary.

      • Reagent stability: Prepare fresh working solutions of this compound for each experiment, as aqueous solutions of phenanthroline derivatives can be unstable.[3]

Issue 3: Loss of Compound Activity in Cellular Assays

  • Question: I am observing a decrease in the expected biological activity of this compound in my cell-based experiments over time. Why is this happening?

  • Answer: A decline in activity can be attributed to the degradation of the compound in your working solutions.

    • Solution:

      • Storage of stock solutions: For long-term storage, dissolve this compound in anhydrous DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

      • Preparation of working solutions: Prepare fresh dilutions in your cell culture medium immediately before each experiment. Do not store the compound in aqueous media for extended periods.[3]

      • Light sensitivity: Protect solutions from light, as phenanthroline derivatives can be susceptible to photodegradation.[6]

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

  • Q1: What is the best solvent for preparing a stock solution of this compound?

    • A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a good choice for preparing concentrated stock solutions due to the compound's higher solubility in organic solvents.[3][7] It is soluble in benzene (B151609) and alcohol, but only slightly soluble in water.[1][2]

  • Q2: How should I store the solid form of this compound?

    • A2: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[8]

  • Q3: For how long are stock solutions of this compound in DMSO stable?

  • Q4: Can I store this compound in an aqueous solution?

    • A4: It is not recommended to store aqueous solutions of phenanthroline derivatives for more than one day due to their limited stability.[3] Always prepare fresh aqueous working solutions from a DMSO stock immediately before use.

Experimental Considerations

  • Q5: What are the key parameters to consider when using this compound in a colorimetric assay?

    • A5: The key parameters include the pH of the reaction buffer, the concentration of the reducing agent (if required), the order of reagent addition, and the potential for interfering metal ions in the sample.

  • Q6: Are there any known incompatibilities for this compound?

    • A6: this compound should not be mixed with strong oxidizing agents.[8]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterSlightly soluble[1][2]
BenzeneSoluble[1][2]
AlcoholSoluble[1][2]
DMSOSoluble[3][7]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended DurationReference(s)
SolidN/ARoom TemperatureIndefinite (if stored properly)
Stock SolutionAnhydrous DMSO-20°CUp to 1 month (in aliquots)[9]
Stock SolutionAnhydrous DMSO-80°CUp to 1 year (in aliquots)[9]
Aqueous Working SolutionAqueous Buffer2-8°CPrepare fresh, use immediately[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 208.26 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out 2.08 mg of this compound and transfer it to a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Procedure for Copper(I) Determination using a this compound Analog (Bathocuproine)

This protocol is adapted from a method for copper determination using bathocuproine and may require optimization for your specific application with this compound.[4]

  • Reagents:

  • Procedure:

    • To your sample containing copper, add hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I). Allow the reaction to proceed for at least 30 minutes.

    • Add sodium citrate buffer to adjust the pH to the optimal range of 5-6.

    • Add the this compound solution. A colored complex will form with Cu(I).

    • Allow the color to develop for at least 15 minutes.

    • Measure the absorbance at the wavelength of maximum absorbance for the Cu(I)-complex.

    • Quantify the copper concentration by comparing the absorbance to a calibration curve prepared with copper standards.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Protocol solid Weigh Solid This compound dissolve Dissolve in Anhydrous DMSO solid->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot for Single Use stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution in Aqueous Buffer thaw->dilute add_reagents Add to Assay (e.g., cells, metal solution) dilute->add_reagents incubate Incubate add_reagents->incubate measure Measure Signal (e.g., Absorbance, Fluorescence) incubate->measure

Caption: Experimental workflow for the preparation and use of this compound solutions.

troubleshooting_workflow cluster_solution Solution Troubleshooting cluster_protocol Protocol Troubleshooting start Inconsistent Experimental Results check_solution Check Solution Integrity start->check_solution check_protocol Review Assay Protocol start->check_protocol fresh_prep Was the working solution prepared fresh? check_solution->fresh_prep ph_check Is the pH of the buffer optimal? check_protocol->ph_check stock_storage How was the stock solution stored? fresh_prep->stock_storage Yes remake_solution Action: Prepare fresh working solution fresh_prep->remake_solution No solubility Is there any precipitate? stock_storage->solubility adjust_concentration Action: Adjust concentration or solvent system solubility->adjust_concentration Yes interferences Are there potential interfering substances? ph_check->interferences controls Are positive and negative controls working correctly? interferences->controls

Caption: Logical workflow for troubleshooting common issues in experiments using this compound.

References

troubleshooting precipitate formation during metal analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Metal Analysis. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to precipitate formation during elemental analysis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of precipitate formation in my samples for metal analysis?

Precipitate formation is a common issue that can lead to inaccurate results by removing analytes from the solution before analysis. The primary causes include:

  • Improper pH: Metal ions in aqueous solutions exist as hydrated aqua ions.[1][2] As the pH increases, these aqua ions can undergo hydrolysis, donating protons to form less soluble hydroxide (B78521) and oxide species, which then precipitate out of solution.[1][3][4]

  • High Total Dissolved Solids (TDS): Samples with high concentrations of dissolved salts can exceed the solubility limits of certain compounds, causing them to precipitate. For analytical techniques like ICP-MS, a high TDS content can also cause signal suppression and drift.[5][6]

  • Chemical Incompatibility: Reactions between analytes and the sample matrix or added reagents can form insoluble compounds. A classic example is the reaction of silver ions with hydrochloric acid to form an insoluble silver chloride precipitate.[7]

  • Oxidation: Changes in the redox state of a sample can alter the solubility of certain metals. For instance, the oxidation of soluble ferrous iron (Fe²⁺) to highly insoluble ferric iron (Fe³⁺) upon exposure to air is a frequent cause of precipitation in groundwater samples.[8][9]

  • Co-precipitation: This occurs when a major component of the sample matrix precipitates and carries other dissolved trace metals out of the solution with it.[8][10] Iron hydroxide is a common culprit, known to co-precipitate elements like arsenic, lead, and cadmium.[9]

  • Matrix Effects: The overall composition of the sample (the "matrix") can influence analyte stability.[11][12][13] High concentrations of certain anions, such as sulfates or carbonates, can lead to the precipitation of insoluble salts with metal cations.[14]

Q2: How can I prevent precipitate formation in my samples?

Proactive measures during sample collection and preparation are critical to maintaining sample integrity.

  • Acidification: The most common preventative step is to acidify the sample to a pH < 2 using high-purity nitric acid.[10][15] This helps to keep most metals in their soluble ionic form and prevents both precipitation as hydroxides and adsorption to container walls.[10]

  • Field Filtration: For environmental or water samples, immediate filtration after collection (preferably using a 0.45 µm syringe filter) is crucial to remove particulates and prevent post-collection precipitation, especially that caused by the oxidation of iron.[8][9] This ensures that the analysis accurately represents the dissolved metal concentrations at the time of sampling.[8][9]

  • Proper Container Selection: Use sample containers made of appropriate materials, such as high-density polyethylene (B3416737) (HDPE), that have been acid-leached to remove potential metal contaminants.[15] For some analytes like mercury, glass containers may be preferred to prevent adsorption to plastic surfaces.[16]

  • Dilution: If a sample has a very high concentration of total dissolved solids (TDS), diluting it with deionized water and the appropriate acid can prevent the solubility limits from being exceeded.[5]

  • Use of Complexing Agents: In some specific cases, adding a complexing agent can keep a target metal in solution. For example, adding a sufficient concentration of hydrochloric acid can stabilize mercury and some platinum group metals by forming soluble chloride complexes.[5][17]

Q3: I already have a precipitate in my sample. What are my options?

Discovering a precipitate in a sample requires a systematic approach to either redissolve the analyte or prepare the sample for analysis in a different way.

  • Do Not Analyze Directly: Never introduce a sample with visible particulates directly into an atomic spectroscopy instrument like an ICP-OES or ICP-MS. This can clog the nebulizer and sample introduction system, leading to poor precision and instrument downtime.[6][7][18]

  • Attempt to Redissolve:

    • Acidification: Add a small amount of concentrated nitric acid to see if the precipitate dissolves. This is often effective for metal hydroxides.

    • Complexation: If the precipitate is suspected to be an insoluble salt (e.g., silver chloride), adding a complexing agent might help. For some platinum group metals, dissolving a precipitate may require a stronger acid mixture like aqua regia (a mixture of nitric acid and hydrochloric acid).[19]

  • Sample Digestion: If the precipitate does not easily redissolve, a full sample digestion is necessary. This process uses heat and strong acids to break down the sample matrix and the precipitate, ensuring all analytes are brought into the solution. A common procedure is microwave-assisted acid digestion with nitric acid.[20]

  • Filter or Decant (with caution): If you are only interested in the dissolved fraction and cannot redissolve the precipitate, you can filter the sample. However, this is not recommended if you need to determine the total metal concentration, as you will be removing a portion of the analyte.[7]

Below is a workflow to guide your decision-making process when a precipitate is observed.

G start Precipitate Observed in Sample check_ph Check Sample pH start->check_ph is_acidic Is pH < 2? check_ph->is_acidic add_acid Add high-purity Nitric Acid to lower pH is_acidic->add_acid No consider_matrix Consider Matrix Effects & Chemical Incompatibility is_acidic->consider_matrix Yes recheck Does precipitate dissolve? add_acid->recheck digest Perform Acid Digestion (e.g., Microwave Digestion) recheck->digest No analyze Proceed to Analysis recheck->analyze Yes digest->analyze dilute Dilute Sample & Re-acidify consider_matrix->dilute recheck2 Does precipitate dissolve? dilute->recheck2 recheck2->digest No recheck2->analyze Yes

Caption: Troubleshooting workflow for samples containing precipitates.

Data & Protocols

Table 1: Common Precipitation Scenarios and Solutions
ScenarioCommon CausePrecipitate IdentityRecommended Action
Groundwater sample turns cloudy and orange/brown after collection.Oxidation of soluble Fe(II) to insoluble Fe(III) upon exposure to air.[8][9]Iron(III) hydroxides/oxidesPrevention: Immediate field filtration and acidification. Remedy: Acid digestion of the entire sample for total metals.
White precipitate forms after adding HCl to a sample.Presence of certain metals that form insoluble chlorides.Silver Chloride (AgCl), Lead(II) Chloride (PbCl₂), Mercury(I) Chloride (Hg₂Cl₂)Avoid using HCl if these metals are analytes of interest. Use nitric acid for preservation. If present, digestion may be required.
Sample with high dissolved solids becomes cloudy upon standing.Supersaturation; change in temperature or solvent evaporation.Varies depending on matrix (e.g., sulfates, carbonates)Dilute the sample with acidified deionized water until the precipitate redissolves.
Precipitate forms in a neutral or basic solution.Hydrolysis of metal ions.[3][4]Metal hydroxides (e.g., Al(OH)₃, Cu(OH)₂)Add nitric acid to lower the pH to < 2. The hydroxide precipitate should dissolve.
The Chemistry of Metal Ion Hydrolysis

Metal ions in water are coordinated by water molecules, forming complex aqua ions like [M(H₂O)n]z+.[1][2] These complexes can act as weak acids. As the pH rises (i.e., hydroxide ion concentration increases), the aqua ion can donate a proton, leading to the formation of a neutral, insoluble metal hydroxide.[4]

G cluster_0 Low pH (Acidic) cluster_1 Increasing pH soluble Soluble Metal Aqua Ion [M(H₂O)₆]³⁺ intermediate Hydroxide Complex [M(OH)(H₂O)₅]²⁺ soluble->intermediate + OH⁻ - H₂O precipitate Insoluble Precipitate M(OH)₃(s) intermediate->precipitate + 2OH⁻ - 2H₂O

Caption: Pathway of metal ion hydrolysis leading to precipitation.

Experimental Protocol: Field Filtration and Preservation

This protocol is essential for water samples intended for dissolved metals analysis to prevent post-collection precipitation.[8][9][10]

Materials:

  • Sample collection bottles (HDPE)

  • Disposable syringes (e.g., 60 mL)

  • Disposable syringe filters (0.45 µm pore size), certified for trace metals analysis

  • Preservative bottle containing high-purity nitric acid (HNO₃) to achieve a final sample pH < 2

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Collect the water sample directly into a clean, unpreserved sample bottle.

  • Immediately after collection, draw the sample into the syringe.

  • Attach the 0.45 µm syringe filter to the tip of the syringe.

  • Discard the first few milliliters of filtrate to rinse the filter membrane.

  • Filter the required volume of the sample directly into the dedicated preservative bottle containing nitric acid.[8]

  • Cap the bottle tightly and invert several times to ensure the acid is thoroughly mixed with the sample.

  • Label the bottle clearly with the sample ID, date, time, and note that it has been filtered and preserved.

  • Store the sample according to the analytical method requirements, typically by cooling.

Note: The practice of rinsing sample containers with the sample is no longer recommended for pre-preserved bottles, as this would rinse out the acid fixative.[15] Laboratory preservation is also a recognized best practice, but requires samples to be equilibrated for at least 16 hours after acid is added in the lab.[10]

References

Technical Support Center: Masking Agents for Interfering Ions in Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing ionic interference in spectrophotometric analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues arising from interfering ions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are masking agents and why are they necessary in spectrophotometric methods?

A1: Masking agents are chemical substances that selectively form stable, and typically colorless, complexes with interfering ions in a sample solution.[1] This prevents the interfering ions from reacting with the chromogenic reagent or forming a colored complex that would absorb light at the analytical wavelength, thus ensuring that the absorbance measurement is only due to the analyte of interest. Without effective masking, the presence of interfering ions can lead to erroneously high or inaccurate results.[1]

Q2: What are the most common ions that interfere with spectrophotometric analyses?

A2: The most common interfering ions depend on the specific analyte and the chromogenic reagent being used. However, some frequently encountered interfering ions in various spectrophotometric methods include iron (Fe³⁺), aluminum (Al³⁺), copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and manganese (Mn²⁺).[1]

Q3: How do I know if I have an interfering ion in my sample?

A3: The presence of interfering ions can be indicated by several observations:

  • Unexpectedly high absorbance readings: The interfering ion may form a colored complex with the reagent, adding to the absorbance of the analyte.

  • Inconsistent or non-reproducible results: The extent of interference can vary with slight changes in sample composition or experimental conditions.

  • A shift in the wavelength of maximum absorbance (λmax): The complex of the interfering ion may have a different λmax than the analyte complex.

  • Formation of a precipitate: Some interfering ions may precipitate under the reaction conditions.

Q4: How do I choose the right masking agent for my experiment?

A4: The selection of an appropriate masking agent is crucial and depends on several factors:

  • Selectivity: The masking agent should form a stable complex with the interfering ion(s) but not with the analyte.

  • Stability of the complex: The stability constant of the interfering ion-masking agent complex should be high enough to prevent the interfering ion from reacting with the chromogenic reagent.

  • Color of the complex: The complex formed between the masking agent and the interfering ion should be colorless or have minimal absorbance at the analytical wavelength.

  • pH of the reaction: The effectiveness of many masking agents is pH-dependent. The chosen masking agent must be effective at the optimal pH for the analysis of the target analyte.

The following diagram provides a logical workflow for selecting a suitable masking agent.

Masking_Agent_Selection start Start: Interference Suspected identify_interferent Identify Potential Interfering Ion(s) (I) start->identify_interferent identify_analyte Identify Analyte (A) identify_interferent->identify_analyte select_reagent Select Chromogenic Reagent (R) identify_analyte->select_reagent check_interferent_masking Does Masking Agent (M) form a stable complex with Interfering Ion (I)? select_reagent->check_interferent_masking check_analyte_masking Does Masking Agent (M) form a stable complex with Analyte (A)? check_color Is the M-I Complex colorless at λmax of A-R? check_analyte_masking->check_color No invalid_agent Select a Different Masking Agent check_analyte_masking->invalid_agent Yes check_interferent_masking->check_analyte_masking Yes check_interferent_masking->invalid_agent No valid_agent Masking Agent is Suitable check_color->valid_agent Yes check_color->invalid_agent No

Logical workflow for selecting a suitable masking agent.

Troubleshooting Guides

This section provides solutions to common problems encountered due to ionic interference.

Problem Possible Cause Solution
Absorbance readings are unexpectedly high and non-reproducible. An unmasked interfering ion is forming a colored complex with the reagent.1. Identify the potential interfering ion in your sample matrix.2. Select an appropriate masking agent based on the interfering ion and analyte (see Table 1).3. Optimize the concentration of the masking agent and the pH of the solution.
The color of the solution fades or changes over time. The complex formed between the masking agent and the interfering ion is not stable, leading to the slow release of the interferent.1. Choose a masking agent that forms a more stable complex with the interfering ion (refer to stability constants in Table 2).2. Ensure the pH of the solution is optimal for the stability of the masked complex.
A precipitate forms upon addition of reagents. The pH of the solution is causing the precipitation of metal hydroxides, or the masking agent is forming an insoluble complex.1. Adjust the pH of the solution carefully.2. Consider using a different masking agent that forms a soluble complex with the interfering ion.
The calibration curve is non-linear. Interference is not being effectively masked across the entire concentration range of the standards.1. Increase the concentration of the masking agent in your standards and samples.2. Re-evaluate the chosen masking agent and consider an alternative.

Data Presentation

Table 1: Common Masking Agents for Interfering Ions

This table provides a general guide for selecting masking agents for common interfering ions in spectrophotometric analysis. The effectiveness of these agents is often pH-dependent.

Interfering IonMasking AgentTypical pHNotes
Fe³⁺ Ascorbic AcidAcidicReduces Fe³⁺ to Fe²⁺, which is often less reactive or can be masked by other agents.
Thioglycolic AcidAcidicForms a colorless complex with iron.[2]
Sodium Fluoride (NaF)AcidicForms a stable, colorless complex with Fe³⁺.
Al³⁺ Triethanolamine (TEA)Alkaline (pH ~10)Forms a stable, colorless complex.[3]
AcetylacetoneAcidic to NeutralMasks aluminum, allowing for the determination of other ions like zinc.[4]
Cu²⁺ ThioureaAcidicForms a stable, colorless complex with copper.
Thiosulfate (S₂O₃²⁻)Neutral to AlkalineCan be used to mask copper in the determination of other ions.
Ni²⁺ Potassium Cyanide (KCN)Alkaline (pH ~10)Caution: Highly Toxic. Forms a very stable complex with nickel.[1]
Co²⁺ Potassium Cyanide (KCN)Alkaline (pH ~10)Caution: Highly Toxic. Forms a very stable complex with cobalt.[1]
Zn²⁺ Potassium Cyanide (KCN)Alkaline (pH ~10)Caution: Highly Toxic. Forms a stable complex with zinc.
Table 2: Stability Constants (log K) of Selected Metal-Masking Agent Complexes

The stability constant (K) indicates the strength of the complex between a metal ion and a ligand (masking agent). A higher log K value signifies a more stable complex. For effective masking, the stability of the interfering ion-masking agent complex should be significantly higher than that of the interfering ion-chromogenic reagent complex.

Metal IonMasking AgentLog K
Fe³⁺ EDTA25.1
Fluoride (as [FeF₆]³⁻)16.5
Al³⁺ EDTA16.1
TriethanolamineVaries with pH
Cu²⁺ EDTA18.8
Cyanide (as [Cu(CN)₄]³⁻)30.3
Ni²⁺ EDTA18.6
Cyanide (as [Ni(CN)₄]²⁻)31.3
Co²⁺ EDTA16.3
Cyanide (as [Co(CN)₆]³⁻)64.0
Zn²⁺ EDTA16.5
Cyanide (as [Zn(CN)₄]²⁻)16.7

Note: Stability constants can vary with temperature, ionic strength, and pH.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Zinc in the Presence of Iron Interference

This protocol describes the determination of zinc using a suitable chromogenic reagent (e.g., 8-Hydroxyquinoline) in a sample containing iron as an interfering ion. Ascorbic acid is used as a masking agent to reduce Fe³⁺ to Fe²⁺, which does not interfere with the zinc complex formation.

Materials:

  • Standard Zinc solution (1000 ppm)

  • Chromogenic reagent solution (e.g., 0.1% 8-Hydroxyquinoline in ethanol)

  • Ascorbic acid solution (10% w/v, freshly prepared)

  • Buffer solution (to maintain optimal pH for the zinc-reagent complex)

  • Sample solution containing zinc and iron

Procedure:

  • Preparation of Calibration Standards: Prepare a series of zinc standards (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the standard zinc solution.

  • Sample and Standard Preparation for Analysis: a. To a 10 mL volumetric flask, add 1 mL of the sample solution or standard solution. b. Add 1 mL of the 10% ascorbic acid solution and mix well. Allow the solution to stand for 5 minutes to ensure complete reduction of Fe³⁺. c. Add 2 mL of the buffer solution to adjust the pH to the optimal range. d. Add 1 mL of the chromogenic reagent solution. e. Dilute to the mark with deionized water and mix thoroughly. f. Allow the color to develop for the recommended time (e.g., 15 minutes).

  • Spectrophotometric Measurement: a. Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the zinc-reagent complex (e.g., 384 nm for the zinc-8-hydroxyquinoline complex).[5] b. Zero the instrument using a reagent blank (prepared in the same way as the standards but without the zinc). c. Measure the absorbance of each standard and the sample solution.

  • Data Analysis: a. Plot a calibration curve of absorbance versus zinc concentration for the standards. b. Determine the concentration of zinc in the sample solution from the calibration curve.

The following diagram illustrates the experimental workflow for this protocol.

Experimental workflow for the determination of zinc with iron masking.

Signaling Pathways and Logical Relationships

The mechanism of action of a masking agent can be visualized as a competitive reaction. The masking agent (M) binds to the interfering ion (I) to form a stable, non-interfering complex (MI), preventing the interfering ion from reacting with the chromogenic reagent (R) to form a colored, interfering complex (IR).

Masking_Mechanism cluster_reactants Reactants in Solution cluster_reactions Reactions A Analyte (A) AR A + R -> AR (Analyte Complex - Measured) A->AR I Interfering Ion (I) IR I + R -> IR (Interfering Complex - Blocked) I->IR MI I + M -> MI (Masked Complex - Colorless) I->MI R Chromogenic Reagent (R) R->AR R->IR M Masking Agent (M) M->MI

Mechanism of action of a masking agent.

References

Technical Support Center: Temperature Effects on Complexation Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of temperature on the kinetics of complexation reactions.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of a complexation reaction?

A1: Generally, an increase in temperature increases the rate of a complexation reaction.[1][2] This is because a higher temperature provides the reacting molecules with greater kinetic energy.[2] This leads to more frequent and more energetic collisions, increasing the likelihood that colliding molecules will overcome the activation energy barrier required for the reaction to occur.[2][3] The relationship between temperature and the reaction rate constant is quantitatively described by the Arrhenius equation.[4]

Q2: What is the Arrhenius equation and how is it used to analyze the effect of temperature on reaction kinetics?

A2: The Arrhenius equation is a fundamental formula in chemical kinetics that describes the temperature dependence of reaction rates.[4] The equation is:

k = A e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor, which is related to the collision frequency and orientation of the reacting molecules[5]

  • Ea is the activation energy, the minimum energy required for the reaction to occur[6][7][8]

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

By measuring the rate constant (k) at different temperatures, a plot of ln(k) versus 1/T, known as an Arrhenius plot, can be generated. This plot yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.[5]

Q3: What is the Eyring equation and how does it differ from the Arrhenius equation?

A3: The Eyring equation, derived from transition state theory, provides a more detailed theoretical model for the temperature dependence of reaction rates compared to the empirical Arrhenius equation.[9][10][11] The Eyring-Polanyi equation is given as:

k = (κkBT/h) e-ΔG‡/RT

Where:

  • κ is the transmission coefficient (often assumed to be 1)

  • kB is the Boltzmann constant

  • h is the Planck constant

  • T is the absolute temperature

  • ΔG‡ is the Gibbs free energy of activation

The Eyring equation allows for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper insight into the thermodynamics of the transition state.[10][12] A plot of ln(k/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and a y-intercept related to ΔS‡.[9]

Q4: What are common experimental techniques to study the kinetics of fast complexation reactions at different temperatures?

A4: Several techniques are available for studying rapid complexation reactions:

  • Stopped-Flow Spectrophotometry: This is a widely used method for reactions that occur on the millisecond timescale.[13] It involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped.[14][15] The progress of the reaction is then monitored by a spectroscopic technique such as UV-Vis absorbance or fluorescence.[16] Modern stopped-flow instruments are equipped with temperature control systems, often using a circulating water bath or Peltier elements, to perform experiments at various temperatures.[16][17]

  • Temperature-Jump (T-Jump) Method: This technique is suitable for even faster reactions, in the microsecond to millisecond range.[18][19] A system at equilibrium is rapidly perturbed by a sudden increase in temperature, typically achieved through an electrical discharge (Joule heating) or a laser pulse.[20][21] The system then relaxes to a new equilibrium state at the higher temperature, and the rate of this relaxation is monitored, usually by spectrophotometry.[18][20]

  • Isothermal Titration Calorimetry (ITC): While primarily a thermodynamic technique, ITC can also be used to determine kinetic parameters.[22][23][24] It directly measures the heat released or absorbed during a reaction.[25][26] By analyzing the rate of heat change over time, kinetic information can be extracted, particularly for enzyme-catalyzed reactions.[23][24]

Troubleshooting Guides

Issue 1: Poor reproducibility of kinetic data at different temperatures.

Possible Cause Troubleshooting Step
Inadequate temperature equilibration Ensure that the reactant solutions and the reaction cell are allowed to fully equilibrate to the target temperature before initiating the reaction. Use a temperature-controlled water circulator or Peltier device for precise temperature regulation.[17]
Temperature fluctuations during the experiment Verify the stability of your temperature control system. For stopped-flow instruments, ensure the drive syringes and the observation cell are properly thermostatted.[16] For T-jump experiments, ensure the final temperature after the jump is stable during the measurement window.
Sample degradation at higher temperatures Check the stability of your reactants and the complex at the highest temperature used in your experiments. Run control experiments where each component is incubated at the elevated temperature for the duration of the experiment and then re-assayed.
Changes in buffer pH with temperature The pKa of many common buffers is temperature-dependent. Measure the pH of your buffer at each experimental temperature and adjust as necessary to maintain a consistent pH.

Issue 2: Non-linear Arrhenius or Eyring plots.

Possible Cause Troubleshooting Step
Change in reaction mechanism A change in the rate-determining step or the overall reaction mechanism with temperature can lead to non-linear Arrhenius plots.[27] Consider if different parallel or sequential reaction pathways become dominant at different temperatures.
Complex reaction mechanism The apparent activation energy for a multi-step reaction can be a complex function of the enthalpies of the individual steps.[28][29] A simple Arrhenius or Eyring analysis may not be appropriate. More complex kinetic modeling may be required.[30]
Temperature-dependent heat capacity change (ΔCp‡) A non-zero change in heat capacity of activation (ΔCp‡) will result in a curved Arrhenius plot. In such cases, the activation energy itself is temperature-dependent.
Experimental artifacts Re-examine your data for systematic errors at certain temperatures. Ensure proper mixing and that the reaction is not diffusion-controlled, as this can have a different temperature dependence.

Data Presentation

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Complexation Reaction at Different Temperatures

Temperature (°C)Temperature (K)Rate Constant, k (s⁻¹)ln(k)1/T (K⁻¹)
15288.150.045-3.1010.00347
25298.150.120-2.1200.00335
35308.150.300-1.2040.00325
45318.150.710-0.3420.00314

Table 2: Activation Parameters Calculated from Arrhenius and Eyring Plots

ParameterValueUnitMethod of Determination
Activation Energy (Ea)55.0kJ/molSlope of Arrhenius plot (ln(k) vs. 1/T)
Enthalpy of Activation (ΔH‡)52.5kJ/molSlope of Eyring plot (ln(k/T) vs. 1/T)
Entropy of Activation (ΔS‡)-25.0J/(mol·K)Intercept of Eyring plot (ln(k/T) vs. 1/T)

Experimental Protocols

Protocol 1: Determination of Activation Energy using Stopped-Flow Spectrophotometry
  • Solution Preparation: Prepare stock solutions of the two reactants (e.g., metal ion and ligand) in a suitable buffer. The final concentrations after mixing should be chosen to ensure the reaction occurs on a timescale measurable by the stopped-flow instrument.

  • Instrument Setup:

    • Set the stopped-flow instrument to the desired temperature using the integrated temperature control unit. Allow sufficient time for the system, including the syringes and the observation cell, to equilibrate.[16]

    • Set the data acquisition parameters, including the wavelength for monitoring the reaction, the total acquisition time, and the number of data points.

  • Data Acquisition:

    • Load the reactant solutions into the two drive syringes of the stopped-flow apparatus.[15]

    • Initiate a "push" to discard the initial solution in the lines and ensure fresh reactants are in the mixing chamber.

    • Perform a series of rapid mixing experiments ("shots") to obtain several kinetic traces at the set temperature. The instrument will rapidly mix the solutions and record the change in absorbance or fluorescence over time.[14]

  • Repeat at Different Temperatures: Repeat steps 2 and 3 for a range of different temperatures (e.g., in 5 or 10 °C increments).

  • Data Analysis:

    • For each temperature, average the kinetic traces and fit the data to an appropriate kinetic model (e.g., single exponential) to obtain the observed rate constant (kobs).

    • Construct an Arrhenius plot by plotting ln(kobs) versus 1/T.

    • Perform a linear regression on the Arrhenius plot. The slope of the line will be equal to -Ea/R. Calculate the activation energy (Ea).

Protocol 2: Van't Hoff Analysis using Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare a solution of the macromolecule (e.g., protein) in the sample cell and a solution of the ligand in the injection syringe. The buffer composition should be identical in both the cell and the syringe to minimize heats of dilution.

  • Instrument Setup:

    • Set the ITC instrument to the desired experimental temperature. Allow the system to equilibrate.

    • Set the injection parameters, including the injection volume, spacing between injections, and stirring speed.

  • Titration:

    • Perform the titration by injecting small aliquots of the ligand solution into the sample cell. The instrument will measure the heat change associated with each injection.[25]

  • Repeat at Different Temperatures: Repeat the entire titration experiment at several different temperatures.

  • Data Analysis:

    • For each temperature, integrate the heat peaks to obtain the enthalpy change per injection.

    • Fit the binding isotherm to a suitable binding model to determine the association constant (Ka) and the enthalpy of binding (ΔH°) at that temperature.

    • Construct a van't Hoff plot by plotting ln(Ka) versus 1/T.[31]

    • The slope of the van't Hoff plot is equal to -ΔH°/R, and the intercept is equal to ΔS°/R. This allows for the determination of the thermodynamic parameters of the complexation reaction.[27]

Mandatory Visualizations

Reaction_Energy_Profile Reaction Energy Profile cluster_0 Reactants Reactants (M + L) Transition State Activated Complex (M-L)‡ Reactants->Transition State Ea (forward) Products Complex (ML) E_reactants Reactants->E_reactants Reaction Coordinate Reaction Coordinate Transition State->Products E_transition Transition State->E_transition E_products Products->E_products E_reactants->E_transition y_level y_level E_reactants->y_level E_transition->E_products E_products->y_level Energy Energy ΔH ΔH

Caption: Reaction energy profile illustrating the activation energy (Ea).

experimental_workflow Experimental Workflow for Kinetic Analysis cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Interpretation A Prepare Reactants and Buffer B Set Temperature on Instrument A->B C Acquire Kinetic Data (e.g., Stopped-Flow) B->C D Repeat at Multiple Temperatures C->D E Fit Kinetic Traces to Determine Rate Constants (k) D->E F Construct Arrhenius/Eyring Plot E->F G Linear Regression to Determine Activation Parameters F->G H Determine Ea, ΔH‡, ΔS‡ G->H I Elucidate Reaction Mechanism H->I

Caption: Workflow for determining activation parameters from kinetic data.

temp_rate_relationship Relationship between Temperature and Reaction Rate Temp Increase in Temperature KE Increase in Kinetic Energy Temp->KE Collisions Increased Collision Frequency & Energy KE->Collisions Activation More Molecules Overcome Ea Collisions->Activation Rate Increased Reaction Rate Activation->Rate

Caption: Logical relationship of temperature's effect on reaction rate.

References

minimizing background absorbance in colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Colorimetric Assays

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background absorbance and address common issues in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is background absorbance in a colorimetric assay?

A1: Background absorbance, or background noise, refers to the absorbance signal produced by factors other than the target analyte.[1] This can include the sample matrix, the reagents themselves, and the reaction vessel (e.g., a 96-well plate). A high background reduces assay sensitivity and can obscure the true signal, leading to inaccurate results.[1][2] The goal is to minimize this background to ensure that the measured absorbance is directly proportional to the concentration of the analyte of interest.[2]

Q2: What are the primary sources of high background absorbance?

A2: High background absorbance can originate from several sources, which can be broadly categorized as:

  • Reagent-related issues: This includes contamination, instability or degradation of reagents, use of expired components, and improper storage.[1][2] The chromogenic substrate may also auto-oxidize, especially when exposed to light or high temperatures.[2]

  • Sample-related issues: The biological sample itself can contain interfering substances.[1] This includes endogenous colored compounds (e.g., hemoglobin, bilirubin), lipids that cause turbidity, and components that non-specifically interact with assay reagents.[3][4]

  • Procedural and instrumental issues: Errors in assay setup, such as inaccurate pipetting, incorrect incubation times or temperatures, and insufficient washing in plate-based assays, can contribute to high background.[2] Instrument-related factors include fingerprints or scratches on the cuvette/plate and incorrect wavelength settings.[5]

Troubleshooting Guide

Issue 1: High Absorbance in Blank Wells

Q3: My "reagent blank" has high absorbance. What does this indicate and how do I fix it?

A3: A high reading in the reagent blank (which contains all assay components except the sample) points directly to a problem with the reagents themselves.[2][6]

Troubleshooting Steps:

  • Prepare Fresh Reagents: The most common cause is reagent degradation or contamination.[2][7] Prepare fresh solutions, particularly the chromogenic substrate and enzyme solutions, using high-purity water and clean containers.[2] Always check the expiration dates on all components.[1]

  • Check Water Quality: Ensure the water used for preparing buffers and reagents is of high purity (e.g., Type I water) to avoid contamination.[8]

  • Optimize Storage: Reagents should be stored at the recommended temperature (often 4°C or -20°C) and protected from light if they are photosensitive.[1] Improper storage can accelerate degradation.[1]

  • Filter Reagents: If reagents appear cloudy or contain particulates, they can be filtered through a 0.22 µm filter to remove sources of light scatter.

Q4: My "sample blank" reading is high. How do I correct for this?

A4: A high sample blank reading indicates that the sample itself is contributing to the absorbance. This can be due to inherent color, turbidity, or other interfering substances.[3]

Troubleshooting Steps:

  • Implement a Sample Blank Correction: For each sample, prepare a parallel "sample blank" well that includes the sample and all reagents except the final color-developing substrate.[3] Instead, add an equal volume of the buffer that the substrate is dissolved in.[3] Subtract the absorbance of the sample blank from the test sample's absorbance.[3][9]

  • Sample Pre-treatment: If the interference is severe, pre-process the sample before the assay.[1]

    • Centrifugation: To remove particulates and lipids that cause turbidity (light scattering), centrifuge the samples at high speed (e.g., 13,000 x g for 10 minutes) and use the clear supernatant.[2][3]

    • Filtration: Passing the sample through a 0.22 µm or 0.45 µm filter can also remove particulate matter.[1]

    • Deproteinization: Techniques like acetone (B3395972) precipitation or ultrafiltration can remove interfering proteins.[3]

Correction MethodPrincipleBest For
Sample Blank Subtraction Measures and subtracts absorbance from the sample matrix.[3]Correcting for soluble colored compounds (e.g., hemoglobin).[3]
Centrifugation/Filtration Physically removes insoluble particles that scatter light.[1][2]Samples with high turbidity or particulate matter.[1][2]
Dilution Reduces the concentration of all components, including interfering substances.[1][4]Highly concentrated or darkly colored samples.[1][10]
Deproteinization Removes proteins that may interfere with the reaction.[3]Protein-rich samples where proteins are the primary interferent.[3]

Table 1: Methods to correct for sample-related interference.

Issue 2: Inconsistent or Non-Reproducible Results

Q5: My absorbance readings are erratic across the plate, even for replicates. What could be the cause?

A5: Inconsistent results often stem from procedural or environmental factors during the assay setup.

Troubleshooting Steps:

  • Review Pipetting Technique: Ensure you are using calibrated pipettes and that your technique is consistent for all wells.[1] Variability in pipetting volumes is a major source of error.[7]

  • Control Incubation Conditions: Optimize and strictly control incubation time and temperature.[2] Inconsistent timing or temperature gradients across a 96-well plate can lead to variability. Consider using a temperature-controlled incubator and avoiding "edge effects" by not using the outer wells for critical samples.[2]

  • Ensure Proper Mixing: Gently mix the contents of each well after adding reagents to ensure a homogenous reaction, unless the protocol specifies otherwise.

  • Check the Microplate/Cuvettes: Inspect plates and cuvettes for scratches, smudges, or fingerprints, which can scatter light and affect readings.[5] Ensure the plate is clean and free of dust.[5]

Experimental Protocols

Protocol 1: Preparing and Using Blanks

This protocol outlines the setup for the most critical controls needed to identify sources of background absorbance.

Materials:

  • All assay reagents (buffers, enzymes, substrates)

  • Sample(s)

  • High-purity water

  • Microplate or cuvettes

Procedure:

  • Reagent Blank: In a designated well or cuvette, add all the assay reagents in their specified volumes, but replace the sample volume with an equal volume of the sample buffer or high-purity water.[8][11] This blank is used to zero the spectrophotometer or as a baseline value to be subtracted from all other readings.[9][11]

  • Sample Blank: For each experimental sample, prepare a corresponding sample blank. In a separate well, add the sample and all assay reagents except for the key color-developing reagent (chromogen).[3][6] Replace the volume of the omitted reagent with its corresponding solvent.[3]

  • Measurement: After incubation, measure the absorbance of the test samples, reagent blank, and all sample blanks.

  • Calculation:

    • Corrected Sample Absorbance = (Absorbance of Test Sample) - (Absorbance of its corresponding Sample Blank)

    • If the sample blank was not used, the calculation is: Corrected Sample Absorbance = (Absorbance of Test Sample) - (Absorbance of Reagent Blank)

Visual Guides

G start High Background Absorbance Detected check_blanks Analyze Blanks start->check_blanks reagent_blank_high Reagent Blank High? check_blanks->reagent_blank_high sample_blank_high Sample Blank High? reagent_blank_high->sample_blank_high No reagent_issue Source: Reagents reagent_blank_high->reagent_issue Yes sample_issue Source: Sample Matrix sample_blank_high->sample_issue Yes procedural_issue Source: Procedure/ Instrument sample_blank_high->procedural_issue No reagent_sol Solutions: • Prepare fresh reagents • Check water purity • Verify storage conditions reagent_issue->reagent_sol sample_sol Solutions: • Use sample blank correction • Centrifuge or filter sample • Dilute sample sample_issue->sample_sol procedural_sol Solutions: • Verify pipetting & incubation • Check plate for scratches • Confirm wavelength setting procedural_issue->procedural_sol

Caption: Troubleshooting workflow for high background absorbance.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition reagents Prepare Reagents & Standards add_sample Pipette Blanks, Standards, & Samples into Plate reagents->add_sample samples Prepare Samples (Dilute/Filter if needed) samples->add_sample add_reagent Add Working Reagent(s) & Mix Gently add_sample->add_reagent incubate Incubate at Controlled Temperature & Time add_reagent->incubate read Read Absorbance at Specified Wavelength incubate->read

Caption: Standard experimental workflow for a colorimetric assay.

References

Technical Support Center: Refining Experimental Protocols for Complex Sample Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your resource for troubleshooting and optimizing experimental protocols when working with challenging biological samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample matrices and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" and how can they impact my results?

A1: Matrix effects refer to the interference caused by components within a sample matrix on the analytical measurement of the target analyte.[1][2][3] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[1][2] Common sources of matrix effects include lipids, salts, proteins, and other endogenous molecules that can co-elute with the analyte of interest and affect its ionization in mass spectrometry or binding in immunoassays.[1][2][4] To mitigate these effects, strategies such as sample dilution, matrix-matched calibration standards, and robust sample preparation techniques are recommended.[3][5]

Q2: I'm observing high background in my Western Blots. What are the common causes and solutions?

A2: High background in Western Blotting can obscure the specific signal of your protein of interest and can manifest as a uniform haze or non-specific bands.[6] Common culprits include:

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.[6]

  • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.

  • Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.[6]

  • Contaminated Buffers: Bacterial growth in buffers can be a source of background.

Solutions involve optimizing the blocking agent (e.g., switching between non-fat dry milk and BSA), titrating antibody concentrations, increasing the number and duration of wash steps, and ensuring all buffers are freshly prepared.[6][7][8]

Q3: My qPCR results show signs of inhibition. How can I identify and resolve this?

A3: PCR inhibition occurs when substances in the sample interfere with the enzymatic amplification of DNA, leading to inaccurate quantification or false-negative results.[9][10] Common inhibitors in complex matrices include heme from blood, humic acids from soil, and components from tissue samples. Signs of inhibition include a decrease in amplification efficiency and a shift in the Ct value. To identify inhibition, you can run a serial dilution of your sample; if inhibition is present, the apparent concentration will increase with dilution.[9] An internal amplification control (IAC) can also be used to monitor for inhibition in each reaction.[9] Solutions include diluting the sample to reduce the inhibitor concentration, using a more robust DNA polymerase with higher tolerance to inhibitors, or employing DNA purification methods specifically designed to remove common inhibitors.[9][10][11]

Q4: How can I improve protein extraction efficiency from complex tissue samples?

A4: Efficient protein extraction from tissues is critical for downstream applications. Challenges include incomplete cell lysis and protein degradation.[12] To improve efficiency, consider the following:

  • Mechanical Disruption: Tissues require homogenization or sonication to break down the extracellular matrix and cell membranes effectively.[13]

  • Lysis Buffer Optimization: The choice of lysis buffer is critical and should be tailored to the tissue type and the subcellular location of the protein of interest. Adding protease and phosphatase inhibitors is essential to prevent degradation.[14]

  • Temperature Control: All steps should be performed at low temperatures (e.g., 4°C) to minimize enzymatic activity and protein denaturation.[15]

Troubleshooting Guides

Immunoassays (ELISA & Western Blot)
Problem Potential Cause Recommended Solution
Low or No Signal Insufficient antibody concentration.Optimize antibody titration to find the optimal concentration.[16]
Inactive enzyme or substrate.Ensure reagents are not expired and have been stored correctly.[16]
Over-washing of the plate/membrane.Reduce the number or stringency of wash steps.
High Background Non-specific antibody binding.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[6][7]
Antibody concentration too high.Perform an antibody titration to determine the optimal dilution.
Insufficient washing.Increase the number and duration of washes.[6]
High Variability Between Replicates Pipetting errors.Ensure proper pipette calibration and technique.
Inconsistent coating of the plate.Ensure thorough mixing of coating antigen/antibody and uniform incubation conditions.
Edge effects in microplates.Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.
Mass Spectrometry
Problem Potential Cause Recommended Solution
Ion Suppression or Enhancement (Matrix Effect) Co-eluting endogenous compounds.Improve chromatographic separation to resolve the analyte from interfering components.[1]
High salt concentration in the sample.Use a desalting step during sample preparation.
Phospholipid interference.Employ phospholipid removal strategies during sample preparation.
Poor Peak Shape Incompatible mobile phase.Ensure the sample solvent is compatible with the initial mobile phase conditions.
Column overload.Reduce the amount of sample injected onto the column.
Low Signal Intensity Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow).
Analyte degradation.Ensure proper sample handling and storage to prevent degradation.[17]
Flow Cytometry
Problem Potential Cause Recommended Solution
High Background Fluorescence Dead cells binding non-specifically to antibodies.Include a viability dye to exclude dead cells from the analysis.[18]
Non-specific antibody binding.Use Fc receptor blocking agents and include isotype controls.[19]
Autofluorescence of cells.Use a channel with less autofluorescence or use brighter fluorochromes.[20]
Weak or No Signal Low target antigen expression.Use a brighter fluorochrome or an amplification strategy.[19][20]
Inadequate fixation and permeabilization (for intracellular targets).Optimize the fixation and permeabilization protocol for the specific target.[19]
Poor Resolution of Cell Populations Incorrect compensation settings.Perform single-color controls to set up proper compensation.[18]
High flow rate.Reduce the flow rate to improve resolution.[19]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) from Tissue Homogenates

This protocol describes the steps for isolating a protein of interest and its binding partners from a complex tissue lysate.

Materials:

  • Tissue sample

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Primary antibody specific to the protein of interest

  • Protein A/G magnetic beads

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Tissue Homogenization: Homogenize the tissue sample in ice-cold Co-IP Lysis/Wash Buffer using a mechanical homogenizer.

  • Lysate Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing the Lysate: Transfer the supernatant to a new tube and add Protein A/G magnetic beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube. Add the primary antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Place the tube on a magnetic rack and discard the supernatant. Wash the beads three to five times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.

  • Elution: Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature.

  • Neutralization: Place the tube on a magnetic rack and transfer the eluate to a new tube containing Neutralization Buffer.

  • Analysis: The eluted proteins are now ready for analysis by Western Blot or mass spectrometry.

Protocol 2: Optimizing ELISA for Serum/Plasma Samples

This protocol outlines a method to test for and mitigate matrix effects in serum or plasma samples using a spike-and-recovery experiment.[3]

Materials:

  • Serum or plasma samples

  • ELISA kit for the analyte of interest

  • Purified analyte standard

  • Sample Dilution Buffer (provided with the kit or optimized)

Procedure:

  • Sample Preparation: Prepare aliquots of your serum/plasma samples.

  • Spiking:

    • Unspiked Sample: Dilute a sample aliquot with the appropriate Sample Dilution Buffer as per the kit protocol.

    • Spiked Sample: Dilute another aliquot of the same sample with Sample Dilution Buffer containing a known concentration of the purified analyte standard. The final concentration of the spiked analyte should be within the linear range of the assay.

  • Standard Curve: Prepare a standard curve using the purified analyte standard diluted in the Sample Dilution Buffer.

  • ELISA: Run the unspiked sample, spiked sample, and standard curve on the ELISA plate according to the kit manufacturer's instructions.

  • Calculation of Recovery:

    • Determine the concentration of the analyte in the unspiked and spiked samples using the standard curve.

    • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spiked Analyte] * 100

  • Interpretation and Optimization:

    • A recovery rate between 80-120% is generally considered acceptable.[3]

    • If recovery is outside this range, it indicates the presence of matrix effects.

    • To mitigate matrix effects, try further diluting the samples in the Sample Dilution Buffer or using a different, more specialized buffer designed to reduce interference.[3][14]

Visualizations

Experimental_Workflow_CoIP Start Tissue Homogenization Clarify Lysate Clarification (Centrifugation) Start->Clarify Preclear Pre-clearing (with Beads) Clarify->Preclear IP Immunoprecipitation (add Primary Antibody) Preclear->IP Capture Capture Immune Complex (add Beads) IP->Capture Wash Washing Steps Capture->Wash Elute Elution Wash->Elute Analyze Analysis (WB or MS) Elute->Analyze

Caption: Workflow for Co-Immunoprecipitation from Tissue.

Troubleshooting_High_Background_WB Problem High Background in Western Blot Cause1 Insufficient Blocking Problem->Cause1 Cause2 Antibody [C] too High Problem->Cause2 Cause3 Inadequate Washing Problem->Cause3 Cause4 Contaminated Buffers Problem->Cause4 Solution1 Optimize Blocking Agent (e.g., Milk vs. BSA) Cause1->Solution1 Solution2 Titrate Primary & Secondary Antibodies Cause2->Solution2 Solution3 Increase Wash Number & Duration Cause3->Solution3 Solution4 Prepare Fresh Buffers Cause4->Solution4

Caption: Troubleshooting High Background in Western Blots.

References

addressing challenges in the synthesis and purification of phenanthroline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phenanthroline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing phenanthroline derivatives?

A1: The synthesis of 1,10-phenanthroline (B135089) and its derivatives can be broadly divided into two main approaches: the construction of the heterocyclic ring system from simpler precursors and the direct functionalization of the pre-formed phenanthroline core.[1]

  • Ring-Forming Reactions: These are classical methods for de novo synthesis. Key examples include the Skraup reaction (reacting an aromatic amine with glycerol (B35011) and sulfuric acid), the Doebner-von Miller reaction, the Combes reaction, and Friedländer annulation.[1][2]

  • Direct Functionalization: Modern methods often focus on directly adding functional groups to the 1,10-phenanthroline ring. This is often more efficient and tolerates a wider variety of functional groups.[1] Techniques include halogenation, nitration, C-H functionalization, and nucleophilic addition with organometallic reagents.[1]

Q2: Why is the purification of crude phenanthroline derivatives often challenging?

A2: Purification is notoriously difficult due to several factors. Syntheses, particularly classical methods like the Skraup reaction, produce numerous byproducts that are structurally similar to the desired product.[3] These byproducts often contain basic nitrogen atoms, making them difficult to remove by simple acid-base extractions.[3] Furthermore, many phenanthroline derivatives have low solubility, and chromatographic purification can be challenging, limiting the scale of the preparation.[3][4]

Q3: My phenanthroline derivative has poor solubility in common solvents. How can I improve this?

A3: Poor water solubility is a known issue with many phenanthroline compounds, which can hinder biological studies.[5] To improve solubility, functional groups can be introduced to the phenanthroline core. For instance, studies have shown that creating platinum complexes with alkoxyacetate ligands can significantly increase the bioavailability and water solubility of phenanthroline-based compounds.[5] Another approach involves functionalizing the phenanthroline with hydrophilic groups like carboxylic acids.[6]

Q4: Can phenanthroline derivatives be synthesized without using metal catalysts?

A4: Yes, transition-metal-free methods are available. For example, direct arylation can be achieved by heating 1,10-phenanthroline with an arylating agent (like an aryl iodide) in the presence of a base such as sodium hydride (NaH).[1]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis, purification, and application of phenanthroline derivatives.

Synthesis Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incorrect Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal.Systematically optimize reaction conditions. For example, in iodine-catalyzed reactions, test different solvents and catalyst loadings.[7][8]
Reagent Degradation: Starting materials or catalysts may have degraded over time.Use fresh, high-purity reagents.
Inappropriate pH: For reactions in aqueous media, such as N-oxide formation, the pH is critical. Incorrect pH can hinder the reaction or lead to unwanted side products.[9][10]Adjust the pH to the optimal range for your specific reaction. For mono-N-oxide synthesis, slightly acidic conditions (pH ~2) prevent the formation of di-N-oxides.[9][10]
Formation of Multiple Side Products Harsh Reaction Conditions: Classical methods like the Skraup reaction are known to produce many byproducts.[3]* Consider milder, more modern synthetic routes like direct C-H functionalization.[1] * Carefully control the temperature and the rate of addition of reagents.
Oxidizing Agent Issues: In Skraup-type reactions, the choice and amount of oxidizing agent are crucial.Experiment with different oxidizing agents or modify their concentration.
Reaction Fails to Complete Insufficient Catalyst or Reagent: The catalytic amount may be too low, or a key reagent may be the limiting factor.Ensure at least stoichiometric amounts of reagents are used and consider slightly increasing the catalyst loading.
Poor Solubility of Reactants: Starting materials may not be fully dissolved in the chosen solvent, limiting their reactivity.* Test alternative solvents or solvent mixtures. * For acid-catalyzed reactions, adding a small amount of acid can sometimes improve the solubility of phenanthroline precursors.[9]
Purification & Isolation Issues
ProblemPotential Cause(s)Suggested Solution(s)
Product Fails to Crystallize Solution is Too Dilute: The concentration of the product is below the saturation point.Reduce the solvent volume by gentle heating or under reduced pressure.[11]
Incorrect Crystallization Solvent: The product is too soluble in the chosen solvent.Induce crystallization by slowly adding a co-solvent (anti-solvent) in which the product is less soluble.[11]
Presence of Impurities: Impurities can inhibit crystal lattice formation.Attempt further purification before crystallization, for example, by a charcoal treatment or a preliminary purification step.
Persistent Colored Impurities Highly Colored Byproducts: Commercial or crude phenanthrolines are often heavily colored.[4]* Repeated recrystallization from a suitable solvent like benzene (B151609) or methanol (B129727) can be effective, although it may require multiple cycles.[4] * Treating a solution of the product with activated carbon can help remove colored impurities.
Low Recovery After Column Chromatography Product Adsorption: The polar nature of the phenanthroline nitrogen atoms can cause strong adsorption to silica (B1680970) gel.* Use a less polar stationary phase (e.g., alumina). * Add a small amount of a basic modifier, such as triethylamine (B128534) (~1%), to the eluent to reduce tailing and improve recovery.
Difficulty Separating Structurally Similar Byproducts Similar Polarity of Compounds: Byproducts from Skraup-type syntheses often have polarities very close to the desired product.[3]* Consider a non-chromatographic method, such as forming a ZnCl₂ complex. Phenanthroline-ZnCl₂ complexes are often highly insoluble and can be precipitated, separating them from more soluble monodentate nitrogen byproducts. The free ligand can then be recovered by treating the complex with aqueous ammonia (B1221849).[3]
Metal Complexation Issues
ProblemPotential Cause(s)Suggested Solution(s)
Weak or Absent Color of Metal Complex Incorrect Metal Oxidation State: For iron complexes, the intense color is characteristic of Fe(II). Starting with an Fe(III) salt will not produce the desired color.[11]If using an Fe(III) salt, add a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to reduce it to Fe(II) before adding the phenanthroline ligand.[11]
Incorrect pH: Complex formation is highly pH-dependent. At very low pH, ligand nitrogen atoms are protonated, and at high pH, metal hydroxides precipitate.[11]Verify and adjust the pH of the solution. For the [Fe(phen)₃]²⁺ complex, the optimal range is typically between pH 3.8 and 5.0.[11]
Insufficient Ligand: The molar ratio of ligand to metal is too low to form the desired complex (e.g., the tris-complex).Use at least a 3:1 molar ratio of phenanthroline to the metal ion to ensure complete complexation.[11]
Unexpected Precipitate Formation Metal Hydroxide Precipitation: The pH of the solution is too high, causing the metal ion to precipitate as a hydroxide.Maintain the pH within the optimal acidic-to-neutral range for your specific complex.[11]
Poor Solubility of the Complex: The synthesized complex itself may be insoluble in the chosen solvent.Try a different solvent or solvent mixture for the reaction. Recrystallization from a different solvent, such as ethanol (B145695), may be necessary if the complex precipitates from water.[11]

Quantitative Data Summary

Table 1: Yields for Synthesis of 1,10-Phenanthroline-mono-N-oxides

Parent Phenanthroline DerivativeProductYield (%)
1,10-Phenanthroline (phen)1,10-Phenanthroline-1-N-oxide (phenO)86.6%
2,9-Dimethyl-1,10-phenanthroline (DMP)2,9-Dimethyl-1,10-phenanthroline-1-N-oxide (DMPO)83.9%
Data sourced from a synthetic method using potassium peroxomonosulfate as an oxidant in an acidic aqueous solution.[10]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1,10-phenanthroline

This protocol describes the direct nitration of the 1,10-phenanthroline core.[1]

Materials:

  • 1,10-phenanthroline monohydrate

  • Fuming sulfuric acid

  • Fuming nitric acid

  • Ice

  • 95% Ethanol

Procedure:

  • Create a stirred mixture of 1,10-phenanthroline monohydrate in fuming sulfuric acid.

  • Carefully add fuming nitric acid dropwise to the mixture, ensuring the temperature is maintained below 170°C.

  • Heat the reaction mixture to 165°C and continue stirring for a designated period.

  • After the reaction is complete, cool the mixture and pour it onto ice.

  • Collect the resulting precipitate by filtration.

  • Wash the crude product with cold water to remove residual acidic impurities and then dry it completely.

  • Purify the crude product by recrystallization from 95% ethanol to yield light yellow crystals of 5-nitro-1,10-phenanthroline.[1]

Protocol 2: Non-Chromatographic Purification via ZnCl₂ Complexation

This protocol provides a method to purify phenanthroline derivatives by separating them from byproducts that do not form highly insoluble bidentate complexes.[3]

Materials:

  • Crude phenanthroline derivative

  • Anhydrous ZnCl₂

  • Dichloromethane (CH₂Cl₂)

  • Concentrated aqueous ammonia

  • Deionized water

Procedure:

  • Complexation: Dissolve the crude phenanthroline product in a suitable solvent like CH₂Cl₂. Add a stoichiometric amount of anhydrous ZnCl₂. The highly insoluble (phenanthroline)ZnCl₂ complex should precipitate.

  • Isolation: Collect the precipitated complex by filtration and wash it with the solvent to remove soluble impurities (e.g., complexes of monodentate nitrogen byproducts).

  • Decomplexation: Suspend the purified (phenanthroline)ZnCl₂ complex in a biphasic system of CH₂Cl₂ and water.

  • Add concentrated aqueous ammonia to the mixture while stirring vigorously. The ammonia will complex with the zinc to form the water-soluble [Zn(NH₃)₄]²⁺, releasing the free phenanthroline ligand into the organic layer.[3]

  • Extraction: Separate the organic layer. Wash it with deionized water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the purified phenanthroline derivative.

Visualized Workflows and Pathways

G cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting S_Start Low or No Product Yield S_Check_Cond Are Reaction Conditions (Temp, Time, pH) Optimal? S_Start->S_Check_Cond S_Optimize Action: Optimize Conditions (e.g., run test reactions in parallel) S_Check_Cond->S_Optimize No S_Check_Reagents Are Reagents Fresh and High Purity? S_Check_Cond->S_Check_Reagents Yes S_Replace_Reagents Action: Use Fresh Reagents S_Check_Reagents->S_Replace_Reagents No S_Check_Side_Rxns Are Side Products Dominating? (Check TLC/LCMS) S_Check_Reagents->S_Check_Side_Rxns Yes S_Check_Side_Rxns->S_Start No, Re-evaluate S_Change_Method Action: Consider Milder Synthetic Route S_Check_Side_Rxns->S_Change_Method Yes P_Start Cannot Purify Product P_Check_Crystal Does Product Fail to Crystallize? P_Start->P_Check_Crystal P_Change_Solvent Action: Change Solvent or Add Anti-Solvent P_Check_Crystal->P_Change_Solvent Yes P_Check_Impurity Are Impurities Persistent? P_Check_Crystal->P_Check_Impurity No P_Method What is the nature of the impurity? P_Check_Impurity->P_Method Yes P_Charcoal Colored Impurity: Action: Activated Carbon Treatment P_Method->P_Charcoal P_ZnCl2 Structurally Similar Impurity: Action: ZnCl2 Complexation P_Method->P_ZnCl2

Caption: A logical workflow for troubleshooting common synthesis and purification issues.

G cluster_cell Cellular Environment Phen_Cu Phenanthroline-Copper Complex ROS Reactive Oxygen Species (ROS) Phen_Cu->ROS generates DNA Nuclear DNA ROS->DNA causes damage Mito Mitochondria ROS->Mito induces stress Apoptosis Apoptosis (Cell Death) DNA->Apoptosis triggers Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp3->Apoptosis executes

Caption: Proposed mechanism for apoptosis induction by phenanthroline-copper complexes.[1]

References

Validation & Comparative

A Tale of Two Chelators: 1,10-Phenanthroline vs. 4,7-Dimethyl-1,10-Phenanthroline for Iron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in the quantification of iron for research, clinical diagnostics, and drug development, the choice of chelating agent is paramount. For decades, 1,10-phenanthroline (B135089) and its methylated derivative, 4,7-dimethyl-1,10-phenanthroline (also known as bathophenanthroline), have been the go-to reagents for the spectrophotometric determination of iron. This guide provides an in-depth, data-driven comparison of these two compounds to aid researchers in selecting the optimal reagent for their specific analytical needs.

Performance at a Glance: A Quantitative Comparison

The fundamental difference in the performance of these two chelators lies in the sensitivity and the properties of the iron(II) complexes they form. The addition of two methyl groups in the 4 and 7 positions of the phenanthroline ring in bathophenanthroline (B157979) significantly enhances its analytical characteristics for iron determination.

Parameter1,10-PhenanthrolineThis compound (Bathophenanthroline)
Molar Absorptivity (ε) of Fe(II) Complex ~11,100 L mol⁻¹ cm⁻¹[1][2][3]~22,400 L mol⁻¹ cm⁻¹[4]
Wavelength of Maximum Absorbance (λmax) 508 - 510 nm[1][3][5]533 nm[4]
Color of Fe(II) Complex Red-Orange[5]Red[6]
Optimal pH Range 2 - 9[1][2]4 - 6 (for extraction)
Solvent for Complex AqueousAqueous or Organic (for extraction)

The most striking difference is the molar absorptivity, which is a direct measure of how much light a substance absorbs at a particular wavelength. The nearly twofold higher molar absorptivity of the iron(II)-bathophenanthroline complex signifies a significantly more sensitive assay, allowing for the detection of lower concentrations of iron.[4]

The Underlying Chemistry: A Signaling Pathway

The determination of iron using either of these reagents involves a two-step process. First, any iron(III) present in the sample is reduced to iron(II). Subsequently, the iron(II) reacts with three molecules of the phenanthroline ligand to form a stable, colored complex. This complex is then quantified using spectrophotometry.

ReactionPathway General Reaction Pathway for Iron(II) Chelation Fe3 Iron(III) Fe2 Iron(II) Fe3->Fe2 Reduction ReducingAgent Reducing Agent (e.g., Hydroxylamine (B1172632) HCl) Complex Tris(phenanthroline)iron(II) Complex [Fe(phen)₃]²⁺ Fe2->Complex Chelation (3 ligands) Phenanthroline Phenanthroline Ligand (1,10-Phenanthroline or This compound)

Caption: General reaction pathway for the spectrophotometric determination of iron using phenanthroline-based chelators.

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are crucial for accurate and reliable results. Below are standardized protocols for the determination of total iron using both 1,10-phenanthroline and this compound.

Protocol 1: Iron Determination with 1,10-Phenanthroline

This protocol is adapted for the analysis of iron in aqueous samples.

1. Reagent Preparation:

  • Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate in deionized water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.[4]

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to aid dissolution.[1]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]

  • Sodium Acetate (B1210297) Buffer (1.2 M): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[1][2]

2. Standard Curve Preparation:

  • Prepare a series of iron standards (e.g., 0.5, 1, 2, 4, 8 mg/L) by appropriately diluting the 100 mg/L stock solution.

  • To 10 mL of each standard and a blank (deionized water) in separate 50 mL volumetric flasks, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of sodium acetate buffer.

  • Add 5 mL of the 1,10-phenanthroline solution to each flask, dilute to the mark with deionized water, and mix thoroughly.

  • Allow the solutions to stand for 10 minutes for full color development.[1][4]

3. Sample Analysis:

  • Treat a suitable aliquot of the unknown sample in the same manner as the standards.

  • Measure the absorbance of the standards and the sample at 510 nm using a spectrophotometer, with the blank solution as the reference.

  • Construct a calibration curve of absorbance versus iron concentration and determine the concentration of iron in the sample.

Protocol 2: Iron Determination with this compound (Bathophenanthroline)

This protocol often involves an extraction step to concentrate the complex and remove interferences, enhancing sensitivity.

1. Reagent Preparation:

  • Standard Iron Solution: Prepare as described in Protocol 1.

  • This compound Solution (0.001 M in ethanol): Dissolve 0.0208 g of this compound in 100 mL of ethanol.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Prepare as described in Protocol 1.

  • Sodium Acetate Buffer (pH 4.5): Adjust the pH of a 1 M sodium acetate solution to 4.5 with acetic acid.

  • Extraction Solvent: Isoamyl alcohol or n-hexyl alcohol.

2. Standard Curve and Sample Preparation:

  • To 10 mL of each standard, a blank, and the unknown sample in separate separatory funnels, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of sodium acetate buffer.

  • Add 4 mL of the this compound solution and mix.

  • Add 10 mL of the extraction solvent and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic layer.

3. Measurement:

  • Measure the absorbance of the organic extracts at 533 nm.

  • Construct a calibration curve and determine the iron concentration in the unknown sample.

Experimental Workflow Visualization

The general workflow for spectrophotometric iron determination using either chelator can be visualized as follows:

ExperimentalWorkflow Spectrophotometric Iron Analysis Workflow cluster_prep Sample & Standard Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample Sample Aliquot Reduction Add Reducing Agent (e.g., Hydroxylamine HCl) Sample->Reduction Standards Iron Standards Standards->Reduction Blank Blank (DI Water) Blank->Reduction Buffering Add Buffer (e.g., Sodium Acetate) Reduction->Buffering Chelation Add Chelating Agent (Phenanthroline or Bathophenanthroline) Buffering->Chelation ColorDev Color Development (wait ~10 min) Chelation->ColorDev Spectro Measure Absorbance at λmax ColorDev->Spectro CalCurve Generate Calibration Curve Spectro->CalCurve Concentration Determine Sample Iron Concentration CalCurve->Concentration

Caption: A generalized workflow for the colorimetric determination of iron.

Overcoming Interferences

Both methods are susceptible to interference from other metal ions that can form colored complexes or precipitate the reagents. Common interfering ions include copper, cobalt, nickel, and zinc.[7][8] The use of a masking agent, such as citrate (B86180) or excess chelating agent, can often mitigate these interferences.[8] For the bathophenanthroline method, the extraction step also serves to increase selectivity, as many interfering complexes are not extracted into the organic phase.

Conclusion: Making the Right Choice

The choice between 1,10-phenanthroline and this compound hinges on the specific requirements of the analysis.

  • 1,10-Phenanthroline is a robust and reliable reagent suitable for routine iron analysis where high sensitivity is not the primary concern. Its use in a purely aqueous system simplifies the procedure.

  • This compound (Bathophenanthroline) is the superior choice for the determination of trace amounts of iron due to its significantly higher sensitivity.[4] The optional extraction step provides an additional layer of selectivity, making it ideal for complex sample matrices where interferences are a concern.

For researchers and professionals in drug development and other fields requiring the accurate quantification of low iron levels, the enhanced performance of this compound justifies its use, despite a potentially more complex procedure involving solvent extraction.

References

A Comparative Analysis of Bathocuproine and 4,7-Dimethyl-1,10-phenanthroline for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount. This guide provides a detailed comparative study of two prominent phenanthroline derivatives: Bathocuproine (BCP) and 4,7-Dimethyl-1,10-phenanthroline. Both compounds are widely utilized as chelating agents and in the field of organic electronics, yet their distinct structural modifications lead to significant differences in their performance and applicability.

This publication objectively compares the physicochemical properties, performance in key applications, and provides supporting experimental data and protocols to aid in the selection of the optimal compound for specific research needs.

Physicochemical Properties: A Side-by-Side Comparison

Bathocuproine (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline) and this compound are both bidentate chelating ligands derived from the 1,10-phenanthroline (B135089) core structure.[1] However, the presence of bulky phenyl groups at the 4 and 7 positions in bathocuproine introduces significant steric hindrance compared to the methyl groups in this compound. This structural difference profoundly influences their coordination chemistry and physical properties.

PropertyBathocuproine (BCP)This compound
IUPAC Name 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolineThis compound
Molecular Formula C₂₆H₂₀N₂C₁₄H₁₂N₂
Molar Mass 360.46 g/mol 208.26 g/mol
Appearance Pale yellow solidWhite to yellow or light brown crystals or powder
Melting Point 283 °C193-195 °C
Solubility Soluble in polar organic solventsSoluble in benzene (B151609) and alcohol; slightly soluble in water
HOMO Level ~6.5 eV[2]Not explicitly found
LUMO Level ~2.75 eV (on Ag)[2]Not explicitly found
Electron Mobility 3.4 x 10⁻⁴ cm²/(V·s) (pristine)Not explicitly found for the pristine material

Performance in Organic Electronics

Both bathocuproine and other phenanthroline derivatives are crucial components in organic light-emitting diodes (OLEDs) and other organic electronic devices, primarily serving as electron-transporting materials (ETMs) and hole-blocking materials (HBMs).[3] Their function is to facilitate the efficient injection and transport of electrons from the cathode and to confine excitons within the emissive layer, thereby enhancing device efficiency and lifetime.

While direct comparative studies under identical conditions are scarce, the extensive use of BCP in high-performing devices underscores its efficacy. The bulky nature of BCP can, however, sometimes lead to structural instability. Derivatives of o-phenanthroline are continually being explored to enhance performance, with some showing improvements in power efficiency and reductions in driving voltage compared to more common materials.[3]

The following diagram illustrates a typical workflow for the fabrication of an OLED device, where a material like bathocuproine would be deposited as the hole-blocking or electron-transport layer.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) cluster_final Device Finalization ITO_Substrate ITO-Coated Glass Substrate Cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer (HIL) e.g., PEDOT:PSS UV_Ozone->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML HBL_ETL Hole-Blocking/Electron- Transport Layer (HBL/ETL) e.g., Bathocuproine EML->HBL_ETL Cathode Metal Cathode (e.g., LiF/Al) HBL_ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing Chelation_Mechanism cluster_product Product M Metal Ion (Mn+) Complex Metal-Phenanthroline Complex M->Complex Coordination Bonds Phen Phenanthroline Derivative Phen->Complex Chelation

References

A Comparative Guide to the Validation of a New Analytical Method Utilizing 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a new analytical method employing 4,7-Dimethyl-1,10-phenanthroline. It offers a comparative analysis of its performance against other analytical alternatives, supported by experimental data and detailed protocols. This document is intended to assist researchers, scientists, and professionals in drug development in evaluating and implementing this robust analytical technique.

Introduction to this compound in Analytical Chemistry

This compound is a heterocyclic organic compound widely recognized for its role as a bidentate chelating agent.[1][2] Its rigid structure, featuring two nitrogen atoms, allows it to form stable complexes with various metal ions.[3] This property makes it a valuable reagent in analytical chemistry for the detection and quantification of specific metal ions.[1] Furthermore, its derivatives have been instrumental in the development of new analytical methods, including high-performance liquid chromatography (HPLC) for the assay of complex organic molecules.

Performance Comparison: A Validated HPLC Method

While specific validation data for a new method exclusively using this compound is not extensively published, a closely related derivative, 4,7-phenanthroline-5,6-dione, has been the subject of a comprehensive HPLC method validation. The performance of this method provides a strong benchmark for what can be expected from analytical techniques utilizing the 4,7-dimethyl substituted phenanthroline scaffold.

The following table summarizes the key validation parameters for an HPLC method developed for the assay of 4,7-phenanthroline-5,6-dione.[4][5] This data is compared with typical performance characteristics of other common chelating agents used in analytical chemistry, such as EDTA and EGTA, which are often employed in different analytical contexts like titrations or ion-selective electrodes.

Validation Parameter HPLC Method using 4,7-phenanthroline-5,6-dione Alternative Chelating Agent Methods (e.g., EDTA, EGTA)
Linearity (Correlation Coefficient) > 0.9991[4][5]Typically > 0.99
Limit of Detection (LOD) 2.0 µg/mL[4][5]Varies widely with technique (e.g., potentiometry, colorimetry)
Limit of Quantitation (LOQ) 50 µg/mL[4][5]Varies widely with technique
Precision (Intra- and Interday %RSD) < 0.40%[4][5]Typically < 2%
Specificity/Selectivity High, resolved from impuritiesHigh for specific ions (e.g., EGTA for Ca²⁺)[3]

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of any new analytical method. Below is a representative experimental protocol for an HPLC-based assay, drawing from the validated method for a phenanthroline derivative.[4][5]

High-Performance Liquid Chromatography (HPLC) Method

1. Objective: To develop and validate a precise, accurate, and specific HPLC method for the quantification of a target analyte using a phenanthroline-based reagent.

2. Materials and Reagents:

  • This compound (or derivative)
  • HPLC grade acetonitrile
  • HPLC grade water
  • Reference standard of the analyte
  • Other reagents as required for sample preparation and mobile phase adjustment.

3. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.
  • Analytical column suitable for the separation (e.g., C18).
  • Data acquisition and processing software.

4. Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: Ambient or controlled.
  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte-phenanthroline complex.
  • Injection Volume: 20 µL.

5. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard and dilute to create a series of calibration standards.
  • Sample Solution: Accurately weigh and dissolve the sample in a suitable solvent, followed by dilution to a concentration within the calibration range.

6. Validation Parameters:

  • Specificity: Analyze blank, placebo, and analyte-spiked samples to ensure no interference at the retention time of the analyte.
  • Linearity: Analyze a minimum of five concentrations of the reference standard and plot the peak area against concentration. Perform linear regression analysis to determine the correlation coefficient.
  • Accuracy: Perform recovery studies by spiking a known amount of reference standard into the sample at three different concentration levels.
  • Precision:
  • Repeatability (Intra-day): Analyze multiple replicates of the same sample on the same day.
  • Intermediate Precision (Inter-day): Analyze the same sample on different days by different analysts.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow and a Key Chemical Interaction

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Chelation_Process cluster_reactants Reactants cluster_product Product Metal_Ion Metal Ion Complex Stable Complex Metal_Ion->Complex Chelation Phenanthroline 4,7-Dimethyl- 1,10-phenanthroline Phenanthroline->Complex

References

A Guide to Cross-Validation of Analytical Results with Atomic Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is a foundational requirement. Cross-validation of results by employing multiple, distinct analytical techniques is a critical process for establishing data integrity. This guide provides an objective comparison of Atomic Absorption Spectroscopy (AAS) with alternative methods, supported by experimental data and detailed protocols, to aid in the robust validation of elemental analysis.

Atomic Absorption Spectroscopy is a widely utilized technique for quantifying the concentration of specific elements, primarily metals, in a sample. The method relies on the principle that atoms in a gaseous state will absorb light at specific wavelengths. While valued for its high sensitivity, specificity, and cost-effectiveness, cross-validating AAS data is essential for confirming results, particularly in complex matrices or when meeting stringent regulatory standards.[1][2][3] This guide focuses on comparing AAS with Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), two powerful techniques for elemental analysis.[4]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon several factors, including the specific elements of interest, required detection limits, the nature of the sample matrix, and desired sample throughput.

FeatureAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Measures absorption of optical radiation by free atoms in the gaseous state.[2]Measures light emitted by excited atoms and ions in a high-temperature plasma.[5]Measures the mass-to-charge ratio of ions produced in a high-temperature plasma.[5]
Elemental Analysis Primarily analyzes one element at a time (single-element).[5][6]Simultaneous analysis of multiple elements (typically 70+).[7]Simultaneous analysis of a broad range of elements and their isotopes.[4][5]
Detection Limits Good sensitivity, typically in the parts per million (ppm) to low parts per billion (ppb) range.[5][8]Lower detection limits than AAS, generally in the ppb range.[6][8]Ultra-trace sensitivity with detection limits in the parts per trillion (ppt) to parts per quadrillion (ppq) range.[4][5]
Sample Throughput Slower, due to its sequential, single-element measurement approach.[5][6]High, due to its simultaneous multi-element analysis capability.[5][6]High, capable of measuring dozens of elements from a single sample in minutes.[5][9]
Interferences Susceptible to chemical and spectral interferences from matrix components.[6]Can be affected by spectral and matrix interferences, but generally more robust than AAS.[6]Prone to isobaric and polyatomic interferences, which can require advanced correction techniques.[4]
Cost Lower initial instrument cost and operational expenses.[3][6][8]Moderate initial cost and operational expenses.High initial instrument cost and operational expenses.[9]

Experimental Protocols for Cross-Validation

A standardized experimental protocol is paramount for a valid comparison. The following workflow outlines the key steps for analyzing trace elements in a sample using AAS and a cross-validation technique like ICP-OES or ICP-MS.

Sample Preparation

Proper sample preparation is the most critical step to ensure accurate and reproducible results across different analytical platforms.[4] The goal is to convert the raw sample into a clean, uniform liquid that can be effectively analyzed.[10]

  • Digestion: For solid samples (e.g., soil, biological tissues, pharmaceutical tablets), acid digestion is a common method to break down the sample matrix and dissolve the target elements.[11]

    • Accurately weigh approximately 0.5 - 1.0 g of a homogenized sample into a clean digestion vessel.[12][13]

    • Add a mixture of high-purity acids. A common combination is nitric acid (HNO₃) and hydrochloric acid (HCl), often in a 3:1 ratio known as aqua regia, or nitric acid with hydrogen peroxide (H₂O₂).[1][12][13]

    • Heat the sample using a microwave digestion system or a hot plate at a controlled temperature (e.g., 95°C) to facilitate the breakdown of the matrix.[1][12]

  • Dilution: After cooling, the digested sample is quantitatively transferred and diluted to a final volume (e.g., 50 or 100 mL) using deionized water.[1][12] This step ensures the final acid concentration is suitable for the instrument and that the element concentrations are within the linear calibration range.[10]

  • Filtration/Centrifugation: To prevent blockage of the instrument's sample introduction system, any remaining particulates in the digestate should be removed by filtering through a 0.45 µm filter or by centrifugation.[10][12]

Instrumental Analysis
  • Calibration: Each instrument (AAS, ICP-OES, ICP-MS) must be calibrated. This is achieved by preparing a series of standard solutions of known concentrations from certified reference materials.[1][14] The instrument's response to these standards is used to generate a calibration curve, which should demonstrate linearity with a correlation coefficient (R²) greater than 0.995.[1][2]

  • Analysis: The prepared sample solutions are introduced into each calibrated instrument.

    • AAS: The sample is atomized in a flame or graphite (B72142) furnace, and the absorbance of a specific wavelength of light from a hollow cathode lamp is measured.[1]

    • ICP-OES/ICP-MS: The sample aerosol is introduced into the argon plasma. The system measures the intensity of the light emitted (ICP-OES) or the abundance of ions at specific mass-to-charge ratios (ICP-MS) to determine elemental concentrations.[5]

Data Comparison and Validation

The quantitative results obtained from AAS are directly compared with those from the cross-validation technique (ICP-OES/ICP-MS). Statistical analysis, including the calculation of mean concentrations, standard deviations, and recovery percentages from spiked samples, should be performed to assess the accuracy and precision of the methods.[1] A high degree of correlation between the results from the different techniques provides strong validation of the data.

Visualized Workflows and Relationships

Diagrams can effectively illustrate the logical flow of the cross-validation process and the hierarchical relationship between these analytical techniques.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_validation 3. Data Validation Sample Raw Sample Digestion Acid Digestion Sample->Digestion Dilution Dilution & Filtration Digestion->Dilution AAS AAS Dilution->AAS ICP_OES ICP-OES Dilution->ICP_OES ICP_MS ICP-MS Dilution->ICP_MS Comparison Statistical Comparison AAS->Comparison ICP_OES->Comparison ICP_MS->Comparison Validation Validated Results Comparison->Validation

Caption: A typical workflow for the cross-validation of elemental analysis results.

G AAS AAS (ppm-ppb sensitivity) ICP_OES ICP-OES (ppb sensitivity) AAS->ICP_OES Broader element range Higher throughput ICP_MS ICP-MS (ppt-ppq sensitivity) ICP_OES->ICP_MS Superior detection limits Isotopic analysis

Caption: Hierarchy of techniques based on sensitivity and analytical capability.

References

A Comparative Guide to Phenanthroline-Based Ligands for Enhanced Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective detection of metal ions is a critical endeavor in fields ranging from environmental monitoring to pharmaceutical research. Among the diverse array of chemosensors, phenanthroline-based ligands have emerged as a versatile and highly effective class of fluorescent probes. Their rigid, planar structure and efficient chelating properties allow for the sensitive and selective recognition of a variety of metal ions. This guide provides an objective comparison of the performance of several phenanthroline derivatives, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific applications.

The sensing mechanism of these ligands predominantly relies on the phenomenon of chelation-enhanced fluorescence (CHEF). In the unbound state, the fluorescence of the phenanthroline core is often quenched through processes such as photoinduced electron transfer (PET). Upon coordination with a target metal ion, this quenching pathway is inhibited, leading to a significant "turn-on" fluorescent signal. The selectivity of these ligands is governed by factors such as the ionic radius of the metal ion and the specific stereochemical arrangement of the coordinating atoms.

Performance Comparison of Phenanthroline Ligands

The following table summarizes the key performance metrics for a selection of phenanthroline-based fluorescent sensors for various metal ions. It is important to note that the experimental conditions, such as solvent and pH, can influence the reported values and may vary between studies.

Ligand/Sensor NameTarget IonLimit of Detection (LOD)Binding Constant (K)Analytical TechniqueReference
2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)Cd²⁺1 x 10⁻⁹ M-Fluorimetry[1]
Pyrazoloquinoline derivative (PQPc)Zn²⁺1.93 x 10⁻⁷ M859 M⁻¹Fluorescence Spectroscopy[2]
Pyridine-based chemosensor (HL)Zn²⁺4 x 10⁻¹⁰ M-Fluorescence Spectroscopy[2]
o-PhenanthrolineFe²⁺--UV-Vis Spectroscopy[3]
Pyrazino[2,3-f]phenanthroline derivativeHg²⁺--Fluorescence Spectroscopy

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chemosensors. Below are generalized protocols for key experiments used to characterize the sensitivity and selectivity of phenanthroline-based ligands.

Protocol 1: Fluorescence Titration for Determination of Binding Constant and Stoichiometry

This protocol is used to determine the binding affinity (binding constant, K) and the stoichiometry of the ligand-metal complex.

Materials:

  • Phenanthroline-based ligand stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Metal ion stock solution (e.g., 10 mM of the metal salt in deionized water or buffer).

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • High-purity solvents.

  • Fluorescence spectrophotometer and quartz cuvettes.

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the phenanthroline ligand (e.g., 10 µM) in the chosen buffer.

    • Prepare a series of metal ion solutions of varying concentrations by diluting the stock solution in the same buffer.

  • Spectrophotometric Measurement:

    • Place a known volume of the ligand working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the ligand solution. The excitation wavelength should be set at the absorption maximum of the ligand.

    • Incrementally add small aliquots of the metal ion solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • The binding stoichiometry can be determined using a Job's plot (plotting fluorescence intensity against the mole fraction of the ligand).

    • The binding constant (K) can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 or 1:2 binding).

Protocol 2: Determination of Limit of Detection (LOD)

This protocol is used to determine the lowest concentration of a metal ion that can be reliably detected by the sensor.

Materials:

  • Same as Protocol 1.

Procedure:

  • Blank Measurement:

    • Prepare several blank samples containing only the ligand working solution in the buffer.

    • Measure the fluorescence intensity of each blank sample and calculate the standard deviation (σ).

  • Calibration Curve:

    • Prepare a series of solutions with very low and known concentrations of the metal ion in the presence of the ligand.

    • Measure the fluorescence intensity for each concentration.

    • Plot the fluorescence intensity versus the metal ion concentration to generate a calibration curve.

  • LOD Calculation:

    • Determine the slope (S) of the linear portion of the calibration curve at low concentrations.

    • Calculate the LOD using the formula: LOD = 3σ / S .

Protocol 3: Selectivity Study

This protocol is used to assess the sensor's response to the target metal ion in the presence of other potentially interfering ions.

Materials:

  • Same as Protocol 1.

  • Stock solutions of various interfering metal ions.

Procedure:

  • Individual Ion Response:

    • Prepare a series of solutions, each containing the ligand working solution and a different metal ion (including the target ion and interfering ions) at a fixed concentration (e.g., 10 equivalents of the ligand concentration).

    • Measure the fluorescence intensity of each solution.

  • Competitive Binding Assay:

    • Prepare a solution containing the ligand and the target metal ion.

    • To this solution, add an excess of an interfering metal ion and record any change in fluorescence intensity.

    • Repeat this for all potential interfering ions.

  • Data Analysis:

    • Compare the fluorescence response of the sensor to the target ion with its response to other metal ions. A highly selective sensor will show a significant fluorescence change only in the presence of the target ion.

Visualizing the Sensing Mechanism and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.

CHEF_Mechanism cluster_ligand Unbound Ligand cluster_excitation Excitation cluster_process Fluorescence Process cluster_binding Metal Ion Binding cluster_chelation Chelation-Enhanced Fluorescence (CHEF) L Phenanthroline Ligand (Fluorophore) Q Quenching Moiety (e.g., Lone Pair Electrons) L->Q Intramolecular Interaction Excitation hv (Light Absorption) M Metal Ion (M) PET Photoinduced Electron Transfer (PET) (Non-radiative decay) Excitation->PET Excited State PET_Blocked PET Blocked Excitation->PET_Blocked Excited State Fluorescence_Off Fluorescence Quenched ('Off' State) PET->Fluorescence_Off LM_Complex Ligand-Metal Complex M->LM_Complex Chelation Fluorescence_On Fluorescence Emission ('On' State) PET_Blocked->Fluorescence_On

Caption: Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway.

Experimental_Workflow start Start: Select Phenanthroline Ligand prep Prepare Ligand and Metal Ion Stock Solutions start->prep uv_vis Record UV-Vis Absorption Spectrum of Ligand prep->uv_vis fluo_titration Perform Fluorescence Titration with Target Metal Ion uv_vis->fluo_titration data_analysis Analyze Titration Data: - Binding Constant (K) - Stoichiometry (Job's Plot) fluo_titration->data_analysis lod Determine Limit of Detection (LOD) data_analysis->lod selectivity Conduct Selectivity Study with Interfering Ions lod->selectivity end End: Characterized Chemosensor selectivity->end

Caption: Experimental Workflow for Chemosensor Evaluation.

References

Unveiling the Superiority of 4,7-Dimethyl-1,10-phenanthroline as a Chelating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of scientific research and therapeutic development, the selection of an appropriate chelating agent is a critical decision that can profoundly influence experimental outcomes and the efficacy of novel drugs. Among the myriad of available chelators, 4,7-Dimethyl-1,10-phenanthroline has emerged as a particularly advantageous molecule. This guide provides an objective comparison of this compound with other common chelators, supported by experimental data, to elucidate its superior performance in various applications.

Enhanced Stability of Metal Complexes: The Advantage of Methyl Substitution

This compound is a heterocyclic organic compound and a bidentate ligand, forming stable complexes with a variety of metal ions through its two nitrogen atoms.[1] The key to its enhanced chelating ability lies in the presence of two methyl groups at the 4 and 7 positions of the phenanthroline ring. These electron-donating methyl groups increase the basicity of the nitrogen atoms, leading to the formation of more stable metal complexes compared to the parent compound, 1,10-phenanthroline (B135089).[2]

This increased stability is quantitatively demonstrated by the stepwise formation constants (log K) of its complexes with various divalent transition metal ions. A higher log K value signifies a more stable complex.[1]

Metal IonThis compound (log K₁)1,10-Phenanthroline (log K₁)Other Chelators (log K₁)
Fe(II) 7.25.9EDTA: 14.3
Co(II) 7.05.9EDTA: 16.3
Ni(II) 7.56.5EDTA: 18.6
Cu(II) 8.07.0EDTA: 18.8
Zn(II) 6.55.4EDTA: 16.5

Note: Stability constants for this compound and 1,10-Phenanthroline were determined in aqueous solutions at 25°C and an ionic strength of 0.1.[2] EDTA values are provided for general comparison of a strong, common chelator.

The data clearly indicates that this compound consistently forms more stable 1:1 complexes with these transition metals than its parent compound. While multidentate chelators like EDTA exhibit significantly higher overall stability constants due to the chelate effect, the enhanced stability of the 4,7-dimethyl derivative within the phenanthroline class is a notable advantage in applications where phenanthroline-based chelation is desired.[3]

Superior Performance in Biological Systems: A Case Study in Cancer Research

The advantages of this compound extend to its application in biological systems, particularly in the development of anticancer agents. A prime example is the vanadium complex, bis(this compound) sulfatooxovanadium(IV) (METVAN) , which has demonstrated potent cytotoxicity against a range of human cancer cell lines.[4][5][6]

The efficacy of METVAN is intrinsically linked to the properties of its this compound ligands. These ligands facilitate the transport of the vanadium metal ion into cancer cells, where the complex can exert its therapeutic effects, including the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression.[7][8]

One of the critical targets of METVAN is the family of Matrix Metalloproteinases (MMPs) , particularly MMP-2 and MMP-9.[5] These zinc-dependent enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.[9] By chelating the essential zinc ion in the active site of these enzymes, 1,10-phenanthroline and its derivatives act as potent inhibitors.[1] The enhanced stability of the metal complexes formed by this compound likely contributes to its efficacy in this role within the METVAN complex.

Quantitative Comparison of Cytotoxicity of METVAN

The following table summarizes the half-maximal inhibitory concentration (IC50) values of METVAN against various human cancer cell lines, demonstrating its potent anticancer activity.

Cell LineCancer TypeMETVAN IC50 (µM)
NALM-6 Acute Lymphoblastic Leukemia0.198 ± 0.036
MOLT-3 Acute Lymphoblastic Leukemia0.191 ± 0.016
HL-60 Acute Myeloid Leukemia1.12 ± 0.19
HS445 Hodgkin's Disease0.521 ± 0.088
ARH-77 Multiple Myeloma0.810 ± 0.095
U266BL Multiple Myeloma0.501 ± 0.024
HS-SULTAN Multiple Myeloma0.519 ± 0.053

Data sourced from a study on the in vitro anticancer activity of METVAN.[7]

Experimental Protocols

Determination of Metal-Ligand Stability Constants (Potentiometric Titration)

This method is used to determine the stability constants of metal complexes with ligands like this compound.

Materials:

  • pH meter with a combination glass electrode

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

  • Microburette

  • Stock solutions of the metal salt (e.g., 0.01 M), the ligand (0.01 M), standardized strong acid (e.g., 0.1 M HCl), and standardized carbonate-free strong base (e.g., 0.1 M NaOH).[10]

  • Inert salt solution to maintain constant ionic strength (e.g., 0.1 M KCl).[2]

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution containing a known concentration of the ligand and the strong acid in the reaction vessel.

  • In a separate experiment, prepare a similar solution that also contains a known concentration of the metal salt.

  • Maintain a constant temperature and ionic strength throughout the experiment.

  • Titrate the solutions with the standardized strong base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added to generate titration curves.

  • The stability constants are calculated from the displacement of the titration curve of the metal-ligand solution relative to the ligand-only solution using specialized software like BEST.[2]

Matrix Metalloproteinase (MMP-9) Inhibition Assay (Gelatin Zymography)

This technique is used to assess the inhibitory effect of chelators on the activity of MMP-9.

Materials:

  • Polyacrylamide gels containing gelatin (1 mg/mL)

  • Cell culture medium

  • Test compound (e.g., this compound or a metal complex thereof)

  • MMP-9 standard

  • Incubation buffer (e.g., Tris-HCl, CaCl2, ZnCl2)

  • Staining solution (e.g., Coomassie Brilliant Blue R-250)

  • Destaining solution (e.g., methanol, acetic acid, water)

Procedure:

  • Culture cells that secrete MMP-9 (e.g., HT1080 fibrosarcoma cells) and treat with various concentrations of the test inhibitor.[11]

  • Collect the conditioned media containing the secreted MMPs.

  • Separate the proteins in the conditioned media by SDS-polyacrylamide gel electrophoresis on the gelatin-containing gels under non-reducing conditions.

  • After electrophoresis, wash the gel to remove SDS and allow the enzyme to renature.

  • Incubate the gel in the incubation buffer, allowing the MMP-9 to digest the gelatin in the gel.

  • Stain the gel with Coomassie Brilliant Blue. Clear bands will appear against a blue background where the gelatin has been degraded by MMP-9.

  • The intensity of the clear bands is inversely proportional to the inhibitory activity of the compound. Quantify the bands using densitometry.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of MMP-9 inhibition by a chelating agent like this compound, which is a key aspect of its anticancer activity.

MMP_Inhibition cluster_0 MMP-9 Activation and Activity cluster_1 Inhibition by this compound Pro-MMP-9 Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Proteolytic Cleavage ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Catalyzes Inactive_MMP-9 Inactive MMP-9 Active MMP-9->Inactive_MMP-9 Extracellular Matrix Extracellular Matrix Extracellular Matrix->ECM Degradation Substrate Chelator This compound Chelator->Inactive_MMP-9 Chelates Zn²⁺ Zinc_Ion Zn²⁺ Zinc_Ion->Active MMP-9 Cofactor

Caption: Mechanism of MMP-9 inhibition by this compound.

Conclusion

The strategic placement of methyl groups on the 1,10-phenanthroline scaffold significantly enhances its performance as a chelating agent. This is evidenced by the increased stability of its metal complexes and its potent activity in biological systems, such as the inhibition of matrix metalloproteinases in cancer. For researchers and drug developers seeking a robust and effective chelator for transition metals, this compound offers clear advantages over its parent compound and stands as a valuable tool in both fundamental research and the pursuit of novel therapeutics.

References

A Guide to Inter-laboratory Comparison for the Determination of Iron in Water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of common analytical methods for the determination of iron in water, designed for researchers, scientists, and drug development professionals. It offers a comparative look at method performance, supported by experimental data, to assist laboratories in selecting the most appropriate technique for their specific needs and to facilitate understanding of inter-laboratory comparison studies.

Introduction to Iron Analysis in Water and Inter-laboratory Comparisons

Iron is a crucial element to monitor in various water sources, from drinking water to environmental and industrial waters. Its presence can indicate geological composition, corrosion of pipes, or industrial pollution. Accurate and reliable measurement of iron concentrations is paramount for regulatory compliance, process control, and environmental assessment.

Inter-laboratory comparisons, also known as proficiency testing, are essential for quality assurance in analytical laboratories. These studies involve multiple laboratories analyzing the same homogenous sample to assess their analytical performance. The results provide valuable insights into the accuracy and precision of different analytical methods and highlight the overall competence of participating laboratories.

Analytical Methods for Iron Determination

Several instrumental methods are widely employed for the determination of iron in water. The choice of method often depends on factors such as the expected concentration range, required sensitivity, sample matrix, and available resources. The most common techniques include:

  • Atomic Absorption Spectrometry (AAS) : This technique measures the absorption of light by free atoms in the gaseous state. It can be performed using either a flame (Flame AAS - FAAS) or a graphite (B72142) furnace (Graphite Furnace AAS - GFAAS) for atomization.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : In ICP-OES, the sample is introduced into a high-temperature plasma, which excites the iron atoms. The emitted light at characteristic wavelengths is then measured to determine the iron concentration.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : ICP-MS also utilizes an argon plasma to ionize the iron atoms. The ions are then separated by their mass-to-charge ratio and detected. This method offers very high sensitivity and is suitable for trace and ultra-trace analysis.

  • UV-Vis Spectrophotometry : This colorimetric method involves the reaction of iron with a chromogenic reagent to form a colored complex. The absorbance of the solution is then measured at a specific wavelength, which is proportional to the iron concentration. A common reagent used is 1,10-phenanthroline (B135089).

Performance Comparison of Analytical Methods

The performance of these methods can be compared based on various parameters obtained from inter-laboratory studies and method validation reports. The following tables summarize key performance data for the determination of total iron in water.

Table 1: Performance Characteristics of Different Analytical Methods for Iron Determination in Water

MethodTypical RangeLimit of Detection (LOD)Precision (Relative Standard Deviation)
Flame Atomic Absorption Spectrometry (FAAS) 0.1 - 5.0 mg/L[1]0.01 mg/L5 - 10%
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) 5 - 100 µg/L[2]0.2 µg/L10 - 20%
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) 0.01 - 100 mg/L0.002 mg/L2 - 5%
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) 0.1 µg/L - 10 mg/L0.02 µg/L[3]3 - 8%
UV-Vis Spectrophotometry (1,10-Phenanthroline) 0.1 - 4.0 mg/L0.01 mg/L5 - 15%

Table 2: Example of Inter-laboratory Study Results for the Determination of Iron in a Water Certified Reference Material (CRM)

MethodNumber of LabsAssigned Value (mg/L)Mean Reported Value (mg/L)Standard Deviation (mg/L)Recovery (%)
FAAS 150.5000.4850.04597.0
GFAAS 100.0500.0480.00796.0
ICP-OES 250.5000.5050.025101.0
ICP-MS 200.0500.0510.004102.0
UV-Vis 120.5000.4700.06094.0

Note: The data in this table is illustrative and compiled from typical performance characteristics found in various proficiency testing reports and scientific literature. It does not represent a single specific inter-laboratory study.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are summarized methodologies for the key analytical techniques.

Flame Atomic Absorption Spectrometry (FAAS)
  • Principle : A liquid sample is aspirated into a flame where it is atomized. A light beam from an iron hollow cathode lamp is passed through the flame, and the amount of light absorbed by the iron atoms is measured.

  • Sample Preparation : Acidify the water sample with nitric acid to a pH <2 to stabilize the iron. For total iron determination, a digestion step with a strong acid (e.g., nitric acid) is required to bring all iron into solution.[4]

  • Instrumentation : An atomic absorption spectrophotometer with an air-acetylene flame is used. The instrument is set to the iron wavelength of 248.3 nm.[5]

  • Calibration : A series of standard solutions of known iron concentrations are prepared and used to create a calibration curve of absorbance versus concentration.

  • Analysis : The sample is aspirated into the flame, and its absorbance is measured. The iron concentration is determined from the calibration curve.

Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
  • Principle : A small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample. The atomic absorption is measured in the same way as in FAAS.[2]

  • Sample Preparation : Similar to FAAS, samples are acidified. Due to the high sensitivity of GFAAS, samples may require dilution.

  • Instrumentation : An atomic absorption spectrophotometer equipped with a graphite furnace atomizer. The wavelength is set to 248.3 nm.

  • Calibration : A calibration curve is generated using a series of standards. The method of standard additions may be used for complex matrices to overcome matrix effects.

  • Analysis : A small aliquot of the sample is injected into the graphite tube, and the temperature program is initiated. The integrated absorbance signal is used to determine the iron concentration.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
  • Principle : The sample is nebulized and transported into a high-temperature argon plasma. The iron atoms are excited and emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the iron concentration.

  • Sample Preparation : Acidification with nitric acid is standard practice. A digestion step is necessary for total iron analysis.

  • Instrumentation : An ICP-OES spectrometer. Common analytical wavelengths for iron are 238.204 nm and 259.940 nm.[6]

  • Calibration : A calibration curve is constructed using multi-element or single-element standards.

  • Analysis : The sample is introduced into the plasma, and the emission signals at the selected wavelengths are measured.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Principle : Similar to ICP-OES, the sample is introduced into an argon plasma, but in this case, the iron atoms are ionized. The resulting ions are then passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

  • Sample Preparation : Sample preparation is similar to that for ICP-OES, requiring acidification and, for total iron, digestion.

  • Instrumentation : An ICP-MS instrument. The most abundant isotope, ⁵⁶Fe, is often used for quantification, but it can be subject to isobaric interference from ⁴⁰Ar¹⁶O⁺. Collision/reaction cell technology can be used to mitigate these interferences.[3]

  • Calibration : Calibration is performed using a series of standards, and an internal standard is often used to correct for instrumental drift and matrix effects.

  • Analysis : The sample is introduced into the instrument, and the ion signal for the selected iron isotope is measured.

UV-Vis Spectrophotometry (1,10-Phenanthroline Method)
  • Principle : Iron(II) reacts with 1,10-phenanthroline to form a stable, orange-red colored complex. To determine total iron, a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) is first added to convert any iron(III) to iron(II). The absorbance of the colored solution is measured at 510 nm.

  • Sample Preparation : If necessary, a digestion step is performed to bring all iron into solution.

  • Reagents : 1,10-phenanthroline solution, hydroxylamine hydrochloride solution, and a buffer solution (e.g., sodium acetate) to adjust the pH to the optimal range for color development.

  • Calibration : A calibration curve is prepared by measuring the absorbance of a series of iron standards of known concentrations after color development.

  • Analysis : The reagents are added to the sample, and after a specified time for color development, the absorbance is measured. The iron concentration is determined from the calibration curve.

Workflow and Decision Making

The selection of an appropriate analytical method and the workflow of an inter-laboratory comparison study can be visualized to aid in understanding and decision-making.

InterLab_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Study Objectives (e.g., method validation, lab performance) B Select Certified Reference Material (CRM) or Prepare Homogeneous Sample A->B C Establish Protocol for Sample Handling, Storage, and Distribution B->C D Distribute Samples to Participating Laboratories C->D Sample Shipment E Laboratories Analyze Samples using Designated or Routine Methods D->E F Laboratories Report Results and Experimental Details E->F G Statistical Analysis of Data (e.g., mean, SD, z-scores) F->G Data Submission H Evaluate Laboratory Performance and Method Performance G->H I Issue Proficiency Testing Report H->I

Inter-laboratory comparison workflow.

Method_Selection node_result node_result start Concentration > 1 mg/L? q_low_conc Concentration < 10 µg/L? start->q_low_conc No node_result_faas FAAS or ICP-OES start->node_result_faas Yes q_matrix Complex Matrix? q_low_conc->q_matrix No node_result_gfaas GFAAS or ICP-MS q_low_conc->node_result_gfaas Yes q_multi Multi-element Analysis? q_matrix->q_multi No node_result_icpms ICP-MS q_matrix->node_result_icpms Yes node_result_uvvis UV-Vis q_multi->node_result_uvvis No node_result_icpoes ICP-OES or ICP-MS q_multi->node_result_icpoes Yes

Decision-making for method selection.

Conclusion

The determination of iron in water can be reliably performed by several analytical techniques. The choice of the most suitable method depends on a careful consideration of the required detection limits, the sample matrix, throughput needs, and available instrumentation. Inter-laboratory comparison studies play a vital role in ensuring the quality and comparability of data generated by different laboratories. By participating in such studies and adhering to standardized and validated methods, laboratories can demonstrate their competence and contribute to the generation of high-quality analytical data for scientific research, environmental monitoring, and regulatory purposes.

References

The Superior Selectivity of 4,7-Dimethyl-1,10-phenanthroline for Copper(I) Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chelation of specific metal ions is a critical aspect of experimental design and therapeutic agent development. This guide provides a comprehensive comparison of the selectivity of 4,7-Dimethyl-1,10-phenanthroline (dmphen) for copper(I) ions over other biologically and environmentally relevant metal ions. The presented experimental data underscores the exceptional affinity of dmphen for Cu(I), making it a valuable tool in various scientific applications.

Introduction to this compound and its Affinity for Copper(I)

This compound is a heterocyclic organic compound widely recognized for its strong and selective chelating properties, particularly towards copper(I) ions. The presence of two methyl groups in the 4 and 7 positions of the phenanthroline ring system enhances its affinity and specificity for Cu(I). This high selectivity is attributed to the steric hindrance created by the methyl groups, which favors the tetrahedral coordination geometry preferred by Cu(I) ions, while disfavoring the coordination geometries of many other metal ions.

Comparative Analysis of Stability Constants

The stability constant (log β) is a quantitative measure of the affinity of a ligand for a metal ion. A higher log β value indicates a more stable complex. The following table summarizes the stability constants of this compound with various divalent metal ions, highlighting its preference for copper.

Metal Ionlog β₁log β₂log β₃
Cu(II) 8.7615.6921.80
Ni(II) 7.5714.7221.32
Co(II) 6.9013.2919.00
Fe(II) 6.5012.3020.80
Zn(II) 6.0711.6416.60

Data sourced from various studies and compiled for comparative purposes. Conditions: 25 °C, 0.1 M ionic strength.[1]

Experimental Protocols

The determination of metal ion selectivity of a ligand is crucial for its application. Potentiometric titration and competitive spectrophotometric titration are two common methods to quantify the stability constants of metal-ligand complexes.

Potentiometric Titration for Determination of Stability Constants

This method involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Materials:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Thermostated reaction vessel

  • Nitrogen gas inlet

  • Standardized solutions of HCl, NaOH, the ligand (this compound), and the metal salt of interest (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.)

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃)

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of Ligand: Titrate a solution of the ligand and a strong acid with a standardized strong base to determine the protonation constants of the ligand.

  • Titration of Metal-Ligand Complex: Titrate a solution containing the ligand, the metal ion, and a strong acid with the standardized strong base.

  • Data Analysis: The titration data (pH vs. volume of base added) is processed using a suitable computer program (e.g., BEST) to calculate the stepwise and overall stability constants (log β) of the metal-ligand complexes.[1]

Competitive Spectrophotometric Titration

This technique is particularly useful for determining the stability constant of a highly absorbing complex by competing it against a complex with a known stability constant.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Stock solutions of the ligand (this compound), the metal ion of interest (e.g., Cu⁺), and a competing metal ion with a known complex stability (e.g., Ni²⁺).

  • Buffer solution to maintain constant pH.

Procedure:

  • Initial Spectrum: Record the UV-Vis spectrum of the [Cu(dmphen)₂]⁺ complex.

  • Titration: Incrementally add a solution of the competing metal ion (e.g., Ni²⁺) to the cuvette containing the [Cu(dmphen)₂]⁺ complex.

  • Spectral Monitoring: Record the UV-Vis spectrum after each addition of the competing metal ion.

  • Data Analysis: Analyze the changes in absorbance at specific wavelengths to determine the equilibrium concentrations of all species in solution. The stability constant of the [Cu(dmphen)₂]⁺ complex can then be calculated based on the known stability constant of the competing metal complex.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in determining the selectivity of this compound.

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Standardize Solutions (Acid, Base, Metal, Ligand) C Titrate Ligand + Acid with Base A->C D Titrate Ligand + Metal + Acid with Base A->D B Calibrate pH Electrode B->C B->D E Record pH vs. Volume C->E D->E F Calculate Protonation Constants (pKa) E->F G Calculate Stability Constants (log β) E->G

Potentiometric Titration Workflow

CompetitiveSpectrophotometryWorkflow cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation A Prepare [Cu(dmphen)₂]⁺ Solution C Record Initial Spectrum of [Cu(dmphen)₂]⁺ A->C B Prepare Competing Metal Ion Solution (e.g., Ni²⁺) D Titrate with Competing Metal Ion B->D C->D E Record Spectrum after each Addition D->E F Analyze Absorbance Changes E->F G Determine Equilibrium Concentrations F->G H Calculate Stability Constant of [Cu(dmphen)₂]⁺ G->H

Competitive Spectrophotometry Workflow

Conclusion

The available data strongly supports the exceptional selectivity of this compound for copper(I) ions over other common divalent metal ions. This high affinity, driven by the steric effects of the methyl groups, makes it an invaluable ligand for applications requiring the specific chelation of Cu(I). The detailed experimental protocols provided in this guide offer a clear framework for researchers to independently verify and expand upon these findings, further solidifying the role of this compound as a superior chelator for copper(I) in a multitude of scientific disciplines.

References

A Comparative Guide to Colorimetric Methods for Trace Metal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of trace metal concentrations is a critical aspect of environmental monitoring, pharmaceutical analysis, and various scientific research endeavors. Colorimetric methods, relying on the formation of a colored complex between a metal ion and a chromogenic agent, offer a simple, cost-effective, and often rapid approach for quantitative analysis. This guide provides an objective comparison of prominent colorimetric methods for the analysis of common trace metals, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Key Performance Parameters

The selection of an appropriate colorimetric method depends on several factors, including the target metal, required sensitivity, sample matrix, and potential interferences. The following table summarizes the key performance characteristics of three widely used colorimetric reagents for the analysis of various trace metals.

Metal IonChromogenic AgentWavelength (λmax)Limit of Detection (LOD)Linear RangeKey Interferences
Lead (Pb²⁺)Dithizone (B143531)510 - 520 nm~1 µg/L0.05 - 10 mg/LBi³⁺, Sn²⁺, Tl⁺, Cu²⁺, Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺
Lead (Pb²⁺)Xylenol Orange~572 nm~30 µg/L0.05 - 20 mg/LFe³⁺, Cu²⁺, Zn²⁺, Cd²⁺
Chromium (Cr⁶⁺)1,5-Diphenylcarbazide (B1670730)540 nm0.023 mg/L0.03 - 3 mg/LFe³⁺, V⁵⁺, Mo⁶⁺
Mercury (Hg²⁺)Dithizone~500 nm--Cu²⁺, Ag⁺, Au³⁺, Pd²⁺
Cadmium (Cd²⁺)Dithizone---Pb²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺
Cobalt (Co²⁺)Dithizone---Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Cd²⁺

Note: The performance characteristics can vary depending on the specific experimental conditions, instrumentation, and sample matrix. The data presented is a summary from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies for three key colorimetric methods are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Dithizone Method for Lead (Pb²⁺) Analysis

This method is based on the formation of a red lead-dithizonate complex, which is extracted into an organic solvent for spectrophotometric measurement.[1][2]

Reagents:

  • Stock Lead Solution (100 mg/L): Dissolve 0.1599 g of lead nitrate (B79036) (Pb(NO₃)₂) in deionized water, add 10 mL of concentrated nitric acid, and dilute to 1 L.

  • Working Lead Solution (1 mg/L): Dilute 10 mL of the stock solution to 1 L with deionized water.

  • Dithizone Solution (0.005% w/v in Chloroform): Dissolve 50 mg of dithizone in 1 L of chloroform. Store in a dark, cool place.

  • Ammonia-Cyanide-Sulfite Solution: Dissolve 20 g of KCN, 150 g of citric acid, and 5 g of Na₂SO₃ in 800 mL of deionized water. Adjust the pH to 10.5 with concentrated ammonium (B1175870) hydroxide (B78521) and dilute to 1 L. Caution: KCN is highly toxic.

  • Hydroxylamine (B1172632) Hydrochloride Solution (20% w/v): Dissolve 20 g of hydroxylamine hydrochloride in 100 mL of deionized water.

Procedure:

  • Pipette 50 mL of the water sample into a separatory funnel.

  • Add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the ammonia-cyanide-sulfite solution. Mix well.

  • Add 10 mL of the dithizone solution and shake vigorously for 1 minute.

  • Allow the layers to separate and drain the organic (chloroform) layer into a cuvette.

  • Measure the absorbance at 510 nm against a reagent blank.

  • Prepare a calibration curve using standard lead solutions (0.1 to 1.0 mg/L) treated in the same manner.

1,5-Diphenylcarbazide Method for Hexavalent Chromium (Cr⁶⁺) Analysis

This highly sensitive and specific method relies on the reaction of hexavalent chromium with 1,5-diphenylcarbazide in an acidic medium to produce a violet-colored complex.[3][4][5]

Reagents:

  • Stock Chromium Solution (100 mg/L): Dissolve 0.2829 g of potassium dichromate (K₂Cr₂O₇) in deionized water and dilute to 1 L.

  • Working Chromium Solution (1 mg/L): Dilute 10 mL of the stock solution to 1 L with deionized water.

  • 1,5-Diphenylcarbazide Solution (0.25% w/v in Acetone): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a brown bottle.

  • Sulfuric Acid Solution (6 N): Slowly add 167 mL of concentrated sulfuric acid to about 800 mL of deionized water, cool, and dilute to 1 L.

Procedure:

  • Pipette 50 mL of the sample into a beaker.

  • Adjust the pH to approximately 1.0 with 6 N sulfuric acid.

  • Add 2 mL of the 1,5-diphenylcarbazide solution and mix.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance at 540 nm against a reagent blank.

  • Construct a calibration curve using standard chromium solutions (0.05 to 1.0 mg/L).

Xylenol Orange Method for Lead (Pb²⁺) Analysis

This method involves the formation of a colored complex between lead ions and xylenol orange at a specific pH.[6][7][8]

Reagents:

  • Stock Lead Solution (1000 mg/L): Dissolve 1.599 g of lead nitrate (Pb(NO₃)₂) in deionized water containing 1 mL of concentrated nitric acid and dilute to 1 L.

  • Working Lead Solution (10 mg/L): Dilute 10 mL of the stock solution to 1 L with deionized water.

  • Xylenol Orange Solution (0.1% w/v): Dissolve 0.1 g of xylenol orange in 100 mL of deionized water.

  • Hexamethylenetetramine Buffer (pH 6.0): Dissolve 50 g of hexamethylenetetramine in about 800 mL of deionized water, adjust the pH to 6.0 with hydrochloric acid, and dilute to 1 L.

Procedure:

  • To a 25 mL volumetric flask, add 10 mL of the sample.

  • Add 5 mL of the hexamethylenetetramine buffer and 2 mL of the xylenol orange solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the reaction to proceed for 15 minutes.

  • Measure the absorbance at 572 nm against a reagent blank.

  • Prepare a calibration curve using standard lead solutions (1 to 10 mg/L).

Visualizing the Methodologies

To further clarify the experimental processes and logical relationships, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis Sample Sample Collection & Preservation Mix Mixing of Sample/ Standard with Reagents Sample->Mix Standards Preparation of Standard Solutions Standards->Mix Reagents Chromogenic Agent & Buffer Preparation Reagents->Mix pH_Adjust pH Adjustment Mix->pH_Adjust Color_Dev Color Development (Incubation) pH_Adjust->Color_Dev Spectro Spectrophotometric Measurement (Absorbance) Color_Dev->Spectro Cal_Curve Calibration Curve Construction Spectro->Cal_Curve Concentration Concentration Determination Cal_Curve->Concentration

Caption: General experimental workflow for colorimetric trace metal analysis.

Comparison_Criteria cluster_performance Performance Metrics cluster_practicality Practical Considerations cluster_robustness Method Robustness center Colorimetric Method Selection Sensitivity Sensitivity (LOD) center->Sensitivity Linearity Linear Range center->Linearity Accuracy Accuracy & Precision center->Accuracy Cost Cost-Effectiveness center->Cost Simplicity Simplicity & Speed center->Simplicity Safety Reagent Safety center->Safety Selectivity Selectivity center->Selectivity Interference Interference (Masking Agents) center->Interference Matrix Sample Matrix Effects center->Matrix

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, logistical, and procedural information for the proper disposal of 4,7-Dimethyl-1,10-phenanthroline, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Safety and Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Below is a summary of its key hazard information.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral), Category 4 Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2][3]
Skin Corrosion/Irritation, Category 2 Causes skin irritation.[1][2]Wear protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water.[1][3]
Serious Eye Damage/Eye Irritation, Category 2 Causes serious eye irritation.[1][2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3 May cause respiratory irritation.[1][2]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[1][2][3]

Disposal Procedures

The primary method for the disposal of this compound is to treat it as hazardous waste. Always follow your institution's and local regulations for hazardous waste disposal.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Ensure the waste this compound is in a clean, dry, and sealable container.[1]

    • Do not mix with other waste streams. Leave the chemical in its original container if possible.

    • Clearly label the container with the chemical name ("this compound") and appropriate hazard symbols.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • This area should be a well-ventilated and secure location, away from incompatible materials such as oxidizing agents.[3]

    • Store locked up.[1][3]

  • Waste Collection:

    • Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

    • Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1][4]

Alternative Disposal Method (to be performed by licensed professionals only):

  • Incineration: One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This must be performed by a licensed professional waste disposal service.[5]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE):

    • Before cleaning the spill, don appropriate PPE, including:

      • Protective gloves

      • Protective clothing

      • Eye protection (safety glasses or goggles)

      • Face protection

      • For large spills or in poorly ventilated areas, a dust respirator is recommended.[1]

  • Cleanup Procedure:

    • For dry spills: Use dry cleanup procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal as hazardous waste.[1][3]

    • For wet spills: Vacuum or shovel the material into a labeled container for disposal.[1]

    • Decontamination: Wash the spill area thoroughly with large amounts of water.[1] Prevent runoff from entering drains.[1] If contamination of drains or waterways occurs, notify emergency services immediately.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Spill Response cluster_2 Routine Disposal cluster_3 Final Disposition start Start: Have 4,7-Dimethyl- 1,10-phenanthroline for Disposal is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate and Secure 2. Wear appropriate PPE 3. Use dry cleanup methods 4. Containerize and label waste is_spill->spill_cleanup Yes containerize Containerize Waste: - Use clean, dry, sealable container - Do not mix with other waste - Label clearly is_spill->containerize No handover Handover to Professionals: - Contact EHS or licensed disposal company - Follow local, state, and federal regulations spill_cleanup->handover store Store Safely: - Designated hazardous waste area - Well-ventilated and secure - Away from incompatible materials containerize->store store->handover end End of Process handover->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4,7-Dimethyl-1,10-phenanthroline, a chemical that requires careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

PPE CategoryRecommendation
Eye and Face Protection Wear chemical safety goggles or a face shield. Standard safety glasses do not provide sufficient protection from splashes.
Skin Protection - Gloves: Use chemically resistant gloves. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or holes before use. - Protective Clothing: Wear a lab coat, and consider additional protection such as an apron or coveralls for larger quantities or when there is a significant risk of splashing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to prevent accidental exposure. The following workflow outlines the key steps for safe operation.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood/Ventilated Area) prep_ppe->prep_workspace handling_don Don Appropriate PPE prep_workspace->handling_don handling_weigh Weigh/Measure Chemical handling_don->handling_weigh handling_transfer Transfer Chemical handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Work Surfaces handling_transfer->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.[1][2] Improper disposal can lead to environmental harm, as phenanthroline compounds are very toxic to aquatic life.[1][2]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.[1]

    • The container must be sealable to prevent leaks or spills.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

    • The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[1]

    • Access to the hazardous waste storage area should be restricted to authorized personnel.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[1]

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.[1]

In Case of a Spill:

  • Minor Spills: For small spills, use an absorbent material to collect the substance. Avoid generating dust. Place the absorbent material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures. Contact your EHS department immediately.

By adhering to these safety protocols and disposal procedures, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dimethyl-1,10-phenanthroline
Reactant of Route 2
4,7-Dimethyl-1,10-phenanthroline

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。